Product packaging for Loroglossin(Cat. No.:CAS No. 58139-22-3)

Loroglossin

Cat. No.: B1675140
CAS No.: 58139-22-3
M. Wt: 742.7 g/mol
InChI Key: QABASLXUKXNHMC-PIFIRMJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Loroglossin has been reported in Gymnadenia conopsea, Dactylorhiza hatagirea, and Cremastra appendiculata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H46O18 B1675140 Loroglossin CAS No. 58139-22-3

Properties

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O18/c1-16(2)11-34(46,33(45)48-15-18-5-9-20(10-6-18)50-32-28(42)26(40)24(38)22(13-36)52-32)29(43)30(44)47-14-17-3-7-19(8-4-17)49-31-27(41)25(39)23(37)21(12-35)51-31/h3-10,16,21-29,31-32,35-43,46H,11-15H2,1-2H3/t21-,22-,23-,24-,25+,26+,27-,28-,29-,31-,32-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABASLXUKXNHMC-PIFIRMJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973709
Record name Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-22-3
Record name Loroglossin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Loroglossin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and experimental analysis of Loroglossin, a naturally occurring bibenzyl derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Structure

This compound is a bioactive compound primarily isolated from various orchid species.[1] It belongs to the class of bibenzyl glycosides and is characterized by a central tartrate ester core linking two glucosyloxybenzyl moieties.

The definitive chemical structure of this compound is provided by its IUPAC name: bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate.[1][2]

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound. (Image Source: PubChem CID 185907)

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its isolation, characterization, and potential formulation in drug delivery systems.

PropertyValueSource
Molecular Formula C34H46O18[1][2][3]
Molecular Weight 742.7 g/mol [1][2]
Exact Mass 742.2684 Da[1][2][3]
CAS Number 58139-22-3[1][2][3]
IUPAC Name bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate[1][2]
InChI InChI=1S/C34H46O18/c1-16(2)11-34(46,33(45)48-15-18-5-9-20(10-6-18)50-32-28(42)26(40)24(38)22(13-36)52-32)29(43)30(44)47-14-17-3-7-19(8-4-17)49-31-27(41)25(39)23(37)21(12-35)51-31/h3-10,16,21-29,31-32,35-43,46H,11-15H2,1-2H3/t21-,22-,23-,24-,25+,26+,27-,28-,29-,31-,32-,34-/m1/s1[1][2]
InChI Key QABASLXUKXNHMC-PIFIRMJRSA-N[1][3]
Canonical SMILES CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O[1]
XLogP3 -1.1[1][2]
Solubility Soluble in DMSO[1]
Storage Conditions Dry, dark, and at 0-4°C for short-term or -20°C for long-term storage.[1][3]

Natural Occurrence and Distribution

This compound is a characteristic secondary metabolite in certain genera of the Orchidaceae family, making it a significant chemotaxonomic marker.[1] Its presence helps differentiate the Gymnadenia–Dactylorhiza lineage from related genera.[1] The concentrations of this compound can vary significantly among different species and even within different tissues of the same plant.

Plant SpeciesTissueConcentration (mg/g dry weight)Reference
Alpine Orchid Species-0.1 - 1.2[1]
Coeloglossum viride var. bracteatumFresh Rhizome0.048 (yield in mg/kg)[1]

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process involving several enzymatic steps. The core bibenzyl structure is synthesized by bibenzyl synthase (BBS).[1] This is followed by modifications by BAHD acyl-transferase and specific UDP-glucosyl-transferases.[1] The entire pathway is subject to regulation by both abiotic stressors, such as cold, and biotic factors like symbiotic fungal interactions.[1] For instance, mycorrhizal colonization has been shown to induce the expression of bibenzyl synthase genes and increase this compound production.[1]

Loroglossin_Biosynthesis Phenylalanine Phenylalanine Bibenzyl_Synthase Bibenzyl Synthase (BBS) Phenylalanine->Bibenzyl_Synthase Bibenzyl_Core Bibenzyl Core Structure Bibenzyl_Synthase->Bibenzyl_Core Acyl_Transferase BAHD Acyl-Transferase Bibenzyl_Core->Acyl_Transferase Acylated_Intermediate Acylated Intermediate Acyl_Transferase->Acylated_Intermediate Glucosyl_Transferases UDP-Glucosyl-Transferases Acylated_Intermediate->Glucosyl_Transferases This compound This compound Glucosyl_Transferases->this compound Abiotic_Stress Abiotic Stress (e.g., Cold) Abiotic_Stress->Bibenzyl_Synthase Induces expression Symbiotic_Signals Symbiotic Signals (Mycorrhizal Fungi) Symbiotic_Signals->Bibenzyl_Synthase Induces expression

Caption: Biosynthetic pathway of this compound and its regulation.

Experimental Protocols

A common method for obtaining this compound is through solvent extraction from the tubers of plants like Dactylorhiza hatagirea.[1]

  • Plant Material: Fresh or dried tubers of the source plant are collected and ground into a fine powder.

  • Solvent Extraction: The powdered material is subjected to extraction with a polar solvent such as methanol or ethanol. This can be performed using methods like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

  • Fractionation: The crude extract is then concentrated under reduced pressure. To purify this compound and related compounds, the crude extract is often subjected to solvent-solvent partitioning. A typical scheme would involve sequential partitioning with hexane, dichloromethane, ethyl acetate, and water.[4]

  • Isolation: The fraction containing this compound is further purified using chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

While extraction from natural sources is common, chemical synthesis provides an alternative route for obtaining this compound, especially for creating analogs for structure-activity relationship studies.[1]

  • General Approach: The synthesis typically involves the coupling of phenolic precursors to form the bibenzyl backbone.[1]

  • Key Reactions: Methods like aldol condensation or other cross-coupling reactions are employed to construct the central carbon framework.[1] Subsequent steps would involve the introduction of the tartrate moiety and glycosylation to attach the sugar units.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the identification and quantification of this compound in complex mixtures.[4]

  • Chromatographic System: An H-Class Acquity UPLC system or equivalent.[4]

  • Column: A C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.5 µm) is suitable.[4]

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (solvent A) and an aqueous buffer like 5 mM ammonium acetate (solvent B).[4]

  • Gradient Program: A linear gradient can be applied, for instance, starting from 5% A and increasing to 35% A over 6 minutes.[4]

  • Flow Rate: A flow rate of around 0.250 mL/min is common.[4]

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection.[4] this compound can be detected in positive ion mode as an ammonium adduct [M+NH4]+ at m/z 760.[4] MS/MS fragmentation of this precursor ion will yield characteristic product ions that can be used for structural confirmation.

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plant_Material Plant Material (e.g., Tubers) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Fractionation Solvent-Solvent Partitioning Extraction->Fractionation UPLC UPLC Separation (C18 column) Fractionation->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MS1 Mass Spectrometry (MS1) (Scan for [M+NH4]+) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Data_Analysis Data Analysis and Identification MS2->Data_Analysis

Caption: Workflow for the extraction and analysis of this compound.

Chemical Reactions

This compound, with its multiple functional groups, can undergo several chemical transformations.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures.[1] These oxidized products may possess different biological activities.

  • Hydrolysis: The ester and glycosidic linkages in this compound can be cleaved through hydrolysis, particularly in aqueous environments under acidic or basic conditions or enzymatically.[1] This would release the constituent tartaric acid derivative and glucosyloxybenzyl alcohol.

  • Esterification: The free hydroxyl groups on the sugar moieties and the tartrate core can be esterified with acid chlorides or anhydrides to produce derivatives with modified properties, such as increased lipophilicity.[1]

This technical guide provides a foundational understanding of the chemical nature of this compound. Further research into its synthesis, biological activities, and mechanism of action will continue to be of high interest to the scientific community.

References

Loroglossin: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loroglossin, a bibenzyl glucoside, has emerged as a compound of significant interest within the scientific community, primarily due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and a detailed exploration of its biological activities. The document summarizes quantitative data on its natural abundance and bioactivity, outlines detailed experimental protocols for its isolation and analysis, and visualizes its known signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring bibenzyl derivative first identified in orchids. Its chemical structure, characterized by a central bibenzyl core glycosidically linked to glucose moieties, underpins its diverse biological properties. These properties, including antioxidant, anti-inflammatory, and antitumor effects, have positioned this compound as a promising candidate for further investigation in drug discovery and development. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Discovery and Chemical Profile

This compound (CAS No. 58139-22-3) is chemically defined as bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate.[1][2][3] Its molecular formula is C34H46O18, with a molecular weight of 742.7 g/mol .[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 58139-22-3[1][2][3]
Molecular Formula C34H46O18[1][2][3]
Molecular Weight 742.7 g/mol [1][2][3]
IUPAC Name bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate[1][2][3]
Solubility Soluble in DMSO[1]
Storage Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[1][2]

Natural Sources and Quantitative Abundance

This compound is predominantly found in terrestrial orchids belonging to the Orchidaceae family. The primary natural sources that have been identified include species from the genera Dactylorhiza, Gymnadenia, and Cremastra.[3]

Table 2: Natural Sources and Yield of this compound

Plant SourcePart UsedReported YieldAnalytical MethodReference
Gymnadenia conopseaTuber0.011% of dry weightPreparative HPLC
Dactylorhiza hatagireaTuberPresent (quantification not specified)UPLC-MS/MS
Cremastra appendiculataTuberReported as a constituentNot specified[3]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that are of interest for therapeutic applications. These include antioxidant, anti-inflammatory, and antitumor effects.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress. Quantitative data on its antioxidant capacity is crucial for comparing its efficacy with other known antioxidants.

Table 3: Antioxidant Activity of this compound (Hypothetical IC50 values for illustrative purposes)

AssayIC50 (µM)Positive Control (IC50 µM)
DPPH Radical Scavenging25.5 ± 2.1Ascorbic Acid (18.2 ± 1.5)
Nitric Oxide Scavenging32.8 ± 3.5Quercetin (15.7 ± 1.8)

Note: Specific IC50 values for purified this compound are not widely available in the cited literature. The values presented here are hypothetical and serve as a template for data presentation.

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways.

Table 4: Anti-inflammatory Activity of this compound (Hypothetical IC50 values for illustrative purposes)

AssayIC50 (µM)Positive Control (IC50 µM)
Lipoxygenase (LOX) Inhibition15.2 ± 1.8Indomethacin (5.6 ± 0.7)
Cyclooxygenase-2 (COX-2) Inhibition18.9 ± 2.3Celecoxib (0.8 ± 0.1)

Note: Specific IC50 values for purified this compound are not widely available in the cited literature. The values presented here are hypothetical and serve as a template for data presentation.

Antitumor Activity

Preliminary studies indicate that this compound may have cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Experimental Protocols

Extraction and Purification of this compound from Dactylorhiza hatagirea Tubers

This protocol describes a general procedure for the extraction and purification of this compound.

1. Plant Material Preparation:

  • Collect fresh tubers of Dactylorhiza hatagirea.

  • Wash the tubers thoroughly with distilled water to remove any soil and debris.

  • Air-dry the tubers in the shade or use a lyophilizer for complete drying.

  • Grind the dried tubers into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered tuber material (100 g) with 80% methanol (1 L) at room temperature for 48 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

3. Fractionation:

  • Suspend the crude methanolic extract in distilled water (200 mL) and partition successively with n-hexane (3 x 200 mL), chloroform (3 x 200 mL), and ethyl acetate (3 x 200 mL).

  • Concentrate each fraction to dryness using a rotary evaporator.

4. Column Chromatography:

  • Subject the ethyl acetate fraction, which is expected to be rich in glycosides, to column chromatography on a silica gel (60-120 mesh) column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (8:2 v/v) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent.

5. Preparative HPLC:

  • Pool the fractions containing this compound based on TLC analysis.

  • Subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

  • Use a C18 column and a mobile phase of acetonitrile and water with a suitable gradient.

  • Monitor the elution at a suitable UV wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods.

UPLC-MS/MS Analysis of this compound

This protocol is adapted from a method for the analysis of Dactylorhiza hatagirea.

1. Instrumentation:

  • Waters ACQUITY UPLC H-Class system coupled to a Xevo TQ-S micro tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.

Antioxidant Activity - DPPH Radical Scavenging Assay

1. Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

  • This compound stock solution (in methanol or DMSO).

  • Ascorbic acid (positive control).

2. Procedure:

  • Prepare a series of dilutions of the this compound stock solution.

  • In a 96-well microplate, add 100 µL of each dilution to a well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

While the exact mechanism is still under investigation, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

NF_kB_Inhibition_by_this compound cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P IKK->IkBa Phosphorylation IkBa->IkBa NFkB NF-κB (p50/p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription This compound This compound This compound->IKK Inhibition? NFkB_n NF-κB NFkB_n->Inflammatory_Genes Apoptosis_Induction_by_this compound cluster_mito This compound This compound Bax Bax This compound->Bax Activation? Bcl2 Bcl-2 This compound->Bcl2 Inhibition? Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Bax Inhibition Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

The Enigmatic Pathway of Loroglossin Biosynthesis in Orchids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin, a complex bibenzyl glycoside found predominantly in terrestrial orchids of the Orchidinae subtribe, such as those from the genera Gymnadenia and Dactylorhiza, has garnered interest for its potential bioactivities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing upon existing research on bibenzyl formation in orchids and related plant species. While the complete pathway has not been fully elucidated, this document synthesizes available data to propose a putative biosynthetic route, details relevant experimental methodologies, and explores the potential regulatory networks.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the well-established phenylpropanoid pathway, leading to the formation of a bibenzyl scaffold, which then undergoes a series of modification reactions including glycosylation and acylation.

Formation of the Bibenzyl Core

The initial steps leading to the bibenzyl core are shared with other phenylpropanoid-derived compounds.[1][2]

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation and Ligation: Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) . Subsequently, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.

  • Bibenzyl Synthesis: The key step in the formation of the bibenzyl backbone is catalyzed by Bibenzyl Synthase (BBS) , a type III polyketide synthase. BBS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the bibenzyl scaffold, likely 4-hydroxybenzyl-CoA, which can then be reduced to the corresponding alcohol. While BBS has been characterized in other bibenzyl-producing plants, the specific BBS involved in this compound biosynthesis in orchids remains to be identified.

Loroglossin_Core_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Bibenzyl_Scaffold Bibenzyl Scaffold (e.g., 4,4'-dihydroxy-bibenzyl) p_Coumaroyl_CoA->Bibenzyl_Scaffold BBS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Bibenzyl_Scaffold BBS

Figure 1: Proposed biosynthesis of the bibenzyl core.
Tailoring Reactions: Glycosylation and Acylation

The bibenzyl scaffold undergoes several modifications to yield the final this compound molecule. These steps are largely putative and based on the structure of this compound and general knowledge of secondary metabolite biosynthesis.

  • Glycosylation: The two hydroxyl groups of the bibenzyl core are glycosylated, likely by UDP-dependent Glycosyltransferases (UGTs) . These enzymes transfer a glucose moiety from UDP-glucose to the bibenzyl aglycone, forming a bis-glucoside. While UGTs that act on bibenzyls have been identified in liverworts, the specific UGTs from orchids responsible for this step are yet to be characterized.[3][4]

  • Acylation: The final step involves the esterification of the two glucose moieties with a unique succinate-tartrate acyl group. This reaction is likely catalyzed by one or more Acyltransferases , possibly belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA dependent transferases.[5] The donor of the succinate-tartrate group is currently unknown but is likely an activated form, such as a CoA-ester.

Loroglossin_Final_Steps Bibenzyl_Scaffold Bibenzyl Scaffold Bibenzyl_Glucoside Bibenzyl-bis-glucoside Bibenzyl_Scaffold->Bibenzyl_Glucoside UGTs This compound This compound Bibenzyl_Glucoside->this compound Acyltransferases (BAHD family?) UDP_Glucose 2x UDP-Glucose UDP_Glucose->Bibenzyl_Glucoside Succinate_Tartrate_Donor Activated Succinate-Tartrate Succinate_Tartrate_Donor->this compound

Figure 2: Proposed final steps in this compound biosynthesis.

Quantitative Data

Quantitative data on this compound and its precursors in orchids is limited. The available information primarily focuses on the concentration of bibenzyls in different tissues of various orchid species.

Compound ClassSpeciesTissueConcentrationReference
Bibenzyls (Erianin and Gigantol)Dendrobium officinaleRootHighest content compared to other tissues[6]
Phenolic CompoundsPhalaenopsis hybridsLeaves and RootsVaried concentrations[7]

Experimental Protocols

The following sections outline detailed methodologies for key experiments required to elucidate and validate the this compound biosynthetic pathway.

Gene Identification and Cloning

Gene_Identification_Workflow start Transcriptome Sequencing (e.g., from Gymnadenia) assembly De novo Transcriptome Assembly start->assembly annotation Functional Annotation (BLAST, InterProScan) assembly->annotation candidate_selection Candidate Gene Selection (PAL, C4H, 4CL, BBS, UGTs, BAHDs) annotation->candidate_selection pcr Full-length cDNA Cloning (RACE-PCR) candidate_selection->pcr end Sequence Verified Clones pcr->end

Figure 3: Workflow for candidate gene identification.

Protocol: Transcriptome Analysis and Candidate Gene Identification

  • RNA Extraction and Sequencing: Extract total RNA from various tissues (e.g., roots, leaves, flowers) of a this compound-producing orchid, such as Gymnadenia conopsea. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).[8]

  • Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts using software like Trinity. Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database) and domain searches using InterProScan.[9]

  • Candidate Gene Selection: Identify putative genes encoding the enzymes of the proposed pathway (PAL, C4H, 4CL, BBS, UGTs, and BAHD acyltransferases) based on sequence homology to known enzymes from other plant species.

  • Full-Length cDNA Cloning: Obtain the full-length coding sequences of candidate genes using Rapid Amplification of cDNA Ends (RACE)-PCR.

Heterologous Expression and Enzyme Characterization

Enzyme_Characterization_Workflow start Cloned Candidate Gene expression_vector Cloning into Expression Vector (e.g., pET, pYES) start->expression_vector transformation Transformation of Host (E. coli, Yeast) expression_vector->transformation expression Induction of Protein Expression transformation->expression purification Protein Purification (Affinity Chromatography) expression->purification assay Enzyme Activity Assays (HPLC, LC-MS) purification->assay kinetics Kinetic Parameter Determination (Km, Vmax) assay->kinetics end Functionally Characterized Enzyme kinetics->end

Figure 4: Workflow for enzyme functional characterization.

Protocol: Heterologous Expression and Functional Characterization of a Candidate UGT

  • Vector Construction and Transformation: Clone the full-length coding sequence of a candidate UGT into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). Transform the expression construct into a suitable host strain.

  • Protein Expression and Purification: Induce protein expression (e.g., with IPTG in E. coli or galactose in yeast). Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays: Perform in vitro enzyme assays using the purified UGT, the bibenzyl aglycone as the acceptor substrate, and UDP-glucose as the sugar donor. Analyze the reaction products by HPLC or LC-MS to confirm the formation of the bibenzyl glucoside.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme for both the bibenzyl substrate and UDP-glucose by varying their concentrations in the assay and measuring the initial reaction rates.

A similar protocol can be adapted for the characterization of candidate BAHD acyltransferases, using the bibenzyl-bis-glucoside as the acceptor and a suitable activated form of the succinate-tartrate moiety as the acyl donor.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in orchids is known to be regulated by various signaling molecules and environmental cues.

Jasmonate Signaling

Methyl jasmonate (MeJA) is a key signaling molecule that has been shown to induce the expression of genes involved in bibenzyl biosynthesis in orchids like Dendrobium officinale.[6] It is plausible that MeJA also plays a role in upregulating the genes responsible for the final tailoring steps of this compound biosynthesis.

MeJA_Signaling MeJA Methyl Jasmonate (MeJA) JAZ JAZ Repressor MeJA->JAZ induces degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Biosynthesis_Genes This compound Biosynthesis Genes (PAL, C4H, 4CL, BBS, UGTs, Acyltransferases) MYC2->Biosynthesis_Genes activates transcription of Loroglossin_Production This compound Production Biosynthesis_Genes->Loroglossin_Production

Figure 5: Simplified MeJA signaling pathway.
Abiotic Stress

Abiotic stresses such as cold, drought, and UV radiation are known to induce the production of secondary metabolites in plants as a defense mechanism. It is hypothesized that such stresses could also trigger the accumulation of this compound in orchids. The signaling pathways involved are complex and often involve the production of reactive oxygen species (ROS) and the activation of various transcription factors.

Conclusion and Future Perspectives

The biosynthesis of this compound in orchids presents a fascinating area of research with potential applications in drug development and biotechnology. While the core bibenzyl biosynthetic pathway is relatively well-understood in other plants, the specific enzymes responsible for the unique glycosylation and acylation steps in this compound formation remain to be elucidated. Future research should focus on the identification and functional characterization of the specific UGTs and BAHD acyltransferases from this compound-producing orchids. The use of transcriptomic and metabolomic approaches, combined with gene co-expression network analysis, will be instrumental in identifying candidate genes.[10] Subsequent heterologous expression and in vitro enzyme assays will be crucial for validating their function. A complete understanding of the this compound biosynthetic pathway will not only provide insights into the metabolic diversity of orchids but also open up possibilities for the biotechnological production of this and other related bioactive compounds.

References

Loroglossin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin is a naturally occurring bibenzyl glycoside that has garnered interest within the scientific community for its potential therapeutic applications. First isolated from orchids such as Dactylorhiza hatagirea and Gymnadenia conopsea, this compound is recognized for its antioxidant, anti-inflammatory, and preliminary antitumor activities.[1] As a member of the bibenzyl class of secondary metabolites, this compound's structure, characterized by two phenyl rings linked by an ethylene bridge and substituted with glucose moieties, is central to its biological function. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its putative biological signaling pathways.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

PropertyValueSource
CAS Number 58139-22-3[2]
Molecular Formula C₃₄H₄₆O₁₈[2]
Molecular Weight 742.7 g/mol [2]
Exact Mass 742.26841461 Da[2]
IUPAC Name bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
Storage Conditions Short-term (days to weeks): Dry, dark, at 0 - 4°C. Long-term (months to years): -20°C.[1]
Spectral Data Interpretation

Detailed experimental spectral data for this compound are not widely published. However, based on its known chemical structure, the expected spectral characteristics can be predicted.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:

    • Aromatic protons on the two phenyl rings.

    • Signals corresponding to the ethylene bridge connecting the aromatic rings.

    • A complex region of signals from the two glucose units, including anomeric protons.

    • Signals from the 2,3-dihydroxy-2-isobutylsuccinate core.

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum would show a large number of signals corresponding to the 34 carbon atoms in the molecule. Distinct regions would be observed for:

    • Aromatic carbons.

    • Carbons of the glucose moieties, including the anomeric carbons.

    • Carbonyl carbons from the succinate ester groups.

    • Aliphatic carbons from the ethylene bridge and the isobutyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for its functional groups:

    • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the numerous hydroxyl groups.

    • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.

    • A strong absorption band around 1730-1750 cm⁻¹ indicating the C=O stretching of the ester functional groups.

    • C-O stretching bands in the 1000-1300 cm⁻¹ region, associated with the glycosidic linkages and hydroxyl groups.

    • C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent pseudomolecular ion, such as [M+Na]⁺ or [M+H]⁺. Tandem MS (MS/MS) analysis would lead to fragmentation, primarily through the cleavage of the glycosidic bonds and the ester linkages, providing structural confirmation.[3]

Experimental Protocols

Isolation of this compound from Dactylorhiza hatagirea Tubers

This protocol describes a general method for the extraction and purification of this compound from its natural source.

  • Plant Material Preparation:

    • Collect fresh tubers of Dactylorhiza hatagirea.

    • Wash the tubers thoroughly with distilled water to remove any soil and debris.

    • Air-dry the tubers in the shade and then grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (or methanol) at room temperature for 72 hours with occasional stirring. The solvent-to-sample ratio should be approximately 10:1 (v/w).

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Collect each fraction and evaporate the solvent to dryness. This compound is expected to be concentrated in the more polar fractions (ethyl acetate and remaining aqueous fraction).

  • Chromatographic Purification:

    • Subject the ethyl acetate or aqueous fraction to column chromatography over a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing the compound of interest (as indicated by TLC) and concentrate them.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

UPLC-MS/MS Method for the Characterization of this compound

This protocol is adapted from a published method for the analysis of this compound.[3]

  • Instrumentation:

    • An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to a high percentage over a run time of 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, positive and negative modes can be used.

    • Scan Range: m/z 100-1000.

    • Source Temperature: As per instrument recommendation (e.g., 120°C).

    • Desolvation Temperature: As per instrument recommendation (e.g., 350°C).

    • Capillary Voltage: 3.0 kV.

    • Collision Energy: Ramped for MS/MS experiments to observe fragmentation patterns.

Biological Activity and Signaling Pathways

This compound is reported to have antioxidant and anti-inflammatory properties.[1] While the precise molecular mechanisms are still under investigation, its activities are likely mediated through the modulation of key cellular signaling pathways.

Putative Antioxidant Signaling Pathway

Many natural phenolic compounds exert their antioxidant effects by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems. A key regulator of this system is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. It is plausible that this compound activates this pathway.

G Diagram 1: Proposed Antioxidant Signaling Pathway of this compound cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces This compound This compound Scavenging Direct ROS Scavenging This compound->Scavenging Performs This compound->Keap1_Nrf2 Promotes Dissociation? Scavenging->ROS Neutralizes Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to G Diagram 2: Proposed Anti-inflammatory Signaling Pathway of this compound cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits? Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to G Diagram 3: General Experimental Workflow for this compound Analysis Plant_Material Plant Material (e.g., D. hatagirea tubers) Extraction Solvent Extraction (Ethanol/Methanol) Plant_Material->Extraction Purification Chromatographic Purification (Column, HPLC) Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Pure_Compound->Bioactivity_Screening NMR NMR (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry (MS/MS) Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Antioxidant_Assays Antioxidant Assays (e.g., DPPH, ABTS) Bioactivity_Screening->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (e.g., NO inhibition in macrophages) Bioactivity_Screening->Anti_inflammatory_Assays Mechanism_Studies Mechanism of Action Studies (Western Blot, qPCR) Bioactivity_Screening->Mechanism_Studies

References

Loroglossin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Properties, Biological Activities, and Methodologies Associated with Loroglossin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring glucoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is chemically identified as bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 58139-22-3[1]
Molecular Formula C₃₄H₄₆O₁₈[1]
Molecular Weight 742.7 g/mol [1]
Synonyms Loroglossine[1]
Natural Sources Dactylorhiza hatagirea, Gymnadenia conopsea, Cremastra appendiculata[1]

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities, positioning it as a compound of interest for further investigation. These activities include antioxidant, anti-inflammatory, and antitumor effects.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. While specific IC₅₀ values for this compound in standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not yet widely published, its structural components suggest a capacity to donate hydrogen atoms or electrons to neutralize free radicals.

Anti-inflammatory Activity
Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. In vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are typically used to evaluate the ability of a compound to inhibit the proliferation of cancer cell lines. The specific IC₅₀ values of this compound against various cancer cell lines are a critical area for future research to establish its potency and selectivity.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound, as well as standard protocols for evaluating its biological activities.

Extraction and Isolation of this compound from Dactylorhiza hatagirea

The following protocol outlines a general procedure for the extraction and isolation of this compound from its natural source.

Extraction_and_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification start Dried and powdered tubers of Dactylorhiza hatagirea extraction Maceration with 80% ethanol at room temperature for 72 hours start->extraction filtration Filtration to separate the extract from the plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration partition Solvent-solvent partitioning (e.g., with n-hexane, chloroform, ethyl acetate) concentration->partition chromatography Column chromatography on silica gel partition->chromatography fraction_collection Collection of fractions chromatography->fraction_collection tlc TLC analysis of fractions to identify this compound-containing fractions fraction_collection->tlc final_purification Preparative HPLC for final purification tlc->final_purification isolated_this compound Isolated this compound final_purification->isolated_this compound

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: Tubers of Dactylorhiza hatagirea are collected, washed, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with 80% ethanol at room temperature with occasional shaking for 72 hours.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • Purification: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantitative Analysis by UPLC-MS/MS

A sensitive and accurate method for the quantification of this compound in plant extracts can be achieved using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC system equipped with a C18 column.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification.

Biological Activity Assays
  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution.

  • In a 96-well plate, add 100 µL of each dilution to a well.

  • Add 100 µL of a 0.2 mM methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • A known NO synthase inhibitor, such as L-NAME, can be used as a positive control.

  • The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • A known anticancer drug (e.g., doxorubicin) is used as a positive control.

  • The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on its reported anti-inflammatory and potential antitumor activities, it is plausible that this compound may interact with key signaling pathways involved in inflammation and cancer progression, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling_Pathway_Hypothesis cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK MAPK MAPK LPS->MAPK Activation This compound This compound This compound->IKK Inhibition? This compound->MAPK Inhibition? NFkB NF-κB IKK->NFkB Activation Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) NFkB->Inflammation MAPK->Inflammation

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Future research, including western blot analysis to assess the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) and reporter gene assays to measure NF-κB transcriptional activity in the presence of this compound, is necessary to confirm these hypotheses.

Conclusion

This compound presents a promising natural compound with potential therapeutic benefits. This technical guide has summarized its core chemical and biological characteristics and provided a foundation of experimental protocols for researchers. Further in-depth studies are required to fully elucidate its mechanisms of action, establish its efficacy and safety profiles, and explore its full therapeutic potential in various disease models. The provided methodologies and data serve as a starting point for scientists and drug development professionals to advance the understanding and application of this compound.

References

The Biological Activity of Loroglossin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Antioxidant, Anti-inflammatory, Cytotoxic, and Antimicrobial Properties and Associated Signaling Pathways

Introduction

Loroglossin is a naturally occurring bibenzyl derivative found in various orchid species, notably Dactylorhiza hatagirea and Gymnadenia conopsea.[1] Traditional medicine has utilized extracts from these plants for a variety of ailments, suggesting a rich pharmacological potential. Modern scientific inquiry has begun to elucidate the specific biological activities of isolated compounds like this compound, revealing a spectrum of effects that position it as a compound of interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Biological Activity Data

While extensive research on this compound is still emerging, preliminary studies have indicated its potential in several key areas of biological activity. The following tables summarize the available quantitative data.

Biological Activity Assay Test System Result (IC50/MIC) Reference
AntioxidantDPPH Radical ScavengingCell-freeData not availableGeneral knowledge
Anti-inflammatoryNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesData not availableGeneral knowledge
CytotoxicMTT AssayVarious cancer cell linesData not available[1]
AntimicrobialBroth MicrodilutionVarious bacteria and fungiData not availableGeneral knowledge

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are key indicators of a compound's potency. The absence of specific values in the literature highlights a significant area for future research.

Experimental Protocols

To facilitate further research and validation of this compound's biological activities, this section details the standard experimental protocols for the assays mentioned above.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. A control well should contain the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent reacts with nitrite (a stable product of NO) in the cell culture supernatant to form a colored azo compound, the absorbance of which can be measured at 540 nm.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Signaling Pathways and Molecular Mechanisms

The biological activities of natural compounds are often mediated through their interaction with specific cellular signaling pathways. While the precise molecular targets of this compound are yet to be fully elucidated, its known biological activities suggest potential modulation of key signaling cascades involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Signaling: Potential Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory properties of many natural compounds are attributed to their ability to suppress pro-inflammatory signaling pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and iNOS (inducible nitric oxide synthase). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade, such as the activation of IKK or the nuclear translocation of NF-κB.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli can lead to the production of pro-inflammatory mediators. This compound could potentially modulate the MAPK pathway, thereby reducing the inflammatory response.

Experimental Workflow for Investigating NF-κB and MAPK Pathway Modulation:

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_analysis Protein Expression Analysis cluster_data_analysis Data Analysis cells RAW 264.7 Macrophages This compound This compound Treatment cells->this compound lps LPS Stimulation This compound->lps lysis Cell Lysis lps->lysis western_blot Western Blot lysis->western_blot imaging Chemiluminescence Imaging western_blot->imaging antibodies Primary & Secondary Antibodies (p-IKK, p-IκBα, p-p65, p-ERK, p-JNK, p-p38) antibodies->western_blot quantification Densitometry Analysis imaging->quantification results Quantification of Protein Phosphorylation quantification->results

Workflow for NF-κB/MAPK Pathway Analysis
Cytotoxic and Apoptotic Signaling

The potential antitumor effects of this compound suggest that it may induce apoptosis (programmed cell death) in cancer cells. Apoptosis is a tightly regulated process involving two main pathways:

  • Intrinsic (Mitochondrial) Pathway: This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

  • Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3.

The activation of executioner caspases ultimately leads to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis. This compound may induce apoptosis by activating one or both of these pathways.

Experimental Workflow for Investigating Apoptosis Induction:

apoptosis_workflow cluster_cell_culture Cell Culture and Treatment cluster_apoptosis_detection Apoptosis Detection cluster_caspase_activity Caspase Activity Assay cluster_results Results cancer_cells Cancer Cell Line loroglossin_treatment This compound Treatment cancer_cells->loroglossin_treatment staining Annexin V-FITC & Propidium Iodide (PI) Staining loroglossin_treatment->staining caspase_assay Caspase-3, -8, -9 Activity Assays loroglossin_treatment->caspase_assay flow_cytometry Flow Cytometry Analysis staining->flow_cytometry apoptosis_quantification Quantification of Apoptotic Cells flow_cytometry->apoptosis_quantification caspase_activation Measurement of Caspase Activation caspase_assay->caspase_activation

Workflow for Apoptosis Analysis

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities that warrant further investigation. While preliminary studies suggest its potential as an antioxidant, anti-inflammatory, cytotoxic, and antimicrobial agent, there is a clear need for more rigorous quantitative studies to determine its potency and efficacy. Future research should focus on:

  • Quantitative Analysis: Determining the IC50 and MIC values of this compound against a broad range of cell lines and microbial strains.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action at a deeper level.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential for various diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activities and to potentially develop more potent derivatives.

The comprehensive investigation of this compound holds the potential to uncover a novel therapeutic lead with applications in a variety of disease areas, from inflammatory disorders to cancer. This technical guide serves as a foundational resource for researchers embarking on this exciting area of natural product drug discovery.

References

Loroglossin: An Examination of a Phytoalexin with Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the current understanding of loroglossin, a naturally occurring orchid phytoalexin. The available scientific literature on this compound is limited, and this document reflects the current state of knowledge. Further research is required to fully elucidate its mechanisms of action and therapeutic potential.

Introduction to this compound

This compound is a phytoalexin, a type of antimicrobial compound produced by plants in response to stress, such as fungal or bacterial infection. It is specifically found in orchids, such as Loroglossum hircinum. Chemically, this compound is a dihydrophenanthrene derivative. Phytoalexins from orchids are noted for their antifungal properties, and this compound is a representative of this class of compounds.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively detailed in the available literature. However, based on its classification as a phytoalexin and the general understanding of this class of molecules, its primary role is to inhibit the growth of invading pathogens, particularly fungi. The proposed mechanism centers on its ability to disrupt fungal cell integrity and function.

Antifungal Activity

The primary biological activity attributed to this compound is its antifungal action. It is believed to act as a defensive agent for the plant against pathogenic fungi. The specific fungal species that are susceptible to this compound and the concentrations required for inhibition are not extensively documented in publicly available research.

Quantitative Data

Detailed quantitative data on the bioactivity of this compound is not widely available. The following table summarizes the key reported finding.

CompoundChemical ClassSource OrganismReported Activity
This compoundDihydrophenanthreneLoroglossum hircinumAntifungal

Experimental Protocols

General Experimental Workflow for Phytoalexin Research

G cluster_induction Phytoalexin Induction cluster_extraction Extraction and Isolation cluster_characterization Characterization and Bioassay plant Plant Tissue (e.g., Orchid Tubers) stressor Elicitor/Stressor Application (e.g., Fungal Spores, Biotic/Abiotic Stress) plant->stressor incubation Incubation under Controlled Conditions stressor->incubation extraction Solvent Extraction of Plant Material incubation->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) partitioning->chromatography structure Structural Elucidation (e.g., NMR, Mass Spectrometry) chromatography->structure bioassay Antifungal Bioassays structure->bioassay quantification Quantification of Activity (e.g., MIC, IC50) bioassay->quantification

Caption: A generalized workflow for the induction, extraction, and characterization of phytoalexins like this compound from plant sources.

Signaling Pathways

The signaling pathways that lead to the biosynthesis of this compound in orchids upon pathogen attack are not well-defined. However, a general model for phytoalexin induction can be proposed.

Proposed Phytoalexin Induction Pathway

G cluster_perception Pathogen Recognition cluster_signaling Intracellular Signaling Cascade cluster_response Gene Activation and Biosynthesis pamp Pathogen-Associated Molecular Patterns (PAMPs) receptor Plant Pattern Recognition Receptors (PRRs) pamp->receptor Binding ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAP Kinase Cascade receptor->mapk ca Calcium Ion Influx receptor->ca tf Activation of Transcription Factors mapk->tf ca->tf gene Phytoalexin Biosynthesis Gene Expression tf->gene enzymes Synthesis of Biosynthetic Enzymes gene->enzymes phytoalexin This compound Biosynthesis enzymes->phytoalexin

Caption: A putative signaling pathway for the induction of phytoalexin biosynthesis, such as this compound, following pathogen recognition in plants.

Conclusion and Future Directions

This compound represents a potentially interesting natural product with antifungal properties. However, the current body of scientific literature is insufficient to fully understand its mechanism of action, biosynthetic pathways, and potential for therapeutic development. Future research should focus on:

  • Comprehensive Bioactivity Screening: Testing this compound against a wide range of fungal and microbial pathogens to determine its spectrum of activity and potency (e.g., determining Minimum Inhibitory Concentrations).

  • Mechanism of Action Studies: Utilizing modern molecular biology and biochemical techniques to identify the specific cellular targets and pathways affected by this compound in fungal cells.

  • Biosynthetic Pathway Elucidation: Investigating the enzymatic steps and regulatory networks involved in this compound production within orchids.

  • Toxicology and Safety Profiling: Assessing the potential toxicity of this compound in preclinical models to determine its suitability for further development.

A more robust dataset from such studies is essential before the full potential of this compound can be realized.

The Antioxidant Potential of Loroglossin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loroglossin, a bibenzyl derivative found in certain orchid species, has been noted for its potential biological activities, including antioxidant effects. This technical guide synthesizes the current understanding of its antioxidant properties, drawing upon general principles of antioxidant action and established experimental protocols. While direct experimental data on this compound's antioxidant capacity and its interaction with cellular signaling pathways are not extensively available in the public domain, this paper aims to provide a framework for its potential mechanisms of action and a guide for future research. We will explore the common methodologies used to assess antioxidant activity and the key signaling pathways that are often modulated by phenolic compounds in the context of oxidative stress.

Introduction to this compound and Oxidative Stress

This compound is a naturally occurring bibenzyl compound.[1] Structurally, it belongs to a class of phenolic compounds that are known to exhibit a range of biological activities. One of the key putative activities of such compounds is their antioxidant potential.[1]

Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or easily repair the resulting damage.[2] ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, can cause damage to vital cellular components including lipids, proteins, and DNA. This damage is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Antioxidants counteract oxidative stress by neutralizing free radicals, chelating metal ions involved in radical formation, and modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[3][4]

In Vitro Antioxidant Activity Assessment: Methodologies

Several in vitro assays are commonly employed to determine the antioxidant capacity of natural compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used and straightforward method to evaluate the free radical scavenging ability of a compound.[5]

Experimental Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution has a deep violet color and exhibits a strong absorbance at a specific wavelength (around 517 nm).

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound (this compound). A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at the characteristic wavelength of DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[6][7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in a blue-green solution.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (around 734 nm).

  • Reaction Mixture: A small volume of the test compound (this compound) at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at the characteristic wavelength of the ABTS•+ radical.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E.

Cellular Antioxidant Activity

While in vitro assays are useful for initial screening, cellular antioxidant activity (CAA) assays provide a more biologically relevant measure of an antioxidant's potential by considering factors like cell uptake, metabolism, and localization.

Experimental Protocol (General):

  • Cell Culture: A suitable cell line, such as human hepatocarcinoma (HepG2) cells, is cultured in a multi-well plate.

  • Loading with Probe: The cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized.

  • Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound (this compound).

  • Induction of Oxidative Stress: A pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce the generation of peroxyl radicals.

  • Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant capacity is determined by the ability of the compound to suppress the fluorescence compared to control cells.

Potential Signaling Pathways Modulated by Phenolic Antioxidants

Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of cytoprotective genes.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[8]

Workflow Diagram:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change This compound This compound (Putative) This compound->Keap1 May Interact (Hypothesized) Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Ub Ubiquitination & Degradation Keap1->Ub Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Dissociation & Translocation Nrf2_inactive->Ub Degradation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Putative activation of the Nrf2-ARE pathway by this compound.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[8] Activated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). It is plausible that this compound, as a phenolic compound, could activate this pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. Oxidative stress is a known activator of several MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[9]

Workflow Diagram:

MAPK_Pathway Oxidative_Stress Oxidative Stress (ROS) ASK1 ASK1 (MAPKKK) Oxidative_Stress->ASK1 Activates This compound This compound (Putative Modulator) This compound->ASK1 May Modulate (Hypothesized) MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 (MAPKK) ASK1->MKK3_6 Phosphorylates JNK JNK (MAPK) MKK4_7->JNK Phosphorylates p38 p38 (MAPK) MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) JNK->Transcription_Factors Activates p38->Transcription_Factors Activates Cellular_Response Cellular Response (Apoptosis, Inflammation, or Survival) Transcription_Factors->Cellular_Response Regulates Gene Expression for

Caption: Potential modulation of MAPK signaling by this compound.

The activation of JNK and p38 MAPK pathways can have dual roles, promoting either cell survival or apoptosis depending on the cellular context and the duration of the stress signal. Antioxidant compounds can modulate these pathways, often by attenuating the activation of pro-apoptotic signals and promoting cell survival. The precise effect of this compound on these pathways would require specific experimental investigation.

Data Summary (Hypothetical)

Due to the lack of specific experimental data for this compound, the following tables are presented as a hypothetical framework for how such data would be structured.

Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Data)

AssayIC50 (µg/mL)
DPPH Radical Scavenging[Data Not Available]
ABTS Radical Scavenging[Data Not Available]

Table 2: Cellular Antioxidant Activity of this compound (Hypothetical Data)

Cell LineAssayParameterValue
HepG2CAAEC50 (µM)[Data Not Available]

Table 3: Effect of this compound on Antioxidant Enzyme Expression (Hypothetical Data)

TreatmentGene/ProteinFold Change (vs. Control)
This compound (X µM)HO-1[Data Not Available]
This compound (X µM)NQO1[Data Not Available]
This compound (X µM)GST[Data Not Available]

Conclusion and Future Directions

This compound, as a phenolic bibenzyl compound, holds theoretical promise as an antioxidant. The experimental frameworks and potential mechanisms of action outlined in this guide provide a basis for future research. To fully elucidate the antioxidant properties of this compound, the following steps are recommended:

  • Quantitative In Vitro and Cellular Assays: Perform comprehensive DPPH, ABTS, and CAA assays to determine the IC50 and EC50 values of this compound.

  • Mechanistic Studies: Investigate the effect of this compound on the Nrf2-ARE and MAPK signaling pathways in relevant cell models under conditions of oxidative stress. This would involve techniques such as Western blotting, qPCR, and reporter gene assays.

  • In Vivo Studies: Evaluate the antioxidant and protective effects of this compound in animal models of diseases associated with oxidative stress.

A thorough investigation into these areas will be crucial for understanding the therapeutic potential of this compound and for its consideration in drug development programs.

References

A Technical Guide to the Potential Antitumor Activity of Loroglossin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and future research directions for the potential antitumor activity of loroglossin. This compound is a naturally occurring bibenzyl derivative found in orchids such as Dactylorhiza hatagirea.[1] Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology.[1] This document outlines the known biological activities, presents a framework for the systematic evaluation of its antitumor potential, details relevant experimental protocols, and visualizes key cellular signaling pathways that may be implicated in its mechanism of action.

Current State of Research

This compound has been noted for several biological activities, including antioxidant and anti-inflammatory properties.[1] The interest in its antitumor potential stems from preliminary findings indicating cytotoxic effects against cancer cells.[1] However, detailed mechanistic studies and comprehensive quantitative data are not yet widely published in the public domain. This guide, therefore, serves as a roadmap for researchers aiming to elucidate the anticancer properties of this natural compound.

Quantitative Data on Antitumor Activity

A thorough review of the available literature did not yield specific quantitative data on the antitumor activity of this compound, such as IC50 values against various cancer cell lines or in vivo tumor growth inhibition percentages. To facilitate future research and ensure data standardization, the following table structure is proposed for summarizing such findings once they become available.

Cell Line Cancer Type Assay Type IC50 (µM) Tumor Growth Inhibition (%) Animal Model Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Example: MCF-7Breast CancerMTT Assay[Value]
Example: A549Lung CancerSRB Assay[Value]
[Value]Xenograft

Table 1: Proposed Structure for Summarizing Quantitative Antitumor Data for this compound.

Key Experimental Protocols for Antitumor Evaluation

To systematically investigate the antitumor potential of this compound, a series of well-established in vitro and in vivo assays are necessary. The following protocols provide a detailed methodological framework.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell proliferation and survival.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • SRB (Sulphorhodamine B) Assay:

    • Follow steps 1 and 2 of the MTT assay.

    • After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

    • Wash with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

Apoptosis Assays

Determining whether this compound induces programmed cell death (apoptosis) is a critical step in understanding its mechanism of action.

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Treat cells with this compound at its determined IC50 concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Western Blot for Apoptosis Markers:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP, Bax, and Bcl-2.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometry with PI staining can be employed.

  • Treat cells with this compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and treat with RNase A to remove RNA.

  • Stain the cells with propidium iodide.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

To evaluate the antitumor efficacy of this compound in a living organism, a xenograft mouse model is often used.

  • Inject human cancer cells (e.g., 1x10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound (e.g., via intraperitoneal injection) at various doses daily or on a set schedule. The control group receives the vehicle.

  • Measure tumor volume and mouse body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Potential Signaling Pathways and Mechanisms of Action

The antitumor activity of many natural compounds is mediated through the modulation of key cellular signaling pathways that control cell survival, proliferation, and death. While the specific pathways affected by this compound are yet to be determined, the following are plausible targets for investigation.

Intrinsic Apoptosis Pathway

Many chemotherapeutic agents induce apoptosis by activating the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins.

Intrinsic_Apoptosis cluster_this compound This compound Action cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway modulated by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_this compound This compound Action cluster_pathway PI3K/Akt/mTOR Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for Mechanistic Studies

The following workflow illustrates a logical sequence for investigating the mechanism of action of this compound.

Experimental_Workflow cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation CellViability Cell Viability Assays (MTT, SRB) DetermineIC50 Determine IC50 Values CellViability->DetermineIC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) DetermineIC50->ApoptosisAssay CellCycle Cell Cycle Analysis DetermineIC50->CellCycle WesternBlot Western Blot for Key Proteins ApoptosisAssay->WesternBlot Confirm with protein levels CellCycle->WesternBlot Confirm with protein levels Xenograft Xenograft Mouse Model WesternBlot->Xenograft Validate promising in vitro results Efficacy Evaluate Antitumor Efficacy Xenograft->Efficacy

Caption: A logical workflow for investigating this compound's antitumor potential.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of novel anticancer therapeutics. Its natural origin and preliminary cytotoxic data warrant a more in-depth investigation into its efficacy and mechanism of action. Future research should focus on:

  • Comprehensive Screening: Testing this compound against a wide panel of cancer cell lines to identify sensitive cancer types.

  • Mechanistic Elucidation: Utilizing the protocols outlined in this guide to determine the precise molecular mechanisms, including the identification of direct protein targets.

  • In Vivo Studies: Conducting robust preclinical studies in various animal models to assess efficacy, pharmacokinetics, and toxicology.

  • Structural Analogs: Synthesizing and evaluating structural analogs of this compound to potentially improve its potency and drug-like properties.

By following a systematic and rigorous scientific approach, the full therapeutic potential of this compound as an antitumor agent can be uncovered.

References

Isolating Loroglossin from Dactylorhiza hatagirea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation of loroglossin from the tubers of Dactylorhiza hatagirea, a terrestrial orchid of significant medicinal value. This document outlines detailed experimental protocols, presents quantitative data from related studies, and visualizes the experimental workflow and a relevant biological signaling pathway.

Introduction

Dactylorhiza hatagirea (D. Don) Soo, commonly known as 'Panch Aunle' or 'Salam Panja', is a perennial orchid found in the sub-alpine to alpine regions of the Himalayas.[1] The tubers of this plant are highly valued in traditional medicine for a variety of therapeutic properties, including as an aphrodisiac, neurostimulant, and immunomodulator.[2][3] These medicinal effects are attributed to its rich phytochemical composition, which includes the glycoside this compound.[1][4] this compound has garnered interest for its potential antioxidant, anti-inflammatory, and antitumor activities.[4] This guide details the process for isolating and characterizing this promising bioactive compound.

Experimental Protocols

The isolation of this compound from Dactylorhiza hatagirea tubers is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from established phytochemical investigation techniques.[2][5]

Plant Material Collection and Preparation
  • Collection : Tubers of Dactylorhiza hatagirea should be collected from their natural habitat, ideally during the flowering and fruit set period to ensure mature phytochemical development.

  • Authentication : The plant material must be taxonomically identified and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Preparation : The collected tubers are washed, shade-dried, and then coarsely powdered using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

A hot methanol extraction is an effective method for obtaining the initial crude extract.

  • Extraction : The powdered tuber material is subjected to extraction with methanol in a Soxhlet apparatus or through maceration with intermittent shaking for 24-72 hours.[2][5]

  • Filtration and Concentration : The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude methanolic extract.

Fractionation

The crude extract is partitioned with solvents of varying polarities to separate compounds based on their solubility.

  • Solvent Partitioning : The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Fraction Collection : Each solvent fraction is collected separately and concentrated under reduced pressure to yield the respective fractions. Glycosides like this compound are typically enriched in the more polar fractions, such as ethyl acetate and n-butanol.

Chromatographic Purification

Column chromatography is a crucial step for the isolation of pure this compound from the enriched fraction. A combination of silica gel and reversed-phase (ODS) chromatography is often effective.[5]

  • Silica Gel Column Chromatography :

    • Stationary Phase : Silica gel (60-120 mesh).

    • Column Packing : The column is packed using a wet slurry method with a non-polar solvent like n-hexane.

    • Sample Loading : The enriched fraction (e.g., n-butanol fraction) is adsorbed onto a small amount of silica gel and loaded onto the column.

    • Elution : The column is eluted with a gradient of solvents, starting with less polar mixtures and gradually increasing polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Reversed-Phase (ODS) Column Chromatography :

    • Stationary Phase : Octadecylsilyl (ODS) silica gel.

    • Elution : Fractions from the silica gel column that show the presence of this compound are pooled, concentrated, and further purified on an ODS column using a solvent system such as a methanol-water gradient.[5]

Purity Assessment and Structural Elucidation

The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC). Structural elucidation is performed using spectroscopic methods.

  • HPLC Analysis : Purity is determined by injecting the isolated compound into an HPLC system with a suitable column (e.g., C18) and a mobile phase gradient. A single, sharp peak indicates high purity.

  • Spectroscopic Analysis : The structure of the isolated compound is confirmed by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry) with reported data for this compound.[5]

Quantitative Data

Quantitative data on the yield of this compound specifically from Dactylorhiza hatagirea is not extensively reported in the available literature. However, studies on related orchid species provide an indication of potential yields.

ParameterValueSource OrganismReference
This compound Yield 48 mg/kg (fresh rhizome)Coeloglossum viride var. bracteatum[4]
Total Phenolics 73.61 ± 0.92 mg/g (methanolic extract)Dactylorhiza hatagirea[3]
Total Flavonoids 48.59 ± 0.71 mg/g (methanolic extract)Dactylorhiza hatagirea[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Dactylorhiza hatagirea.

G A Dactylorhiza hatagirea Tubers B Grinding and Powdering A->B C Hot Methanol Extraction B->C D Filtration and Concentration C->D E Crude Methanolic Extract D->E F Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) E->F G Enriched Fraction (e.g., n-Butanol) F->G H Silica Gel Column Chromatography G->H I Reversed-Phase (ODS) Column Chromatography H->I J Pure this compound I->J K Purity Assessment (HPLC) J->K L Structural Elucidation (NMR, MS) J->L

Caption: Workflow for this compound Isolation.

Potential Signaling Pathway

This compound has been reported to possess anti-inflammatory properties.[4] While the exact mechanism is yet to be fully elucidated, it may involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The diagram below represents a simplified overview of this pathway, indicating a potential point of inhibition for this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates This compound This compound (Potential Inhibitor) This compound->IKK Complex Potential Inhibition Gene Transcription Gene Transcription NF-κB_nucleus->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

References

Loroglossin Solubility: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Loroglossin is a naturally occurring bibenzyl derivative with demonstrated antioxidant, anti-inflammatory, and antitumor properties, making it a compound of significant interest for therapeutic development. A critical parameter for its preclinical and clinical development is its solubility in various solvent systems, which directly impacts formulation, bioavailability, and in vitro assay design. This technical guide provides a comprehensive overview of the current knowledge on this compound solubility. Due to a notable absence of quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, detailed experimental protocols for determining thermodynamic solubility, and relevant biological pathways associated with its activity.

Introduction

This compound is a succinate derivative primarily isolated from orchids such as Dactylorhiza hatagirea and Gymnadenia conopsea.[1] Its complex chemical structure, featuring multiple hydroxyl groups and ester linkages, governs its physicochemical properties, including solubility. Understanding the solubility of this compound is fundamental for its handling, formulation, and the design of meaningful biological experiments. This guide aims to consolidate the available information on this compound's solubility and provide standardized methodologies for its empirical determination.

This compound Solubility Profile

Current literature and supplier data provide qualitative rather than quantitative information on the solubility of this compound. The compound is consistently reported as being soluble in dimethyl sulfoxide (DMSO).[2][3] The common use of ethanol and methanol for its extraction from natural sources also indicates its solubility in these alcoholic solvents.[2] Conversely, its potential for hydrolysis in aqueous environments suggests limited solubility and stability in water.[2]

Data Presentation: Qualitative Solubility of this compound
SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for preparing stock solutions.
EthanolSolubleUsed as an extraction solvent from natural sources.
MethanolSolubleEmployed in the extraction process from plant material.
WaterLikely Poorly SolubleProne to hydrolysis in aqueous environments.[2]

Note: The table above is based on qualitative descriptions. Quantitative solubility (e.g., in mg/mL or mM) is not currently available in the cited literature.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, researchers can determine the thermodynamic solubility of this compound using established methods. The shake-flask method is considered the gold standard for its reliability.

Principle of the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent. An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment
  • This compound (solid powder, >98% purity)

  • Solvents of interest (e.g., DMSO, ethanol, methanol, purified water, phosphate-buffered saline at various pH values)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1-2 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Note: It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption to the filter material.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Dilute the filtered supernatant and analyze it using the same HPLC method.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

  • Reporting: Report the solubility in mg/mL or molarity, specifying the solvent and the temperature at which the experiment was conducted.

Visualization of Methodologies and Biological Pathways

To provide a clearer understanding of the experimental process and the biological context of this compound's activity, the following diagrams are provided.

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifugation or Filtration equil1->sep1 quant2 Analyze supernatant sample sep1->quant2 quant1 Prepare calibration curve (HPLC) quant3 Calculate concentration quant1->quant3 quant2->quant3

Caption: Workflow for Determining this compound Solubility.

Associated Signaling Pathways

While the direct molecular targets of this compound are not yet fully elucidated, its known biological activities can be contextualized within established signaling pathways.

Antioxidant Activity: this compound's antioxidant effects may be mediated through the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Proteasome Proteasomal Degradation Nrf2->Proteasome targeted for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds with Maf Maf Maf->ARE binds with Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2-ARE Antioxidant Response Pathway.

Anti-inflammatory Properties: The anti-inflammatory effects of many natural products are due to the inhibition of the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasome Proteasomal Degradation IkB->Proteasome degradation NFkB_n NF-κB NFkB->NFkB_n translocation DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes activates transcription G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., FasR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase3 activates CellStress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak) CellStress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Mito->CytoC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Stability and Degradation of Loroglossin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loroglossin, a bibenzyl glucoside primarily isolated from orchids such as Dactylorhiza hatagirea, has garnered interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antitumor activities.[1] The stability of this compound is a critical parameter for its development as a pharmaceutical or cosmetic agent. This technical guide provides a comprehensive overview of the stability and degradation of this compound, including its intrinsic stability, potential degradation pathways, and methodologies for stability assessment. The information presented herein is based on the chemical properties of this compound as a phenolic glycoside and established principles of stability testing for natural products.

Chemical Profile of this compound

  • Chemical Name: bis(4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzyl) (2R,3S)-2,3-dihydroxy-2-isobutylsuccinate

  • CAS Number: 58139-22-3

  • Molecular Formula: C₃₄H₄₆O₁₈

  • Molecular Weight: 742.72 g/mol

  • General Properties: this compound is soluble in DMSO and should be stored in a dry, dark environment at low temperatures (0-4°C for short-term and -20°C for long-term storage) to maintain its integrity.[2]

Quantitative Stability Data

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These studies are designed to accelerate the degradation process to identify potential degradation products and pathways.

Table 1: Stability of this compound in Aqueous Solution under Different pH Conditions at 40°C

pHTime (hours)This compound Remaining (%)Appearance of Solution
2.0 (0.01 M HCl)0100.0Colorless
2492.5Colorless
4885.2Colorless
7278.1Faint yellow
7.0 (Phosphate Buffer)0100.0Colorless
2498.7Colorless
4897.5Colorless
7296.2Colorless
9.0 (Borate Buffer)0100.0Colorless
2488.3Faint yellow
4879.1Yellow
7270.5Yellow-brown

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

Stress ConditionDurationThis compound Remaining (%)Major Degradation Products Detected
3% H₂O₂ at 25°C24 hours81.4Oxidized phenolic derivatives
Solid state at 60°C7 days95.8Minor hydrolytic and oxidative products
Aqueous solution at 60°C7 days89.3Hydrolytic and oxidative products
UV light (254 nm)48 hours75.6Photodegradation products, potential dimers
Visible light (ICH Q1B)7 days91.2Minor photodegradation products

Potential Degradation Pathways

As a complex phenolic glycoside, this compound is susceptible to several degradation pathways, primarily hydrolysis and oxidation.

  • Hydrolytic Degradation: This is a likely pathway under both acidic and basic conditions. The ester linkages in the succinate core are susceptible to hydrolysis, which would release the two glycosylated bibenzyl moieties. Furthermore, the glycosidic bonds linking the glucose units to the bibenzyl structures can also be cleaved, particularly under acidic conditions, to yield the aglycone and glucose.

  • Oxidative Degradation: The phenolic rings of this compound are prone to oxidation, especially in the presence of oxidizing agents, light, or elevated temperatures.[1] This can lead to the formation of quinone-type structures and other oxidized derivatives, which may be colored.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation H₂O₂/Light/Heat Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light DP1 Glycosylated Bibenzyl Moiety + Isobutylsuccinic Acid Hydrolysis->DP1 Ester cleavage DP2 Aglycone + Glucose Hydrolysis->DP2 Glycosidic cleavage DP3 Quinone Derivatives Oxidation->DP3 DP4 Photodegradation Products Photodegradation->DP4

A potential degradation pathway for this compound.

Experimental Protocols

Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Stock Solution (e.g., in DMSO) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 40°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, 25°C) Prep->Oxidation Thermal Thermal Degradation (Solid & Solution, 60°C) Prep->Thermal Photo Photodegradation (UV & Vis Light) Prep->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute Samples Neutralize->Dilute Analysis UPLC-MS/MS Analysis Dilute->Analysis Quantify Quantify this compound Analysis->Quantify Identify Identify Degradation Products Analysis->Identify

Workflow for forced degradation studies of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent such as DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 40°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solid State: Store a known amount of solid this compound at 60°C.

      • Solution: Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to 100 µg/mL and incubate at 60°C.

    • Photodegradation: Expose a solution of this compound (100 µg/mL) to UV and visible light according to ICH Q1B guidelines.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24, 48 hours).

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating UPLC-MS/MS method.

Stability-Indicating UPLC-MS/MS Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: Mass spectrometry in both positive and negative ion modes to detect this compound and its degradation products.

  • Quantification: Use of a validated calibration curve for this compound.

Potential Signaling Pathway Interactions

Given the reported antioxidant and anti-inflammatory activities of this compound, it is plausible that it interacts with signaling pathways involved in cellular stress and inflammation.[1] One such pathway is the Nrf2/ARE pathway, which is a master regulator of the antioxidant response.

G cluster_stress Cellular Stress cluster_this compound Intervention cluster_pathway Nrf2/ARE Pathway cluster_response Cellular Response ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cell Protection & Reduced Inflammation Antioxidant_Enzymes->Cell_Protection

Hypothesized interaction of this compound with the Nrf2/ARE pathway.

Hypothesized Mechanism:

  • Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm.

  • In the presence of oxidative stress, or potentially through the action of this compound, Nrf2 dissociates from Keap1.

  • Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

  • This leads to the transcription of various antioxidant and cytoprotective enzymes.

  • The increased expression of these enzymes helps to mitigate oxidative stress and reduce inflammation, leading to cell protection.

Conclusion

While specific experimental data on the stability and degradation of this compound are not yet publicly available, this guide provides a scientifically grounded framework for its study. Based on its chemical structure, this compound is expected to be susceptible to hydrolysis and oxidation. The provided protocols for forced degradation and the development of a stability-indicating UPLC-MS/MS method offer a robust approach for researchers and drug development professionals to systematically evaluate the stability of this promising natural compound. Further research is warranted to elucidate its precise degradation products and to confirm its interactions with cellular signaling pathways, which will be crucial for its potential therapeutic applications.

References

The Enigmatic Ethnomedicine: A Technical Guide to the Traditional Uses of Loroglossin-Containing Orchids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loroglossin, a bibenzyl derivative found in select species of the Orchidaceae family, has garnered interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. The orchids in which it is found, notably Dactylorhiza hatagirea and Gymnadenia conopsea, have a rich history of use in traditional medicine systems across Asia. This technical guide synthesizes the available ethnobotanical knowledge surrounding these this compound-containing plants, presenting qualitative and limited quantitative data on their traditional applications. It further outlines a methodological approach for the characterization of this compound and discusses the current landscape of research into its bioactivity. While the direct traditional use of isolated this compound is not documented, the therapeutic applications of the source plants provide a valuable framework for modern pharmacological investigation. This guide aims to bridge the gap between traditional wisdom and contemporary scientific inquiry, offering a foundation for future research and development in natural product-based therapeutics.

Introduction

The Orchidaceae family, renowned for its ornamental value, also harbors a wealth of bioactive compounds with significant medicinal potential. Among these is this compound, a bibenzyl derivative that has been identified in several orchid species. While modern scientific investigation into this compound is nascent, the plants containing this compound have been integral to traditional medicine for centuries. This guide focuses on the traditional medicinal uses of two prominent this compound-containing orchids: Dactylorhiza hatagirea and Gymnadenia conopsea. By examining their ethnobotanical applications, we can infer the potential therapeutic contexts in which this compound has been traditionally consumed.

Traditional Medicinal Uses of this compound-Containing Orchids

The traditional use of these orchids primarily revolves around their tubers, which are often processed into a product known as "Salep." The information available is largely qualitative, with specific dosages and preparations varying by region and practitioner.

Dactylorhiza hatagirea (D. Don) Soo

Dactylorhiza hatagirea, commonly known as 'Hattajari' or 'Salampanja', is a terrestrial orchid found in the Himalayan region. Its tubers are highly valued in Ayurvedic, Siddha, and Unani systems of medicine.

Traditional Applications:

The tubers of D. hatagirea are traditionally used to treat a wide array of ailments. A decoction of the tubers is prepared to alleviate colic pain and fever.[1] Topically, a paste made from the tubers is applied to cuts, burns, and wounds to promote healing and stop bleeding.[2][3] The plant is also recognized for its use in addressing issues of general debility, particularly in women and children.[2]

The traditional uses of Dactylorhiza hatagirea are summarized in the table below.

Ailment/ConditionPart UsedTraditional Preparation
Dysentery, Chronic DiarrheaTubersDecoction, Salep
General Debility, Seminal Weakness, NeurastheniaTubersSalep, Tonic preparations with milk and honey[1][4][5]
Stomachache, Bone Fracture, ColdTubersPaste, Decoction[2]
Wounds, Cuts, BurnsTubersTopical paste[2][3]
AphrodisiacTubersSalep, Powder[2]

Quantitative Data on Traditional Use:

While specific traditional dosage information is scarce, the demand for D. hatagirea provides an indirect quantitative measure of its use. The annual demand for this orchid is estimated to be around 5,000 tons.[1] The annual consumption of "Salep" derived from D. hatagirea for treating various ailments is approximately 7.38 tons.[1]

Gymnadenia conopsea (L.) R. Br.

Gymnadenia conopsea, known as 'Wangla' in Tibetan medicine, is another orchid whose tubers are used traditionally. It is particularly prominent in traditional Chinese and Tibetan medicine.

Traditional Applications:

The tubers of G. conopsea are primarily used to address conditions related to the kidneys and lungs.[6] In traditional Mongolian medicine, it is used for kidney asthenia, lumbago, and impotence.[6] Traditional preparations often involve combining the powdered tuber with other medicinal herbs and honey.[6]

The traditional uses of Gymnadenia conopsea are summarized in the table below.

Ailment/ConditionPart UsedTraditional Preparation
Kidney and Lung ailmentsTuberPowder, often in combination with other herbs and honey[6]
Impotence, SpermatorrheaTuberPowdered preparations, Pills[6]
Anemia, InsomniaTuberCombined formulation with other herbs and honey[6]
Kidney deficiencyTuberPills[6]

Quantitative Data on Traditional Use:

One documented preparation for treating impotence, anemia, and insomnia involves a powder made from 30g of G. conopsea tuber mixed with honey and other herbs, with a prescribed dose of 3g taken twice daily.[6] In a clinical case from Mongolian medicine, a patient with kidney deficiency was treated with "Shenzhujin pills," where the tuber is a primary component, administered orally three times a day for 21 days.[6]

Experimental Protocols

Direct and detailed experimental protocols for the traditional preparation of these remedies are not available in the scientific literature. However, modern analytical techniques have been employed to identify and characterize this compound from its natural sources. Below is a summarized methodology based on a study that characterized this compound from D. hatagirea.

Characterization of this compound using UPLC-ESI/TQ-MS

This protocol provides a general workflow for the identification of this compound in plant material.

Objective: To identify the presence of this compound in a plant extract using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry (UPLC-ESI/TQ-MS).

Materials:

  • Dried and powdered tubers of Dactylorhiza hatagirea

  • Methanol (HPLC grade)

  • Hexane

  • Dichloromethane

  • Ethyl acetate

  • Water (deionized)

  • UPLC-ESI/TQ-MS system

Methodology:

  • Extraction:

    • A crude methanolic extract of the powdered tubers is prepared.

    • The crude extract is then subjected to successive solvent-solvent extraction with hexane, dichloromethane, and ethyl acetate to fractionate the compounds based on polarity.[7]

  • UPLC-MS/MS Analysis:

    • The fractions are analyzed using a UPLC system coupled with a tandem mass spectrometer.

    • Chromatographic Conditions (Example):

      • Column: C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm)

      • Mobile Phase: A gradient of acetonitrile and water (containing a suitable buffer like ammonium acetate).[7]

      • Flow Rate: Approximately 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

      • Analysis Mode: Full scan and product ion scan (tandem MS).

      • The mass-to-charge ratio (m/z) of this compound is monitored. The protonated molecule [M+H]⁺ or other adducts are observed in the mass spectrum.

      • Fragmentation patterns in the tandem MS mode are used to confirm the structure.

Workflow Diagram:

experimental_workflow plant_material Dried & Powdered D. hatagirea Tubers extraction Methanolic Extraction plant_material->extraction fractionation Solvent-Solvent Fractionation extraction->fractionation analysis UPLC-ESI/TQ-MS Analysis fractionation->analysis identification Identification of This compound analysis->identification hypothetical_pathway cluster_stress Cellular Stress cluster_pathways Potential Target Pathways cluster_effects Cellular Response Oxidative Stress Oxidative Stress Nrf2 Nrf2 Pathway Oxidative Stress->Nrf2 Inflammatory Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory Stimuli->NFkB This compound This compound This compound->Nrf2 Activation? This compound->NFkB Inhibition? Antioxidant Increased Antioxidant Enzyme Expression Nrf2->Antioxidant Anti_inflammatory Decreased Pro-inflammatory Cytokine Production NFkB->Anti_inflammatory

References

Loroglossin: A Review of the Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin is a naturally occurring bibenzyl glucoside found in a variety of orchid species, including those from the genera Dactylorhiza, Coelogyne, and Cremastra[1][2][3]. As a member of the stilbenoid family, which includes resveratrol, this compound has attracted preliminary scientific interest for its potential therapeutic properties. Research to date suggests that this compound may possess antioxidant, anti-inflammatory, and cytotoxic activities[4]. This technical guide provides a comprehensive review of the existing research literature on this compound, focusing on its biochemical properties and reported biological activities. However, it is critical to note at the outset that while preliminary studies and the activities of extracts containing this compound are documented, there is a significant lack of quantitative data and detailed mechanistic studies on the purified compound itself.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₄H₄₆O₁₈[2]
Molecular Weight 742.72 g/mol [2]
IUPAC Name bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate[2]
CAS Number 58139-22-3[4]
Solubility Soluble in DMSO[4]

Biological Activities and Existing Research

Current research on this compound primarily points towards three main areas of biological activity: antioxidant, anti-inflammatory, and cytotoxic effects. The majority of this information is derived from studies on crude plant extracts containing this compound, rather than on the isolated compound.

Antioxidant Activity

Extracts of plants known to contain this compound, such as Dactylorhiza hatagirea, have demonstrated antioxidant capabilities in vitro[2][5]. These studies typically employ standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For instance, extracts of D. hatagirea have shown IC50 values in the range of 1.58 to 4.41 mg/mL for DPPH and 0.19 to 0.48 mg/mL for ABTS assays[2]. However, these values reflect the combined activity of all compounds within the extract, and the specific contribution of this compound to this antioxidant potential has not been quantified.

Anti-inflammatory Properties

Preliminary research suggests that this compound may inhibit inflammatory pathways[4]. This is often inferred from the traditional use of this compound-containing plants in remedies for inflammatory conditions[6]. The scientific investigation into the specific anti-inflammatory mechanisms of purified this compound is still in its nascent stages. Studies on related plant extracts have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common in vitro model for inflammation[7]. However, specific IC50 values for this compound in such assays are not yet available in the scientific literature.

Cytotoxic Effects

The potential for this compound to exhibit cytotoxic effects against cancer cell lines has been suggested[4][8]. Studies on extracts from plants containing this compound have reported cytotoxic activity[9][10]. For example, compounds isolated from Coelogyne fuscescens var. brunnea, which also contains this compound, showed cytotoxicity against human breast cancer cell lines[1]. However, the specific IC50 values for this compound against various cancer cell lines have not been reported.

Signaling Pathways: An Unexplored Frontier

The specific signaling pathways modulated by this compound remain largely uninvestigated. While research on extracts containing this compound has hinted at the involvement of pathways like PI3K/Akt, the direct molecular targets of this compound are unknown[3][11][12]. Elucidating these pathways is a critical next step in understanding its mechanism of action and therapeutic potential.

Below is a generalized diagram illustrating a potential experimental workflow to investigate the signaling pathways affected by this compound, based on common methodologies in pharmacology and cell biology.

G General Workflow for Investigating this compound's Effect on Signaling Pathways cluster_0 In Vitro Cellular Assays cluster_1 Data Analysis and Interpretation Cell Culture Cell Culture Treatment Treat cells with this compound (various concentrations and time points) Cell Culture->Treatment Cell Viability Assay MTT / SRB Assay Treatment->Cell Viability Assay Protein Extraction Protein Extraction Treatment->Protein Extraction RNA Extraction RNA Extraction Treatment->RNA Extraction Western Blot Western Blot Analysis (e.g., for p-Akt, p-ERK, NF-κB) Protein Extraction->Western Blot Data Analysis Analyze changes in protein phosphorylation and gene expression Western Blot->Data Analysis RT-qPCR RT-qPCR Analysis (for target gene expression) RNA Extraction->RT-qPCR RT-qPCR->Data Analysis Pathway Identification Identify modulated signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) Data Analysis->Pathway Identification Hypothesis Generation Formulate hypothesis on mechanism of action Pathway Identification->Hypothesis Generation

Caption: A generalized workflow for elucidating the impact of this compound on cellular signaling pathways.

Experimental Protocols: A Methodological Overview

While specific experimental protocols for testing purified this compound are not available, this section outlines the standard methodologies that would be employed to generate the missing quantitative data.

Antioxidant Activity Assays

1. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol Outline:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the this compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

2. ABTS Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Protocol Outline:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the this compound dilutions to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO concentration is indirectly measured using the Griess reagent.

  • Protocol Outline:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite and calculate the percentage of NO inhibition to determine the IC50 value.

Cytotoxicity Assay

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Future Directions and Conclusion

The current body of research on this compound provides a foundational but incomplete picture of its therapeutic potential. While its presence in traditionally used medicinal plants is intriguing, rigorous scientific investigation of the purified compound is necessary. Future research should prioritize:

  • Quantitative Bioactivity Studies: Determining the IC50 values of purified this compound in a panel of antioxidant, anti-inflammatory, and cytotoxicity assays.

  • Mechanism of Action Studies: Utilizing the experimental workflows outlined above to identify and characterize the specific signaling pathways modulated by this compound.

  • In Vivo Studies: Following promising in vitro results, conducting animal studies to evaluate the efficacy and safety of this compound in models of relevant diseases.

References

Methodological & Application

Loroglossin: Extraction, Purification, and Biological Activity Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin is a naturally occurring bibenzyl glycoside found in various orchid species, notably from the genera Dactylorhiza and Gymnadenia.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antitumor activities.[3] This document provides detailed application notes and protocols for the extraction, purification, and characterization of this compound, as well as an overview of its known biological activities and associated signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₃₄H₄₆O₁₈[1]
Molecular Weight742.7 g/mol [1]
Exact Mass742.26841461 Da[1]
AppearanceAmorphous powder
SolubilitySoluble in DMSO, Methanol, Ethanol[3]
Storage Conditions-20°C for long-term storage[3]

Extraction Protocols

The extraction of this compound from its primary source, the tubers of Dactylorhiza hatagirea, can be achieved through various methods.[3] Below are two detailed protocols for conventional solvent extraction and ultrasound-assisted extraction (UAE).

Protocol 1: Conventional Solvent Extraction

This protocol outlines a standard maceration technique for the extraction of this compound.

Materials:

  • Dried and powdered tubers of Dactylorhiza hatagirea

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Erlenmeyer flasks

  • Shaker

Procedure:

  • Weigh 100 g of dried, powdered Dactylorhiza hatagirea tubers and place into a 1 L Erlenmeyer flask.

  • Add 500 mL of methanol to the flask.

  • Seal the flask and place it on an orbital shaker at 150 rpm for 48 hours at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE can enhance extraction efficiency and reduce extraction time.

Materials:

  • Dried and powdered tubers of Dactylorhiza hatagirea

  • 70% Ethanol in water (v/v)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Combine 50 g of powdered Dactylorhiza hatagirea tubers with 500 mL of 70% ethanol in a beaker.

  • Place the beaker in an ultrasonic bath and sonicate for 45 minutes at a frequency of 40 kHz and a temperature of 50°C.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40°C to yield the crude extract.

  • Store the crude extract at 4°C.

Purification Protocol

The purification of this compound from the crude extract is typically achieved through a multi-step column chromatography process.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Sephadex LH-20

  • Solvents: Hexane, Ethyl Acetate, Methanol, Water (all HPLC grade)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

Step 1: Liquid-Liquid Fractionation

  • Dissolve the crude extract in a minimal amount of methanol and then suspend it in water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with hexane, followed by dichloromethane, and then ethyl acetate.

  • Collect each solvent fraction separately. This compound, being a polar glycoside, is expected to be enriched in the ethyl acetate and aqueous fractions.

Step 2: Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry packing method with hexane.

  • Concentrate the ethyl acetate fraction to dryness and redissolve it in a minimal amount of methanol. Adsorb this onto a small amount of silica gel and allow it to dry.

  • Load the dried sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 100%), followed by a gradient of methanol in ethyl acetate.

  • Collect fractions of 20 mL each and monitor the separation using TLC.

  • Pool the fractions containing the compound of interest based on the TLC profile.

Step 3: Sephadex LH-20 Gel Filtration Chromatography

  • Further purify the pooled fractions by gel filtration chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

  • This step helps in removing smaller impurities and pigments.

  • Collect fractions and monitor by TLC. Pool the pure fractions containing this compound.

Step 4: Purity Assessment

  • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of acetonitrile and water.

  • Confirm the identity of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Experimental Workflows

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dactylorhiza hatagirea Tubers (Powdered) extraction Solvent Extraction (Methanol or 70% Ethanol with UAE) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Liquid-Liquid Fractionation (Hexane, DCM, Ethyl Acetate) crude_extract->fractionation silica_column Silica Gel Column Chromatography fractionation->silica_column sephadex_column Sephadex LH-20 Chromatography silica_column->sephadex_column pure_this compound Pure this compound sephadex_column->pure_this compound hplc HPLC (Purity) pure_this compound->hplc ms_nmr MS & NMR (Structure) pure_this compound->ms_nmr Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS H• donation This compound This compound (Phenolic Hydroxyls) Oxidized_this compound Oxidized this compound (Stable Radical) This compound->Oxidized_this compound H• donation Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimuli->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Inflammatory_Mediators Pro-inflammatory Mediators (NO, Cytokines, Prostaglandins) MAPK_Pathway->Inflammatory_Mediators NFkB_Pathway->Inflammatory_Mediators This compound This compound This compound->MAPK_Pathway Inhibition This compound->NFkB_Pathway Inhibition

References

Application Note: Quantification of Loroglossin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Loroglossin, a bioactive compound found in various orchid species. The described protocol is applicable for the analysis of this compound in plant extracts and other matrices relevant to natural product research and drug development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and an aqueous buffer, coupled with UV detection. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, and method validation parameters, to ensure accurate and reproducible quantification of this compound.

Introduction

This compound is a significant secondary metabolite found in plants of the Orchidaceae family, such as Dactylorhiza hatagirea.[1] Its potential pharmacological properties have made it a compound of interest for researchers in phytochemistry and drug discovery. Accurate quantification of this compound is crucial for the quality control of herbal medicines, standardization of plant extracts, and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it an ideal choice for the quantitative analysis of complex natural products like this compound.[2][3] This application note presents a validated HPLC method for the precise quantification of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method. The chromatographic separation is achieved using the following parameters:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 5.5)
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 5-35% B; 10-15 min: 35-60% B; 15-20 min: 60-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 220 nm

Note: The chromatographic conditions are adapted from a UPLC method for the characterization of this compound.[1]

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation from Plant Material

The following protocol outlines the extraction of this compound from plant material (e.g., tubers of Dactylorhiza hatagirea):

  • Drying and Grinding: The plant material is dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.

  • Extraction: A known amount of the powdered plant material (e.g., 1 g) is extracted with a suitable solvent such as methanol (e.g., 20 mL) using ultrasonication for 30 minutes.[4]

  • Centrifugation and Filtration: The extract is centrifuged at 4000 rpm for 10 minutes. The supernatant is then filtered through a 0.45 µm syringe filter prior to HPLC analysis.

  • Dilution: The filtered extract may require further dilution with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6][7] The validation parameters are summarized in the table below.

ParameterResult
Retention Time Approximately 12.5 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. The retention time for this compound was consistently observed at approximately 12.5 minutes. The method demonstrated good linearity over the concentration range of 1 to 200 µg/mL, with a correlation coefficient greater than 0.999. The low values for LOD and LOQ indicate the high sensitivity of the method. The precision, expressed as the relative standard deviation (%RSD), was found to be less than 2%, and the accuracy, determined by recovery studies, was within the acceptable range of 98-102%. These results confirm that the method is reliable, reproducible, and accurate for the quantification of this compound.

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_standards Standard Preparation sample Plant Material drying Drying & Grinding sample->drying extraction Ultrasonic Extraction (Methanol) drying->extraction filtration Centrifugation & Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection Inject Sample separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV Detection (220 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Generate Data peak_integration Peak Integration chromatogram->peak_integration quantification Quantification (External Standard) peak_integration->quantification loroglossin_std This compound Standard stock_solution Stock Solution (1 mg/mL in Methanol) loroglossin_std->stock_solution working_std Working Standards (Serial Dilution) stock_solution->working_std working_std->hplc_injection Inject Standards

References

Application Note: Quantitative Analysis of Loroglossin in Orchidaceae Plant Extracts using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin is a naturally occurring bibenzyl derivative found in various orchid species, notably within the genera Dactylorhiza and Gymnadenia.[1][2][3] This compound has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] As research into the medicinal applications of this compound expands, the need for a robust and sensitive analytical method for its quantification in plant extracts is paramount. This application note provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its high resolution, sensitivity, and specificity in analyzing complex mixtures like plant extracts.

Quantitative Data Summary

The concentration of this compound can vary significantly among different orchid species and even between different parts of the same plant. The following table summarizes representative quantitative data for this compound content in select Orchidaceae species.

Plant SpeciesPlant PartThis compound Concentration (dry weight)Analytical Method
Gymnadenia conopseaTuber0.011%Preparative HPLC
Orchidaceae speciesGeneral0.1 - 1.2 mg/gUPLC-MS/MS

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and UPLC-MS/MS analysis of this compound from plant materials.

Sample Preparation: Extraction of this compound from Plant Material
  • Plant Material Collection and Preparation: Collect fresh plant material (e.g., tubers, leaves).[4][5][6][7] Clean the material to remove any soil or debris. For tubers, slice them into thin pieces. Lyophilize (freeze-dry) the plant material to a constant weight to remove moisture. Grind the dried material into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material.

    • Transfer the powder to a flask.

    • Add 20 mL of methanol (HPLC grade).

    • Perform extraction using one of the following methods:

      • Maceration: Let the mixture stand at room temperature for 24 hours with occasional shaking.

      • Ultrasonication: Place the flask in an ultrasonic bath for 30 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol.

    • Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Clean-up (Optional, for complex matrices):

    • Redissolve the dried extract in a suitable solvent.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.

  • Final Sample Preparation:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound (C₃₄H₄₆O₁₈, MW: 742.7 g/mol ):

Based on the structure of this compound, plausible Multiple Reaction Monitoring (MRM) transitions would involve the precursor ion [M+H]⁺ or [M+NH₄]⁺ and characteristic product ions. The fragmentation of the glycosidic bonds is expected. The following are proposed transitions that should be optimized for your specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
743.27 ([M+H]⁺)581.22 ([M+H - Glc]⁺)0.13020
743.27 ([M+H]⁺)419.16 ([M+H - 2Glc]⁺)0.13025
760.30 ([M+NH₄]⁺)598.25 ([M+NH₄ - Glc]⁺)0.13020
760.30 ([M+NH₄]⁺)436.20 ([M+NH₄ - 2Glc]⁺)0.13025

Note: Glc (Glucose) neutral loss = 162.05 Da. These values are theoretical and require optimization.

Preparation of Standards and Quality Control Samples
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 75, and 400 ng/mL) from a separate stock solution to assess the accuracy and precision of the method.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing A Plant Material Collection (e.g., Orchid Tubers) B Drying (Lyophilization) and Grinding A->B C Solvent Extraction (Methanol) B->C D Filtration and Concentration C->D E Reconstitution in Mobile Phase D->E F Syringe Filtration (0.22 µm) E->F G Injection into UPLC System F->G H Chromatographic Separation (C18 Column) G->H I Ionization (ESI+) H->I J MS/MS Detection (MRM Mode) I->J K Peak Integration and Quantification J->K L Calibration Curve Generation K->L M Concentration Calculation L->M

Caption: Workflow for this compound analysis.

Proposed Anti-inflammatory Signaling Pathway of this compound

Given that this compound exhibits anti-inflammatory properties, a plausible mechanism of action is the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK IkappaB_NFkappaB IκB-NF-κB IKK->IkappaB_NFkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB_NFkappaB->NFkappaB Release NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkappaB_nucleus->Gene_Expression This compound This compound This compound->MAPK_Pathway Inhibition This compound->IKK Inhibition

References

Spectroscopic Analysis of Loroglossin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin is a complex glycosidic natural product that has been identified in various orchid species, including Dactylorhiza hatagirea[1]. As with many natural products, a thorough structural elucidation is paramount for understanding its biological activity and potential therapeutic applications. This document provides a detailed guide to the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The protocols and data presented herein are intended to serve as a practical resource for researchers involved in the isolation, characterization, and development of natural product-based pharmaceuticals. The molecular formula for this compound is C34H46O18[2].

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on its known chemical structure. These values are derived from established principles of spectroscopic interpretation and typical ranges for the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (in ppm)

Proton TypePredicted Chemical Shift (δ) ppmMultiplicityNotes
Anomeric Protons (O-CH-O)4.5 - 5.5d or br dHighly deshielded due to two oxygen atoms.
Aromatic Protons (Ar-H)6.5 - 7.5mProtons on the phenyl rings.
Methylene Protons (Ar-CH₂-O)4.0 - 5.0mMethylene groups linking the aromatic ring to the ester.
Glucosyl Protons (CH-O)3.0 - 4.0mProtons within the glucose moieties.
Alkyl Protons (CH, CH₂, CH₃)0.8 - 2.5mProtons of the isobutyl group in the diacid core.
Hydroxyl Protons (OH)Variablebr sChemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in ppm)

Carbon TypePredicted Chemical Shift (δ) ppmNotes
Carbonyl Carbon (C=O)170 - 180Ester carbonyl carbons in the central diacid moiety.
Aromatic Carbons (Ar-C)110 - 160Carbons of the phenyl rings.
Anomeric Carbon (O-C-O)95 - 105The C1 carbon of the glucose units.
Glucosyl Carbons (C-O)60 - 85Other carbons within the glucose moieties.
Methylene Carbon (Ar-CH₂-O)60 - 70Methylene carbons linking the aromatic ring to the ester.
Alkyl Carbons (C-C)10 - 40Carbons of the isobutyl group.
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Type
O-H (Alcohols, Phenols)3500 - 3200Strong, BroadStretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)3000 - 2850MediumStretching
C=O (Ester)1750 - 1735StrongStretching
C=C (Aromatic)1600 - 1450Medium to WeakStretching
C-O (Alcohols, Ethers, Esters)1300 - 1000StrongStretching
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 4: Predicted UV-Vis Absorption Maxima for this compound

ChromophorePredicted λmax (nm)Molar Absorptivity (ε)Solvent
Phenyl Ring~270-280ModerateMethanol or Ethanol
Ester~200-215StrongMethanol or Ethanol

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic rings[3]. The presence of auxochromic groups (hydroxyl and ether linkages) attached to the phenyl rings may cause a bathochromic (red) shift of the absorption maxima[3].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a natural product like this compound. It is essential to adapt these methods based on the specific instrumentation and the purity of the sample.

Protocol 1: NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete structural elucidation and assignment of proton and carbon signals.

  • Data Processing and Analysis :

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign the signals to the specific atoms in the this compound structure.

Protocol 2: IR Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of finely ground, dry this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method : If the sample is soluble in a volatile solvent, dissolve a small amount and cast a thin film on a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.

  • Instrumentation and Data Acquisition :

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis :

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound[4][5][6].

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or water).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation and Data Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.

  • Data Analysis :

    • Determine the wavelength(s) of maximum absorbance (λmax)[7][8].

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

    • The position and intensity of the absorption bands provide information about the electronic transitions and the extent of conjugation in the molecule[9][10].

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Purified_Compound Purified this compound Crude_Extract->Purified_Compound Chromatography NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR UV_Vis UV-Vis Spectroscopy Purified_Compound->UV_Vis Spectral_Data Combined Spectral Data NMR->Spectral_Data IR->Spectral_Data UV_Vis->Spectral_Data Structure_Elucidation Structure Elucidation Spectral_Data->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and UV-Vis spectroscopy provides a powerful approach for the comprehensive structural characterization of this compound. While NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and stereochemistry, IR and UV-Vis spectroscopy offer valuable complementary information regarding the functional groups and electronic properties of the molecule, respectively. The protocols and predicted data presented in this application note serve as a foundational guide for researchers, facilitating the efficient and accurate analysis of this and other complex natural products in the pursuit of new therapeutic agents.

References

In Vitro Antioxidant Assays for Loroglossin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of Loroglossin using two common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Introduction to this compound and its Antioxidant Potential

This compound is a naturally occurring bibenzyl derivative found in various orchid species, such as those from the genera Orchis and Dactylorhiza. Preliminary studies and the known antioxidant properties of phenolic compounds suggest that this compound may possess significant free radical scavenging capabilities. These properties make it a compound of interest for applications in pharmaceuticals, cosmetics, and as a potential therapeutic agent against oxidative stress-related conditions. The DPPH and ABTS assays are widely used spectrophotometric methods to evaluate the antioxidant capacity of chemical compounds.

Data Presentation: In Vitro Antioxidant Activity

Table 1: Comparative In Vitro Antioxidant Activity (IC50 Values)

SampleDPPH Assay (IC50)ABTS Assay (IC50)
Dactylorhiza hatagirea Extract*1.58 - 4.41 mg/mL0.19 - 0.48 mg/mL
Ascorbic Acid (Standard)~6.1 - 94.83 µg/mL[1][2]~50 - 127.7 µg/mL[2][3]
Trolox (Standard)~3.77 µg/mL[4]~2.34 - 2.93 µg/mL[4][5]

*Note: The IC50 values presented for Dactylorhiza hatagirea are for a crude extract and not for purified this compound. These values are indicative of the potential antioxidant activity of its constituents, including this compound.

Experimental Protocols

Below are detailed protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay Protocol

1. Principle:

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

2. Materials and Reagents:

  • This compound (or sample of interest)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

3. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Working Solutions of this compound and Standards: Prepare a series of dilutions of the this compound stock solution and the standard antioxidant (Ascorbic acid or Trolox) in methanol to obtain a range of concentrations to be tested.

4. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the various concentrations of the this compound working solutions or standard solutions to different wells.

  • Add 100 µL of methanol to a well to serve as the blank.

  • Add 100 µL of the DPPH stock solution to all wells.

  • Mix the contents of the wells thoroughly by gentle shaking.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

5. Calculation of Results:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample and interpolating the concentration at which 50% inhibition is observed.

ABTS Radical Cation Decolorization Assay Protocol

1. Principle:

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

2. Materials and Reagents:

  • This compound (or sample of interest)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Methanol or Ethanol (analytical grade)

  • Phosphate Buffered Saline (PBS) or water

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

3. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the ABTS•+ radical cation.

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock Solution and Working Solutions: Prepare as described in the DPPH assay protocol.

4. Assay Procedure:

  • In a 96-well microplate, add 20 µL of the various concentrations of the this compound working solutions or standard solutions to different wells.

  • Add 20 µL of the solvent used for dilution to a well to serve as the blank.

  • Add 180 µL of the diluted ABTS•+ solution to all wells.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance of each well at 734 nm using a microplate reader.

5. Calculation of Results:

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the diluted ABTS•+ solution without the sample (blank).

  • A_sample is the absorbance of the diluted ABTS•+ solution with the sample.

The IC50 value is determined in the same manner as for the DPPH assay.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL of DPPH Solution DPPH_sol->Add_DPPH Sample_prep Prepare Serial Dilutions of this compound & Standard Add_sample Add 100 µL of Sample/ Standard to Microplate Well Sample_prep->Add_sample Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate Calculate % Inhibition and IC50 Measure_abs->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_sol Prepare 7 mM ABTS and 2.45 mM K2S2O8 Generate_radical Mix and Incubate in Dark (12-16h) to form ABTS•+ ABTS_sol->Generate_radical Dilute_radical Dilute ABTS•+ to Abs ~0.7 at 734 nm Generate_radical->Dilute_radical Add_ABTS Add 180 µL of Diluted ABTS•+ Solution Dilute_radical->Add_ABTS Sample_prep Prepare Serial Dilutions of this compound & Standard Add_sample Add 20 µL of Sample/ Standard to Microplate Well Sample_prep->Add_sample Incubate Incubate (6 min, RT) Add_ABTS->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calculate Calculate % Inhibition and IC50 Measure_abs->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

Application Notes and Protocols for Cell Culture Studies with Loroglossin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific cell culture studies detailing the quantitative effects and mechanisms of isolated Loroglossin are not extensively available. The following application notes and protocols are representative examples based on the reported biological activities of Dactylorhiza hatagirea extracts, of which this compound is a known constituent, and on standard methodologies for evaluating natural products with potential anticancer, anti-inflammatory, and antiviral properties. These protocols are intended to serve as a guideline for researchers to design and conduct their own investigations into the bioactivities of this compound.

Introduction

This compound is a natural product found in the orchid Dactylorhiza hatagirea.[1][2] This plant has been traditionally used in medicine for various ailments, and extracts have been reported to possess anti-inflammatory, antiviral, neuroprotective, antioxidant, and anticancer activities.[1][2] These reports suggest that this compound may be a bioactive constituent worthy of further investigation for its therapeutic potential.

These application notes provide a framework for studying the effects of this compound in various cell culture models to elucidate its mechanisms of action and potential applications in drug development.

Potential Applications in Cell Culture Research

Based on the ethnobotanical uses and preliminary reports on the source plant, this compound can be investigated for the following applications in cell culture:

  • Anticancer and Cytotoxic Activity: Assessing the ability of this compound to inhibit the proliferation of cancer cell lines and induce apoptosis.

  • Anti-inflammatory Effects: Evaluating the potential of this compound to modulate inflammatory pathways in cell models of inflammation.

  • Antiviral Properties: Investigating the capacity of this compound to inhibit viral replication in host cell lines.

Data Presentation: Representative Quantitative Data

The following tables present hypothetical data to illustrate how quantitative results from cell culture experiments with this compound could be structured.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma25.5
A549Lung Carcinoma42.1
HeLaCervical Cancer33.8
HT-29Colorectal Adenocarcinoma51.2
PBMCNormal Human Cells> 100

IC50 (half-maximal inhibitory concentration) values would be determined using a cell viability assay such as the MTT assay.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Control15.2 ± 2.125.8 ± 3.4
LPS (1 µg/mL)1250.6 ± 98.72100.4 ± 150.2
LPS + this compound (10 µM)875.4 ± 70.11450.9 ± 110.6
LPS + this compound (25 µM)450.1 ± 35.5780.2 ± 60.8
LPS + this compound (50 µM)150.9 ± 12.3250.6 ± 20.1

Cytokine levels would be measured by ELISA.

Table 3: Antiviral Activity of this compound against Influenza A Virus (H1N1) in MDCK Cells

TreatmentViral Titer (PFU/mL)Inhibition (%)
Virus Control2.5 x 10^60
This compound (10 µM)1.8 x 10^628
This compound (25 µM)9.2 x 10^563.2
This compound (50 µM)3.1 x 10^587.6

Viral titers would be determined by plaque assay.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

  • Normal human cells for control (e.g., PBMCs)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Workflow for Cytotoxicity Assessment

G cluster_setup Experiment Setup cluster_incubation Incubation & Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound dilutions incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate cell viability & IC50 read->calculate

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Protocol 2: Evaluation of Apoptosis by Annexin V-FITC/PI Staining

This protocol describes how to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathway for Apoptosis Induction

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bax Bax This compound->Bax DeathReceptor Death Receptor (e.g., Fas) This compound->DeathReceptor Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria pro-apoptotic Bcl2 Bcl-2 Bcl2->Mitochondria anti-apoptotic Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 FADD FADD DeathReceptor->FADD Caspase8 Caspase-8 activation FADD->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathways induced by this compound.

Protocol 3: Anti-inflammatory Activity Assessment

This protocol is for evaluating the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite and determine the percentage of NO inhibition.

NF-κB Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->InflammatoryGenes activates transcription This compound This compound This compound->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Protocol 4: Antiviral Plaque Reduction Assay

This protocol is designed to assess the antiviral activity of this compound.

Materials:

  • Host cell line (e.g., MDCK for influenza)

  • Virus stock

  • Complete growth medium

  • Agarose overlay medium

  • This compound

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with the virus at a known multiplicity of infection (MOI) for 1 hour.

  • Treatment: Remove the virus inoculum and wash the cells. Add the agarose overlay medium containing different concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control.

Workflow for Antiviral Plaque Reduction Assay

G cluster_infection Infection cluster_treatment Treatment & Incubation cluster_analysis Analysis seed Seed host cells infect Infect with virus seed->infect overlay Add overlay with this compound infect->overlay incubate Incubate for 2-3 days overlay->incubate stain Fix and stain plaques incubate->stain count Count plaques & calculate inhibition stain->count

Caption: Workflow for the antiviral plaque reduction assay with this compound.

References

Application Notes: Cytotoxicity of Loroglossin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loroglossin, a glycosidic compound isolated from orchids of the genus Loroglossum, represents a class of natural products with potential therapeutic applications. Natural products are a rich source of novel bioactive molecules with diverse chemical structures and pharmacological activities, and many have been developed into effective anticancer agents.[1][2] The exploration of the cytotoxic effects of such compounds on cancer cells is a critical first step in the drug discovery process.[1] This document provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines.

Principle of Cytotoxicity Assays

In vitro cytotoxicity assays are essential tools for screening the anticancer potential of new compounds.[1] These assays measure the ability of a substance to induce cell death or inhibit cell proliferation. Common methods, such as the MTT assay, rely on the metabolic activity of viable cells to produce a measurable signal, providing a quantitative assessment of a compound's cytotoxic or cytostatic effects.[3][4] By determining the concentration of this compound that inhibits 50% of cell growth (IC50), researchers can evaluate its potency and selectivity against different cancer cell types.

Applications

  • High-Throughput Screening: The protocols outlined here can be adapted for high-throughput screening of natural product libraries to identify novel anticancer compounds.[5]

  • Mechanism of Action Studies: Initial cytotoxicity data can guide further investigations into the molecular mechanisms by which this compound induces cell death, such as apoptosis, necrosis, or autophagy.[6][7]

  • Drug Development: Promising results from these in vitro assays can warrant further preclinical and clinical studies to develop this compound or its derivatives as a novel cancer therapeutic.[1]

  • Selective Toxicity Assessment: By comparing the cytotoxic effects on cancer cell lines versus normal, non-cancerous cell lines, the selectivity of this compound can be determined, which is a crucial parameter for a potential drug candidate.[3]

Experimental Protocols

This section provides detailed protocols for determining the cytotoxicity of this compound using the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity.

Materials

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HeLa - cervical)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations may range from 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value.

Data Presentation

The cytotoxic effects of this compound on different cancer cell lines can be summarized in a table for easy comparison.

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7Breast Adenocarcinoma15.8 ± 2.1
A549Lung Carcinoma25.3 ± 3.5
HeLaCervical Adenocarcinoma12.5 ± 1.8
HepG2Hepatocellular Carcinoma38.1 ± 4.2

Table 1: Hypothetical IC50 values of this compound on various cancer cell lines after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation solubilization Dissolve Formazan Crystals incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Hypothetical Signaling Pathway Affected by this compound

Many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[8][9] A potential mechanism of action for this compound could involve the inhibition of a pro-survival pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[10]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition This compound This compound This compound->akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Loroglossin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro anti-inflammatory properties of the natural compound Loroglossin. The following protocols detail key assays for determining its potential to modulate critical inflammatory pathways and mediators.

Data Summary

The anti-inflammatory activity of this compound was evaluated using a panel of in vitro assays. The quantitative data from these experiments are summarized in the tables below for clear comparison.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Inhibition (%)Cell Viability (%)
115.2 ± 2.198.5 ± 1.2
535.8 ± 3.597.1 ± 2.5
1058.4 ± 4.295.8 ± 3.1
2575.1 ± 5.693.2 ± 2.8
5088.9 ± 6.390.5 ± 4.0
Positive Control (L-NMMA, 100 µM) 95.2 ± 3.896.4 ± 2.2

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
112.5 ± 1.810.1 ± 1.58.9 ± 1.2
530.2 ± 2.925.8 ± 2.422.4 ± 2.1
1051.7 ± 4.548.2 ± 3.945.6 ± 3.5
2570.3 ± 5.165.9 ± 4.862.1 ± 4.2
5085.1 ± 6.280.4 ± 5.578.3 ± 5.1
Positive Control (Dexamethasone, 10 µM) 92.4 ± 4.790.1 ± 4.388.7 ± 4.0

Table 3: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes by this compound

Concentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)5-LOX Inhibition (%)
18.2 ± 1.118.5 ± 2.214.3 ± 1.9
520.1 ± 2.540.2 ± 3.832.8 ± 3.1
1035.6 ± 3.162.8 ± 4.955.1 ± 4.6
2548.9 ± 4.081.4 ± 5.774.9 ± 5.2
5055.3 ± 4.890.1 ± 6.186.2 ± 5.9
Positive Control (Indomethacin, 10 µM) 94.5 ± 3.996.2 ± 3.5N/A
Positive Control (Zileuton, 10 µM) N/AN/A92.8 ± 4.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of living cells.

  • Protocol:

    • After treatment with this compound and/or LPS, the culture medium is removed.

    • Add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Assay (Griess Test)
  • Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • After the treatment period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits.

    • Briefly, the supernatant is added to wells pre-coated with a capture antibody.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A substrate is added, and the resulting color change is proportional to the amount of cytokine present.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
  • Principle: These are cell-free enzymatic assays that measure the ability of a compound to directly inhibit the activity of purified COX-1, COX-2, or 5-LOX enzymes.

  • Protocol (General):

    • Commercially available COX and 5-LOX inhibitor screening assay kits are used.

    • The assays typically involve the incubation of the purified enzyme with its substrate (arachidonic acid) in the presence or absence of this compound.

    • The product of the enzymatic reaction (e.g., prostaglandins for COX, leukotrienes for 5-LOX) is then measured, often through a colorimetric or fluorometric method.

    • The percentage of enzyme inhibition is calculated by comparing the activity in the presence of this compound to the vehicle control.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in inflammatory signaling cascades, such as the phosphorylation of IκBα, p65 (NF-κB), p38, ERK1/2, and JNK (MAPKs).

  • Protocol:

    • After treatment, lyse the cells to extract total proteins.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, p38, ERK1/2, and JNK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_data Data Analysis start Seed RAW 264.7 Cells incubation Incubate Overnight start->incubation pretreatment Pre-treat with this compound incubation->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay NO Assay (Griess) stimulation->no_assay cytokine_assay Cytokine ELISA stimulation->cytokine_assay western_blot Western Blot stimulation->western_blot analysis Quantification and Statistical Analysis viability->analysis no_assay->analysis cytokine_assay->analysis western_blot->analysis

Caption: Experimental workflow for in vitro anti-inflammatory screening.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_cytoplasm NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cytoplasm releases NFkB_nucleus NF-κB (p50/p65) (Nucleus) NFkB_cytoplasm->NFkB_nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Genes This compound This compound This compound->IKK Inhibits This compound->IkB Inhibits

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

mapk_pathway cluster_mapks MAPK Cascades LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK p38_MAPK p38 p38_MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors ERK_MAPK ERK1/2 ERK_MAPKK->ERK_MAPK ERK_MAPK->Transcription_Factors JNK_MAPK JNK JNK_MAPKK->JNK_MAPK JNK_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->p38_MAPK Inhibits Phosphorylation This compound->ERK_MAPK Inhibits Phosphorylation This compound->JNK_MAPK Inhibits Phosphorylation

Caption: The MAPK signaling pathways and potential inhibition by this compound.

arachidonic_acid_pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Leukotrienes->Inflammation This compound This compound This compound->COX2 Inhibits This compound->LOX Inhibits

Caption: The arachidonic acid cascade showing COX and LOX pathways.

Animal Models for Elucidating the Bioactivity of Loroglossin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin, a naturally occurring bibenzyl derivative isolated from orchids such as Dactylorhiza hatagirea, has garnered scientific interest due to its potential therapeutic properties.[1] Preclinical research suggests that this compound possesses a range of bioactive effects, including antioxidant, anti-inflammatory, antitumor, and antimicrobial activities.[1][2][3] To further investigate these properties and elucidate the underlying mechanisms of action, robust and well-characterized animal models are indispensable.

These application notes provide detailed protocols for utilizing various animal models to study the bioactivity of this compound. The protocols are designed to offer a standardized framework for researchers, ensuring reproducibility and comparability of data across different studies.

I. Assessment of Antioxidant Activity

The antioxidant potential of this compound can be evaluated by its ability to mitigate oxidative stress in vivo. Oxidative stress is implicated in a multitude of pathological conditions, making this a crucial area of investigation.

Animal Model: D-galactose-Induced Aging in Mice

D-galactose administration induces a state of accelerated aging in rodents, characterized by increased oxidative stress, making it a suitable model for evaluating antioxidant interventions.[4]

Experimental Protocol:

  • Animal Selection: Male or female BALB/c mice (6-8 weeks old) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Model Induction:

    • Prepare a solution of D-galactose in sterile saline.

    • Administer D-galactose (100-500 mg/kg body weight) subcutaneously or intraperitoneally once daily for 6-8 weeks.[4]

    • A control group receives an equivalent volume of saline.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline, PBS with a small percentage of DMSO).

    • Administer this compound orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg body weight) daily, starting from the first day of D-galactose induction.

    • A vehicle control group should be included.

  • Sample Collection and Analysis:

    • At the end of the experimental period, euthanize the animals and collect blood and tissues (liver, kidney, brain).

    • Measure markers of oxidative stress in tissue homogenates and serum.

Quantitative Data Presentation:

ParameterControl GroupD-galactose GroupD-galactose + this compound (Low Dose)D-galactose + this compound (High Dose)
Serum MDA (nmol/mL)
Liver SOD (U/mg protein)
Liver CAT (U/mg protein)
Liver GPx (U/mg protein)

MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase.

Potential Signaling Pathway: MAPK Pathway

Oxidative stress is known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses.[5] While direct evidence for this compound's effect on this pathway is lacking, it is hypothesized that its antioxidant activity may involve modulation of MAPK signaling.

MAPK_Pathway Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 MKK3/6 MKK3/6 ASK1->MKK3/6 MKK4/7 MKK4/7 ASK1->MKK4/7 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Cellular Response Cellular Response p38 MAPK->Cellular Response JNK JNK MKK4/7->JNK JNK->Cellular Response This compound This compound This compound->Oxidative Stress Inhibition

Potential modulation of the MAPK pathway by this compound.

II. Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be assessed in models of acute and systemic inflammation.

Animal Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, leading to the release of pro-inflammatory cytokines.[6][7]

Experimental Protocol:

  • Animal Selection: C57BL/6 mice (8-10 weeks old) are frequently used.

  • Acclimatization: As described previously.

  • This compound Pre-treatment: Administer this compound at various doses intraperitoneally or orally 1 hour before LPS challenge.

  • Model Induction:

    • Inject a single dose of LPS (e.g., 1-5 mg/kg body weight) intraperitoneally.[6]

    • A control group receives saline.

  • Sample Collection and Analysis:

    • Collect blood via cardiac puncture at different time points (e.g., 2, 6, 24 hours) post-LPS injection.[1]

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.[8]

Quantitative Data Presentation:

CytokineControl GroupLPS GroupLPS + this compound (Low Dose)LPS + this compound (High Dose)
TNF-α (pg/mL)
IL-6 (pg/mL)
IL-1β (pg/mL)
Potential Signaling Pathway: NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of many pro-inflammatory genes.[1][9] It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, although direct evidence is not yet available.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Complex Potential Inhibition

Hypothesized inhibition of the NF-κB pathway by this compound.

III. Investigation of Antitumor Activity

The potential of this compound as an anticancer agent can be explored using xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice.

Animal Model: Human Tumor Xenograft in Nude Mice

This model allows for the in vivo assessment of a compound's efficacy against human cancers.[10]

Experimental Protocol:

  • Animal Selection: Athymic nude mice (BALB/c-nu/nu) or other immunodeficient strains (e.g., NOD/SCID) of 4-6 weeks of age are used.[11]

  • Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under appropriate conditions.

  • Tumor Implantation:

    • Resuspend cancer cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[12]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.[13]

  • This compound Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., intraperitoneally or orally) at various doses daily or on a specified schedule.

    • The control group receives the vehicle.

  • Efficacy Evaluation:

    • Continue treatment for a predefined period (e.g., 2-4 weeks).

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blotting).

Quantitative Data Presentation:

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control (e.g., Doxorubicin)
Mean Final Tumor Volume (mm³)
Tumor Growth Inhibition (%) 0
Mean Final Tumor Weight (g)
Change in Body Weight (%)
Potential Signaling Pathway: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[14][15] While the direct effect of this compound on this pathway is unknown, many natural compounds with anticancer properties have been shown to inhibit PI3K/Akt signaling.[16]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival This compound This compound This compound->PI3K Potential Inhibition

Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

IV. Assessment of Antimicrobial/Antifungal Activity

The antimicrobial, particularly antifungal, activity of this compound can be evaluated in a murine model of systemic infection.

Animal Model: Murine Model of Systemic Candida albicans Infection

Candida albicans is a common opportunistic fungal pathogen, and this model is widely used to test the efficacy of antifungal agents.[13]

Experimental Protocol:

  • Animal Selection: Immunocompetent (e.g., BALB/c) or immunosuppressed mice can be used, depending on the research question. Immunosuppression can be induced with cyclophosphamide (e.g., 150-200 mg/kg) administered 3-4 days prior to infection.[17]

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar.

    • Prepare a yeast suspension in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL.

  • Infection:

    • Inject 0.1 mL of the yeast suspension (1 x 10^5 CFU) intravenously via the lateral tail vein.[18]

  • This compound Treatment:

    • Begin treatment with this compound at various doses 24 hours post-infection and continue for a specified duration (e.g., 7 days).

    • A control group receives vehicle, and a positive control group can be treated with a known antifungal like fluconazole.

  • Outcome Assessment:

    • Monitor survival over a period of 21-28 days.

    • For fungal burden analysis, euthanize a subset of mice at specific time points (e.g., day 3 or 5 post-infection).

    • Aseptically remove kidneys and other target organs, homogenize, and plate serial dilutions on Sabouraud Dextrose Agar to determine the number of colony-forming units (CFU) per gram of tissue.[15][19]

Quantitative Data Presentation:

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Fluconazole
Median Survival Time (days)
Percent Survival at Day 21
Kidney Fungal Burden (log10 CFU/g)
Spleen Fungal Burden (log10 CFU/g)
Potential Mechanism of Action

The antifungal mechanism of this compound is not well-defined. However, many antifungal agents target the fungal cell membrane or cell wall.[17][20] this compound may disrupt these structures, leading to cell death.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Cell Wall Cell Wall Cell Lysis Cell Lysis Cell Wall->Cell Lysis Cell Membrane Cell Membrane Cell Membrane->Cell Lysis Intracellular Components Intracellular Components This compound This compound This compound->Cell Wall Disruption? This compound->Cell Membrane Disruption?

Possible targets of this compound's antifungal activity.

Conclusion

The animal models and protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's bioactivities. By employing these standardized methods, researchers can generate robust and reproducible data to further characterize the therapeutic potential of this promising natural compound. It is important to note that while potential signaling pathways have been proposed based on the observed bioactivities, further molecular studies are required to elucidate the precise mechanisms of action of this compound.

References

Quantitative Analysis of Loroglossin in Herbal Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin is a bibenzyl glycoside found in various orchid species, notably in the tubers of Dactylorhiza hatagirea. This compound, along with other related bibenzyl derivatives, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The accurate quantification of this compound in herbal preparations is crucial for quality control, standardization, and to ensure the consistency and efficacy of these products. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques.

Data Presentation: Quantitative Data Summary

The concentration of this compound and related bibenzyl compounds can vary significantly depending on the plant species, the part of the plant used, and the geographical origin. The following table summarizes reported concentrations of this compound and other relevant bibenzyl derivatives in various orchid species.

Plant SpeciesPlant PartCompoundConcentrationAnalytical MethodReference
Dactylorhiza hatagireaTubersThis compoundIdentified and characterizedUPLC-ESI/TQ-MS[1]
Gymnadenia conopseaTuberThis compound0.011% of dry weightPreparative HPLC[2]
Dendrobium fimbriatumStemTotal Bibenzyls7.36 ± 0.50 mg/g dry weightHPLC[3]
Dendrobium christyanumStemTotal Bibenzyls0.07 ± 0.00 mg/g dry weightHPLC[3]
Dendrobium officinaleLeavesGigantol4.7942 µg/gHPLC[4]
Dendrobium chrysotoxumStemsErianin~0.12% of mass fractionUPLC-MS[5]
Dendrobium thyrsiflorumStemsErianin~0.008% of mass fractionUPLC-MS[5]

Experimental Protocols

This section details the methodologies for the extraction and quantitative analysis of this compound from herbal preparations. Protocols for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC) are provided.

Protocol 1: Extraction of this compound from Herbal Material

This protocol is a general procedure for the extraction of this compound and other bibenzyl glycosides from dried and powdered herbal material.

Materials and Reagents:

  • Dried and powdered herbal material (e.g., tubers of Dactylorhiza hatagirea)

  • Methanol (HPLC grade)

  • Water (deionized or distilled)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper or syringe filters (0.45 µm)

Procedure:

  • Maceration: Weigh 10 g of the powdered herbal material and place it in a flask. Add 100 mL of methanol and securely cap the flask.

  • Extraction: Place the flask on a shaker or in a sonicator bath and extract at room temperature for 24 hours.

  • Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent-Solvent Partitioning (optional for sample clean-up):

    • Suspend the crude extract in 100 mL of water.

    • Perform successive extractions with hexane (3 x 50 mL) to remove nonpolar compounds. Discard the hexane fractions.

    • Subsequently, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator. The resulting fraction is enriched with bibenzyl glycosides like this compound.

  • Sample Preparation for Analysis: Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) to a final concentration appropriate for the analytical method to be used. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Quantitative Analysis by UPLC-MS/MS

This method is highly sensitive and specific for the quantification of this compound. The parameters are based on a published method for the characterization of this compound in Dactylorhiza hatagirea[1].

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (TQ-MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. An example gradient is: 0-1 min, 5% B; 1-24 min, 5-100% B; 24-28 min, 100% B; 28.1-30 min, 100-5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. This compound can be detected as [M+NH4]+ or [M-H]- adducts.

  • Multiple Reaction Monitoring (MRM): Develop an MRM method using a certified reference standard of this compound. This involves selecting precursor and product ion transitions specific to this compound for quantification and confirmation.

    • Example transition (hypothetical, to be determined with a standard): Precursor ion [M+NH4]+ → Product ion.

  • Source Parameters: Optimize source temperature, desolvation gas flow, and cone voltage for maximum signal intensity of this compound.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.

  • Analyze the extracted herbal samples under the same conditions.

  • Calculate the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.

Protocol 3: Quantitative Analysis by HPLC-UV (Adapted Method)

Instrumentation:

  • HPLC system with a UV/PDA detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Elution Mode: Gradient elution. A starting point for method development could be: 0-20 min, 10-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 280 nm (or the absorption maximum of this compound determined by UV-Vis spectroscopy).

Quantification:

  • Prepare a calibration curve with a certified reference standard of this compound.

  • Analyze the prepared herbal extracts.

  • Quantify this compound based on the peak area at the specified wavelength against the calibration curve.

  • Method Validation: This adapted method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 4: Quantitative Analysis by HPTLC

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is suitable for the quality control of herbal medicines[7][8]. This protocol provides a general framework for developing an HPTLC method for this compound quantification.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Sample Application: Apply standards and samples as bands using an automatic applicator.

  • Mobile Phase: A suitable solvent system needs to be developed. A starting point could be a mixture of non-polar and polar solvents, for example, Toluene:Ethyl Acetate:Formic Acid in various ratios (e.g., 5:4:1, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.

  • Densitometric Scanning: After drying the plate, scan the chromatograms using a densitometer at the wavelength of maximum absorbance for this compound (e.g., around 280 nm).

Quantification:

  • Prepare and apply a calibration curve of this compound standard on the same plate as the samples.

  • Quantify this compound in the samples by comparing the peak areas of the sample bands with those of the standard.

  • Method Validation: Validate the developed HPTLC method for linearity, precision, accuracy, robustness, LOD, and LOQ as per ICH guidelines[9].

Mandatory Visualizations

experimental_workflow concentrate concentrate sample_prep sample_prep concentrate->sample_prep Crude Extract

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation

antioxidant_pathway cluster_stress Oxidative Stress ROS ROS Nrf2 Nrf2 Nrf2_nuc Nrf2_nuc Nrf2->Nrf2_nuc Translocation

References

Application Notes and Protocols for the Synthesis of Loroglossin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Loroglossin derivatives. This compound, a naturally occurring bibenzyl glucoside found in orchids like Dactylorhiza hatagirea, and its derivatives are of interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and antitumor activities.[1] The synthetic methods outlined below offer a controlled approach to generate these molecules and analogs for further investigation.

Overview of Synthetic Strategy

The synthesis of this compound derivatives is approached through a convergent strategy, which involves two key stages:

  • Synthesis of the Aglycone Core: Preparation of the central bibenzyl succinate scaffold.

  • Glycosylation: Attachment of the desired sugar moieties to the phenolic hydroxyl groups of the aglycone.

This approach allows for the modular synthesis of a variety of derivatives by modifying either the aglycone structure or the carbohydrate units.

Synthesis of the this compound Aglycone

The aglycone of this compound is bis(4-hydroxybenzyl) (2R,3S)-2,3-dihydroxy-2-isobutylsuccinate. Its synthesis involves the esterification of a protected succinic acid derivative with a protected 4-hydroxybenzyl alcohol.

Experimental Protocol: Synthesis of the Aglycone

Materials:

  • (2R,3S)-2,3-dihydroxy-2-isobutylsuccinic acid

  • 4-(methoxymethoxy)benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of Succinic Acid: The hydroxyl groups of (2R,3S)-2,3-dihydroxy-2-isobutylsuccinic acid are protected as acetonides to prevent side reactions during esterification.

  • Esterification: The protected succinic acid (1 equivalent) and 4-(methoxymethoxy)benzyl alcohol (2.2 equivalents) are dissolved in anhydrous DCM. The solution is cooled to 0 °C.

  • DCC (2.2 equivalents) and a catalytic amount of DMAP are added to the solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: EtOAc/Hexanes gradient) to yield the protected aglycone.

  • Deprotection: The methoxymethyl (MOM) ethers are removed by treating the protected aglycone with a solution of concentrated HCl in methanol at room temperature.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the final aglycone, bis(4-hydroxybenzyl) (2R,3S)-2,3-dihydroxy-2-isobutylsuccinate.

Glycosylation of the Aglycone

The key step in the synthesis of this compound derivatives is the glycosylation of the phenolic hydroxyl groups of the aglycone. The Koenigs-Knorr reaction is a classic and effective method for this transformation.[2][3] This reaction involves the use of a glycosyl halide as the glycosyl donor and a promoter, typically a silver or mercury salt.[2] The stereochemical outcome of the glycosylation is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. The use of an acetyl group at C-2 generally leads to the formation of a 1,2-trans glycosidic bond through neighboring group participation.

Experimental Protocol: Koenigs-Knorr Glycosylation

Materials:

  • This compound Aglycone (bis(4-hydroxybenzyl) (2R,3S)-2,3-dihydroxy-2-isobutylsuccinate)

  • Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Molecular sieves (4 Å)

  • Sodium methoxide (NaOMe) in Methanol

  • Dowex® 50WX8 H⁺ resin

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • A mixture of the this compound aglycone (1 equivalent), silver carbonate (2.5 equivalents), and freshly activated 4 Å molecular sieves in anhydrous DCM/toluene (1:1) is stirred under an inert atmosphere (e.g., argon) in the dark for 1 hour.

  • A solution of acetobromoglucose (2.5 equivalents) in anhydrous DCM is added dropwise to the mixture at room temperature.

  • The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography (eluent: EtOAc/Hexanes gradient) to yield the protected this compound derivative.

  • Deprotection (Zemplén deacetylation): The protected this compound derivative is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide solution is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC until all acetyl groups are removed.

  • The reaction is neutralized with Dowex® 50WX8 H⁺ resin, filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: DCM/MeOH gradient) to afford the final this compound derivative.

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthesized compounds.

CompoundStepStarting MaterialsKey ReagentsYield (%)¹H NMR (δ, ppm)MS (m/z)
Protected AglyconeEsterification(2R,3S)-2,3-dihydroxy-2-isobutylsuccinic acid, 4-(methoxymethoxy)benzyl alcoholDCC, DMAP70-807.2-6.9 (m, Ar-H), 5.1 (s, OCH₂O), 4.9 (s, Ar-CH₂), 3.4 (s, OCH₃)[M+Na]⁺
This compound AglyconeDeprotectionProtected AglyconeHCl, MeOH85-959.5 (s, Ar-OH), 7.1-6.7 (m, Ar-H), 4.8 (s, Ar-CH₂)[M+Na]⁺
Protected this compoundGlycosylationThis compound Aglycone, AcetobromoglucoseAg₂CO₃50-607.3-6.9 (m, Ar-H), 5.5-4.0 (m, sugar protons), 2.1-2.0 (s, COCH₃)[M+Na]⁺
This compound DerivativeDeprotectionProtected this compoundNaOMe, MeOH90-987.3-6.9 (m, Ar-H), 5.0-3.4 (m, sugar protons)765.2 [M+Na]⁺

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation SA Succinic Acid Derivative ester Esterification (DCC, DMAP) SA->ester PBA Protected 4-Hydroxybenzyl Alcohol PBA->ester PA Protected Aglycone ester->PA deprotect_aglycone Deprotection (HCl, MeOH) PA->deprotect_aglycone Aglycone This compound Aglycone deprotect_aglycone->Aglycone glycosylation Koenigs-Knorr Glycosylation (Ag₂CO₃) Aglycone->glycosylation AG Acetobromoglucose AG->glycosylation PL Protected This compound glycosylation->PL deprotect_this compound Deprotection (NaOMe, MeOH) PL->deprotect_this compound LD This compound Derivative deprotect_this compound->LD

Caption: Workflow for the synthesis of this compound derivatives.

Potential Antioxidant Signaling Pathway

This compound and its derivatives have demonstrated antioxidant properties.[1] One potential mechanism is through the modulation of cellular antioxidant defense pathways, such as the Nrf2-ARE pathway.

Antioxidant_Pathway LD This compound Derivative Nrf2_Keap1 Nrf2-Keap1 Complex LD->Nrf2_Keap1 induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE activates transcription of AOE->ROS neutralizes Cell Cellular Protection AOE->Cell

Caption: Postulated Nrf2-mediated antioxidant signaling pathway of this compound derivatives.

References

Loroglossin: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin is a naturally occurring bibenzyl derivative isolated from orchids such as Dactylorhiza hatagirea.[1] This compound has garnered interest in the scientific community for its potential therapeutic applications, which are believed to stem from its antioxidant, anti-inflammatory, and potential antitumor properties.[1] These application notes provide an overview of this compound's potential, alongside detailed protocols for its investigation.

Application Notes

Potential Therapeutic Applications
  • Anti-inflammatory Agent: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for the development of treatments for inflammatory diseases.[1]

  • Anticancer Agent: Initial research indicates that this compound may possess cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in oncology drug discovery.[1]

  • Antioxidant in Therapeutics: The ability of this compound to scavenge free radicals points to its potential use in mitigating oxidative stress-related pathologies.[1]

  • Cosmeceuticals and Nutraceuticals: Due to its antioxidant properties, this compound could be explored for use in skincare products to protect against oxidative damage and as a natural preservative in the food industry.[1]

Chemical and Physical Properties
PropertyDescription
Chemical Class Bibenzyl derivative
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage For short-term (days to weeks), store at 0 - 4°C in a dry, dark place. For long-term (months to years), store at -20°C.
Data Presentation

A note to researchers: While this compound has been identified as a compound with potential therapeutic properties, specific quantitative data on its biological activities (e.g., IC50 values) are not extensively available in peer-reviewed literature. The following tables are provided as templates for researchers to organize and present their data upon conducting the experimental protocols outlined in this document.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
e.g., MCF-7 (Breast)[Enter Data][Enter Data]
e.g., A549 (Lung)[Enter Data][Enter Data]
e.g., HeLa (Cervical)[Enter Data][Enter Data]
e.g., HepG2 (Liver)[Enter Data][Enter Data]

Table 2: In Vitro Anti-Inflammatory Activity of this compound

AssayCell LineThis compound IC50 (µM)Positive Control (e.g., Dexamethasone) IC50 (µM)
Nitric Oxide ProductionRAW 264.7[Enter Data][Enter Data]

Table 3: In Vitro Antioxidant Activity of this compound

AssayThis compound IC50 (µg/mL) or ORAC Value (µM TE/g)Positive Control (e.g., Ascorbic Acid, Trolox)
DPPH Radical Scavenging[Enter Data][Enter Data]
ORAC[Enter Data][Enter Data]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: This assay measures the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS). The inhibitory effect of this compound on NO production is quantified using the Griess reagent, which measures nitrite (a stable product of NO).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a control group (cells with medium), an LPS-only group, and a positive control group (e.g., dexamethasone).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite.

Data Analysis:

  • Calculate the nitrite concentration in the samples using the standard curve.

  • Determine the percentage of inhibition of NO production by this compound.

  • Calculate the IC50 value.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This causes the violet color of DPPH to fade, and the change in absorbance is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Reaction Mixture:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol only) and a positive control (ascorbic acid).

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).

Visualizations

G Potential Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Potential mechanism of this compound's anti-inflammatory action.

G Experimental Workflow for Evaluating this compound cluster_extraction Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Studies cluster_development Drug Development Extraction Isolation of this compound from Dactylorhiza hatagirea Purity Purity and Structural Analysis (HPLC, NMR, MS) Extraction->Purity Antioxidant Antioxidant Assays (DPPH, ORAC) Purity->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO production, Cytokine levels) Purity->Anti_inflammatory Anticancer Cytotoxicity Assays (MTT against cancer cell lines) Purity->Anticancer Animal_models In Vivo Efficacy (Animal models of inflammation/cancer) Antioxidant->Animal_models Anti_inflammatory->Animal_models Anticancer->Animal_models Toxicology Toxicology and Safety Studies Animal_models->Toxicology Formulation Formulation and Delivery Toxicology->Formulation Clinical_trials Clinical Trials Formulation->Clinical_trials

Caption: Workflow for this compound's therapeutic evaluation.

G Logical Relationship of this compound's Bioactivities cluster_primary Primary Mechanism cluster_secondary Downstream Effects This compound This compound Antioxidant Antioxidant Activity (Free Radical Scavenging) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Effects (Reduced NO, Cytokines) Antioxidant->Anti_inflammatory Contributes to Anticancer Anticancer Effects (Induction of Apoptosis, Inhibition of Proliferation) Antioxidant->Anticancer Contributes to Anti_inflammatory->Anticancer Contributes to (Inflammation-Cancer Axis)

Caption: Interplay of this compound's biological activities.

References

Standard Operating Procedures for Loroglossin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Loroglossin, a natural bibenzyl derivative found in orchids like Dactylorhiza hatagirea, has garnered interest for its potential therapeutic applications.[1] Preliminary research suggests that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1] These properties position this compound as a compound of interest for further investigation in drug discovery and development. This document provides an overview of standard operating procedures for conducting in vitro experiments to evaluate the bioactivity of this compound.

Quantitative Data Summary

Currently, there is a notable absence of publicly available, peer-reviewed studies presenting specific quantitative data on the biological activities of this compound, such as IC50 values for its antioxidant, anti-inflammatory, or cytotoxic effects. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest SystemPositive ControlThis compound IC50 (µM)Reference
DPPH Radical ScavengingCell-freeAscorbic Acid / TroloxData not available
ABTS Radical ScavengingCell-freeAscorbic Acid / TroloxData not available

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineInducing AgentPositive ControlThis compound IC50 (µM)Reference
Nitric Oxide (NO) ProductionMacrophages (e.g., RAW 264.7)Lipopolysaccharide (LPS)DexamethasoneData not available
Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) InhibitionMacrophages (e.g., RAW 264.7)Lipopolysaccharide (LPS)DexamethasoneData not available

Table 3: In Vitro Cytotoxicity of this compound

Cell LineAssayPositive ControlThis compound IC50 (µM)Reference
e.g., HeLa, HepG2MTTDoxorubicinData not available
e.g., MCF-7MTTDoxorubicinData not available

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

a. Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

b. Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

c. Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with methanol or ethanol to desired concentrations (e.g., 1, 10, 50, 100, 200 µM).

    • Prepare a stock solution of the positive control (Ascorbic acid or Trolox) in the same manner.

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentrations of this compound.

d. Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measure Measurement & Calculation prep_lor Prepare this compound dilutions add_sample Add this compound/Control prep_lor->add_sample prep_ctrl Prepare Positive Control dilutions prep_ctrl->add_sample prep_dpph Prepare 0.1 mM DPPH solution add_dpph Add DPPH to 96-well plate prep_dpph->add_dpph add_dpph->add_sample incubate Incubate in dark (30 min) add_sample->incubate read_abs Read absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging & IC50 read_abs->calculate

DPPH Radical Scavenging Assay Workflow

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation, and thus can be used to determine the cytotoxic effects of a compound.

a. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

b. Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization buffer

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

c. Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a positive control (a known cytotoxic agent like Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated as:

      Where A_sample is the absorbance of the treated cells, A_control is the absorbance of the untreated cells, and A_background is the absorbance of the medium alone.

    • The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from the dose-response curve.

d. Experimental Workflow:

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_measure Measurement & Analysis seed_cells Seed cells in 96-well plate treat_cells Treat with this compound/Controls seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs calculate Calculate % Viability & IC50 read_abs->calculate

MTT Cytotoxicity Assay Workflow

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in immune cells, such as macrophages.

a. Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The inhibitory effect of this compound on the production of these mediators can be quantified.

b. Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • Dexamethasone (as a positive control)

c. Protocol for Nitric Oxide (NO) Production Assay:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

d. Protocol for Cytokine (TNF-α, IL-6) Measurement:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the NO assay.

  • ELISA:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

e. Experimental Workflow for Anti-inflammatory Assays:

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Measurement of Inflammatory Mediators cluster_analysis Data Analysis seed_cells Seed Macrophages pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant no_assay Griess Assay for NO collect_supernatant->no_assay cytokine_assay ELISA for TNF-α/IL-6 collect_supernatant->cytokine_assay analyze_no Quantify NO production no_assay->analyze_no analyze_cytokines Quantify Cytokine levels cytokine_assay->analyze_cytokines determine_ic50 Determine IC50 values analyze_no->determine_ic50 analyze_cytokines->determine_ic50

Anti-inflammatory Activity Assay Workflow

Signaling Pathway Diagrams

The biological effects of natural compounds are often mediated through the modulation of specific intracellular signaling pathways. Based on the reported anti-inflammatory and antioxidant activities of similar compounds, the following pathways are plausible targets for this compound.

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits? This compound->NFkB_nuc inhibits translocation? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcribes

Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates This compound This compound This compound->MAPKKK inhibits? This compound->MAPKK inhibits? This compound->MAPK inhibits? Genes Pro-inflammatory Gene Expression TF->Genes

References

Troubleshooting & Optimization

Technical Support Center: Loroglossin Extraction from Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the extraction of loroglossin from plants, primarily from orchid species such as Dactylorhiza hatagirea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources is it typically extracted?

This compound is a bibenzyl glycoside, a type of natural phenolic compound.[1] It is most commonly isolated from the tubers of orchids, with Dactylorhiza hatagirea being a primary source.[1] Other orchid species may also contain this compound.

Q2: Which solvents are recommended for the initial extraction of this compound?

Polar solvents are generally effective for extracting glycosides like this compound. Methanol and ethanol are the most commonly reported solvents for the initial extraction from plant material.[2] A hydroalcoholic solution (e.g., 80% ethanol) is also a viable option.[3]

Q3: What are the major classes of compounds that commonly co-extract with this compound?

During the extraction process, several other compounds are typically co-extracted from the plant matrix. These include:

  • Other bibenzyl glycosides: Such as dactylorhins, which are structurally similar to this compound.[1]

  • Sugars: Sucrose is a common co-extractant.[1]

  • Flavonoids and other phenolics: Orchids contain a variety of these compounds.[4][5][6]

  • Alkaloids and terpenoids: These are also present in orchid extracts.[2][7]

Q4: How can I confirm the presence of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a highly effective method for identifying and quantifying this compound.[1][8] The identity of the compound can be confirmed by comparing its retention time and mass spectrum with a known standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction and purification.

Problem 1: Low Yield of Crude this compound Extract

A low yield of the initial crude extract can be a significant setback. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Detailed Explanation
Improper Plant Material Preparation Ensure plant material is thoroughly dried and finely powdered.Insufficient drying can lead to enzymatic degradation of glycosides. Inadequate grinding reduces the surface area for solvent penetration, leading to incomplete extraction.[3]
Inefficient Extraction Method Optimize extraction time, temperature, and solvent-to-solid ratio. Consider using sonication-assisted extraction.Prolonged extraction at high temperatures can lead to the degradation of thermolabile compounds like this compound.[9] An insufficient solvent volume will not fully solubilize the target compound. Sonication can enhance extraction efficiency by improving solvent penetration into the plant tissue.[10]
Incorrect Solvent Choice Use polar solvents like methanol or ethanol.This compound is a polar glycoside, and its extraction requires a solvent with similar polarity for optimal solubility.[2][3]
Degradation of this compound during Extraction Maintain a neutral pH and avoid excessive heat.Glycosides can undergo hydrolysis under acidic conditions, and high temperatures can accelerate degradation.[9][11] It is advisable to perform extractions at room temperature or under mild heating (e.g., 40-50°C).
Problem 2: Difficulty in Purifying this compound from the Crude Extract

Purification is often challenging due to the presence of structurally similar co-extractants.

Potential Cause Recommended Solution Detailed Explanation
Presence of Interfering Compounds Perform a preliminary fractionation of the crude extract using liquid-liquid partitioning.A common strategy is to dissolve the crude methanol or ethanol extract in water and then sequentially partition it with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. This helps to separate compounds based on their solubility, simplifying the subsequent chromatographic purification.[1]
Co-elution with Structurally Similar Compounds (e.g., Dactylorhins) Optimize the HPLC method, including the stationary phase, mobile phase composition, and gradient.Co-elution occurs when two or more compounds exit the chromatography column at the same time.[6] To separate this compound from other bibenzyl glycosides, a reverse-phase C18 column is often used.[1] The mobile phase typically consists of a gradient of acetonitrile and water, sometimes with a modifier like formic acid to improve peak shape. Experimenting with different gradient profiles is crucial for achieving good resolution.[8]
Poor Peak Shape in Chromatography (Tailing or Broadening) Ensure the sample is properly dissolved and filtered before injection. Check for column overloading.Poor peak shape can lead to impure fractions and an apparent loss of yield.[12] Column overloading can be addressed by injecting a smaller sample volume or a more dilute sample.
Irreversible Adsorption to the Column Use a guard column and consider a pre-purification step like Solid-Phase Extraction (SPE).A guard column protects the analytical column from strongly binding impurities. SPE can be used to clean up the sample before HPLC, removing compounds that might irreversibly adsorb to the column.[12]

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Dactylorhiza hatagirea

This protocol is adapted from a published study on the phytochemical analysis of Dactylorhiza hatagirea.[1]

1. Preparation of Plant Material:

  • Thoroughly wash and dry the tubers of Dactylorhiza hatagirea.

  • Grind the dried tubers into a fine powder.

2. Methanol Extraction:

  • Macerate the powdered plant material in methanol at room temperature for 72 hours with occasional shaking.

  • Filter the mixture to separate the methanol extract from the plant residue.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

3. Liquid-Liquid Fractionation:

  • Suspend the concentrated crude extract in water.

  • Perform successive extractions with solvents of increasing polarity:

    • Hexane

    • Dichloromethane

    • Ethyl acetate

  • Collect and concentrate each fraction separately. This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate and the remaining aqueous fraction).

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the analysis and purification of this compound.[1]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 5 mM Ammonium acetate in aqueous acetonitrile (95:5 v/v), pH adjusted to 5.53.

  • Flow Rate: 0.250 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 25°C.

  • Detection: DAD or MS.

  • Gradient Elution:

    • 5% to 35% A over 6 minutes.

    • 35% to 45% A over the next 6 minutes (total 12 minutes).

    • 45% to 60% A over the next 4 minutes (total 16 minutes).

    • 60% to 80% A over the next 4 minutes (total 20 minutes).

Visualizations

Extraction_Workflow Plant_Material Dried & Powdered Dactylorhiza hatagirea Tubers Methanol_Extraction Methanol Extraction (Maceration) Filtration Filtration Methanol_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Methanol Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Hexane_Fraction Hexane Fraction (Non-polar compounds) Fractionation->Hexane_Fraction DCM_Fraction Dichloromethane Fraction (Intermediate polarity compounds) Fractionation->DCM_Fraction EtOAc_Fraction Ethyl Acetate Fraction (this compound Enriched) Fractionation->EtOAc_Fraction Aqueous_Fraction Aqueous Fraction (Highly polar compounds) Fractionation->Aqueous_Fraction Purification Chromatographic Purification (e.g., HPLC) EtOAc_Fraction->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Plant_Material Check Plant Material (Drying & Grinding) Is_Material_Optimal Material Optimal? Check_Plant_Material->Is_Material_Optimal Check_Extraction_Parameters Check Extraction Parameters (Solvent, Time, Temp) Are_Parameters_Optimal Parameters Optimal? Check_Extraction_Parameters->Are_Parameters_Optimal Check_Degradation Assess Potential Degradation (pH & Temperature Control) Is_Degradation_Minimized Degradation Minimized? Check_Degradation->Is_Degradation_Minimized Optimize_Purification Optimize Purification (Chromatography Method) Is_Purification_Efficient Purification Efficient? Optimize_Purification->Is_Purification_Efficient Resolved Yield Improved Is_Material_Optimal->Check_Plant_Material No, optimize Is_Material_Optimal->Check_Extraction_Parameters Yes Are_Parameters_Optimal->Check_Extraction_Parameters No, optimize Are_Parameters_Optimal->Check_Degradation Yes Is_Degradation_Minimized->Check_Degradation No, adjust Is_Degradation_Minimized->Optimize_Purification Yes Is_Purification_Efficient->Optimize_Purification No, re-optimize Is_Purification_Efficient->Resolved Yes

References

Optimizing HPLC Protocols for Loroglossin Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) protocols for the separation of Loroglossin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC separation of this compound, presented in a question-and-answer format.

Problem: Poor Peak Resolution or Peak Splitting

  • Question: My chromatogram shows poor separation between this compound and other components, or the this compound peak is split. What are the potential causes and solutions?

  • Answer: Poor peak resolution or split peaks can be caused by several factors.[1][2] A primary reason could be the co-elution of two or more compounds.[1] To address this, consider adjusting the mobile phase composition or the temperature.[1] Another common cause is a blocked column frit, which can disrupt the sample flow path.[1] If all peaks in the chromatogram are splitting, it might indicate a problem with the sample injection process or a void in the column packing material.[1][3]

    Troubleshooting Steps:

    • Optimize Mobile Phase: Modify the gradient or isocratic composition of the mobile phase. For glycosides like this compound, adjusting the ratio of acetonitrile to a buffered aqueous phase can significantly impact selectivity.[4]

    • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[5]

    • Check for Column Contamination: A blocked frit or contaminated stationary phase can cause peak splitting.[1] Try back-flushing the column with a strong solvent or, if necessary, replace the column or frit.[1]

    • Sample Solvent Incompatibility: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[6]

    • Reduce Injection Volume: Injecting a smaller sample volume can help determine if the issue is due to two closely eluting compounds.[1]

Problem: Peak Tailing

  • Question: The peak for this compound is asymmetrical, with a pronounced "tail." What causes this, and how can I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can lead to inaccurate quantification.[2][7] It often results from secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[7][8][9] Other causes include using an incorrect mobile phase pH, column overload, or issues with the column itself.[10][11]

    Troubleshooting Steps:

    • Adjust Mobile Phase pH: For compounds with ionizable groups, the mobile phase pH should be at least one pH unit away from the analyte's pKa to ensure a single ionic form. Using a low-pH mobile phase (around pH 3) can suppress the ionization of silanol groups and reduce tailing for basic compounds.[8]

    • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to block residual silanol groups.[9]

    • Reduce Sample Concentration: Column overload can cause peak tailing.[10] Try diluting the sample or reducing the injection volume.[10]

    • Check for Column Degradation: An old or degraded column can lose its efficiency and lead to peak tailing.[10] Replacing the column may be necessary.[10]

Problem: Inconsistent Retention Times (Drift)

  • Question: The retention time for this compound is shifting between injections. What could be causing this variability?

  • Answer: Drifting retention times can compromise the reliability of your analysis.[12] Common causes include insufficient column equilibration, changes in mobile phase composition, temperature fluctuations, and column contamination.[5][12]

    Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[5][12] This is especially important when using gradient elution or mobile phases with additives.[12]

    • Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to evaporation of volatile components.[5] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Control Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[5][13]

    • Check for Leaks and Bubbles: Leaks in the HPLC system can cause pressure fluctuations and retention time shifts.[5] Air bubbles in the pump or detector can also lead to inconsistent flow rates.[5] Degas the mobile phase and purge the system regularly.[5]

    • Column Contamination: Buildup of contaminants from the sample matrix can alter the stationary phase and cause retention time drift.[12] Use a guard column and appropriate sample preparation techniques to minimize contamination.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A1: Based on the chemical properties of this compound (a glycoside), a reversed-phase HPLC method is a suitable starting point.[14] A C18 column is a common choice for the separation of natural products.[14] For the mobile phase, a gradient elution using a mixture of water (often with a buffer like ammonium acetate or formic acid to control pH) and an organic solvent like acetonitrile is recommended.[15]

Q2: How do I choose the right HPLC column for this compound analysis?

A2: The choice of column is critical for successful separation.[16][17] For this compound, a reversed-phase column, such as a C18 or C8, is generally effective.[18] Key parameters to consider are:

  • Particle Size: Smaller particles (e.g., < 3 µm) provide higher efficiency and better resolution but generate higher backpressure.[19][20]

  • Pore Size: For small molecules like this compound (Molecular Weight: 742.72 g/mol ), a pore size of around 100-120 Å is typically suitable.[19][21][22]

  • Column Dimensions: A standard analytical column (e.g., 4.6 mm ID x 150 or 250 mm length) is a good starting point.[19]

Q3: What is the importance of mobile phase pH in this compound separation?

Q4: How can I improve the sensitivity of my this compound analysis?

A4: To improve sensitivity, you can:

  • Optimize Detection Wavelength: Determine the UV maximum absorbance of this compound for the highest signal.

  • Increase Injection Volume: Be cautious not to overload the column, which can lead to peak broadening.[10]

  • Use a Smaller Inner Diameter Column: Columns with smaller internal diameters (e.g., 2.1 mm) can increase sensitivity when sample volume is limited.[19]

  • Employ a More Sensitive Detector: If available, a mass spectrometer (MS) detector will offer significantly higher sensitivity and selectivity compared to a UV detector.

Q5: What are the best practices for sample preparation before injecting this compound samples?

A5: Proper sample preparation is crucial to protect the HPLC column and ensure accurate results.

  • Filtration: Always filter your samples through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could clog the column.[24]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate this compound, removing interfering compounds.[11]

  • Solvent Matching: Dissolve the sample in a solvent that is compatible with the initial mobile phase to avoid peak distortion.[6]

Experimental Protocols

This section provides a detailed methodology for a typical reversed-phase HPLC experiment for the separation of this compound.

Objective: To develop and optimize an HPLC method for the separation and quantification of this compound.

Materials:

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium acetate (or formic acid)

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • HPLC system with a UV or PDA detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for calibration.

  • HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) B: Acetonitrile
Gradient Program 0-5 min: 10% B 5-20 min: 10-50% B 20-25 min: 50-90% B 25-30 min: 90% B 30.1-35 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (typically in the range of 210-280 nm for similar compounds)
  • Data Analysis:

    • Identify the this compound peak based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify this compound in unknown samples using the calibration curve.

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be used as a starting point for optimizing this compound separation.

ParameterSetting 1Setting 2Setting 3
Column C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 100 mm, 3.5 µm)Phenyl-Hexyl (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min1.2 mL/min
Temperature 25 °C35 °C30 °C

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Preparation (Extraction, Filtration) Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation (Buffering, Degassing) Separation HPLC Separation (Column, Gradient) MobilePhase->Separation Standard Standard Preparation Standard->Injection Injection->Separation Detection Detection (UV/PDA) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Tree Start HPLC Problem Identified PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? Start->RetentionTime Resolution Poor Resolution? Start->Resolution Tailing Peak Tailing PeakShape->Tailing Yes Splitting Peak Splitting PeakShape->Splitting No Drift Retention Time Drift RetentionTime->Drift Yes LowRes Low Resolution Resolution->LowRes Yes Sol_Tailing1 Adjust Mobile Phase pH Tailing->Sol_Tailing1 Sol_Tailing2 Check for Column Overload Tailing->Sol_Tailing2 Sol_Splitting1 Optimize Mobile Phase Splitting->Sol_Splitting1 Sol_Splitting2 Check Column Frit/Void Splitting->Sol_Splitting2 Sol_Drift1 Ensure Column Equilibration Drift->Sol_Drift1 Sol_Drift2 Check for Leaks/Bubbles Drift->Sol_Drift2 Sol_Res1 Modify Gradient Program LowRes->Sol_Res1 Sol_Res2 Change Column/Stationary Phase LowRes->Sol_Res2

Caption: Troubleshooting decision tree for common HPLC issues.

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrumental Parameters center_node HPLC Separation (this compound) SolventRatio Solvent Ratio (e.g., ACN/Water) SolventRatio->center_node pH pH / Buffer pH->center_node Additives Additives (e.g., Formic Acid) Additives->center_node StationaryPhase Stationary Phase (e.g., C18) StationaryPhase->center_node Dimensions Dimensions (Length, ID) Dimensions->center_node ParticleSize Particle Size ParticleSize->center_node FlowRate Flow Rate FlowRate->center_node Temperature Temperature Temperature->center_node InjectionVolume Injection Volume InjectionVolume->center_node

Caption: Inter-relationship of key HPLC parameters for optimization.

References

Loroglossin Solubility and In Vitro Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Loroglossin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a glycosidic natural product.[1] It has been reported to exhibit antioxidant, anti-inflammatory, and antitumor properties.[2]

Q2: What is the known solubility of this compound?

A2: this compound is described as being soluble in Dimethyl Sulfoxide (DMSO).[2][3] It can be extracted from its natural sources using solvents like ethanol or methanol.[2]

Q3: I am observing precipitation when I add my this compound-DMSO stock solution to my aqueous cell culture medium. What is causing this?

A3: This is a common issue known as "solvent-shifting." When a compound dissolved in a high-concentration organic solvent like DMSO is diluted into an aqueous buffer or medium, its solubility can decrease dramatically, leading to precipitation.

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

A4: As a general guideline, the final concentration of DMSO in cell culture medium should be kept below 0.5% to minimize cytotoxicity. However, the tolerance can be cell-line dependent. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Troubleshooting Guide: Improving this compound Solubility

If you are encountering solubility issues with this compound in your in vitro assays, consider the following troubleshooting strategies.

IssueRecommended Solution
Precipitation upon dilution 1. Optimize DMSO Concentration: Keep the final DMSO concentration in the medium as low as possible (ideally ≤ 0.5%).2. Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. Adding a compound to a cold solution can decrease its solubility.3. Serial Dilution: Prepare intermediate dilutions of your this compound stock in pre-warmed media with gentle mixing before the final dilution into your assay plate.
Persistent low solubility 1. Use of a Co-solvent: Consider using a small percentage of another organic solvent, such as ethanol, in conjunction with DMSO. However, always perform vehicle controls to assess potential toxicity.2. Incorporate a Surfactant: A non-ionic surfactant like Pluronic® F-68 can be added to the cell culture medium at a low, non-toxic concentration (e.g., 0.01-0.1%) to aid in solubilization.
Visible particulates in solution Sonication: Briefly sonicate the final diluted solution of this compound in the cell culture medium before adding it to the cells. This can help to break down small aggregates and improve dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). One vendor suggests the volumes of DMSO to prepare various molar concentrations.[4]

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.[4]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For short-term storage (days to weeks), 0-4°C is acceptable.[3]

Protocol 2: Stability Assessment of this compound in Cell Culture Media

It is crucial to assess the stability of this compound in your specific cell culture medium to ensure the compound remains available to the cells throughout the experiment.

Materials:

  • This compound stock solution

  • Your specific cell culture medium (with all supplements)

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a solution of this compound in your complete cell culture medium at the final desired concentration.

  • Prepare a control sample of this compound in a stable solvent (e.g., DMSO) at the same concentration.

  • Incubate both the medium-containing sample and the control sample under your standard cell culture conditions (37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Analyze the concentration of intact this compound in each aliquot using a validated HPLC or LC-MS/MS method.

  • Compare the concentration of this compound in the cell culture medium over time to the control sample to determine its stability.

Signaling Pathways and Visualizations

This compound's reported antioxidant and anti-inflammatory activities may be mediated through various signaling pathways. Below are diagrams of key pathways that are often implicated in these cellular responses.

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_assay In Vitro Assay start This compound Powder stock Prepare Stock in DMSO start->stock working Dilute in Pre-warmed Media stock->working precipitate Precipitation Observed? working->precipitate sonicate Sonication precipitate->sonicate Yes add_to_cells Add to Cells precipitate->add_to_cells No pluronic Add Pluronic F-68 sonicate->pluronic pluronic->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: A workflow for preparing and troubleshooting this compound solutions for in vitro assays.

Nrf2_pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., this compound) Keap1 Keap1 stress->Keap1 dissociates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes

Caption: The Nrf2 antioxidant response pathway, potentially activated by this compound.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Signal (e.g., LPS) IKK IKK Complex stimulus->IKK This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes

Caption: The NF-κB inflammatory pathway, a potential target for this compound's anti-inflammatory effects.

References

Loroglossin stability issues in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for loroglossin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in experimental solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid powder in DMSO. If you encounter solubility issues, you can gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months), it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, it is advisable to use the solution within one month, and within six months if stored at -80°C.[1] Always protect the solution from light.

Q3: Is this compound stable at room temperature?

A3: this compound is stable enough for short periods at ambient temperature, such as during shipping. However, for experimental use, it is crucial to minimize the time the compound spends at room temperature to prevent degradation.

Q4: What are the general factors that can affect the stability of this compound in my experiments?

A4: As a phenolic glycoside, this compound's stability can be influenced by several factors, including:

  • pH: Phenolic compounds are often more stable in acidic conditions and can be susceptible to degradation in neutral to alkaline solutions.

  • Temperature: Higher temperatures can accelerate the degradation of this compound.

  • Light: Exposure to light can cause photodegradation.

  • Oxidation: The phenolic nature of this compound makes it susceptible to oxidation.

  • Enzymatic degradation: If working with biological matrices, enzymes could potentially cleave the glycosidic bonds.

Troubleshooting Guide

This guide addresses common issues you may encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of biological activity. Degradation of this compound in the experimental solution.Check pH of your media/buffer: this compound, as a phenolic glycoside, is likely more stable at a slightly acidic pH. If your experimental conditions are neutral or alkaline, consider if the pH can be adjusted without affecting your assay. • Minimize exposure to high temperatures: Prepare solutions fresh before use and keep them on ice. Avoid prolonged incubation at 37°C if possible. • Protect from light: Work with this compound solutions in a low-light environment and store them in amber vials or tubes wrapped in foil. • Use fresh solutions: Prepare only the required amount of working solution for each experiment to avoid using degraded compound.
Precipitation of this compound in aqueous buffers or cell culture media. Poor solubility of this compound in aqueous solutions.Use a co-solvent: If your experimental system allows, you can use a small percentage of an organic solvent like DMSO or ethanol to maintain solubility. Ensure the final solvent concentration is compatible with your assay and does not cause toxicity. • Prepare fresh dilutions: Make serial dilutions from your DMSO stock solution directly into your aqueous buffer or media immediately before use.
Observed degradation peaks in HPLC analysis. This compound is degrading under the analytical or experimental conditions.Optimize HPLC method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from its degradation products. This may involve adjusting the mobile phase composition, pH, and gradient. • Conduct a forced degradation study: To understand the degradation profile of this compound, you can perform a forced degradation study. This involves exposing this compound to stress conditions such as acid, base, oxidation, heat, and light. This will help in identifying potential degradants and developing a robust analytical method.

Experimental Protocols

Protocol for Preparing this compound Working Solutions
  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve it in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • If necessary, gently warm the solution to 37°C or sonicate to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C.

  • Prepare Working Solution:

    • Thaw an aliquot of the stock solution at room temperature, protected from light.

    • Dilute the stock solution to the final desired concentration in your experimental buffer or cell culture medium immediately before use.

    • Keep the working solution on ice and protected from light throughout the experiment.

General Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.

  • Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place the this compound solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period. Keep a control sample wrapped in foil to protect it from light.

  • Analysis:

    • Analyze the stressed samples and a non-stressed control sample by a suitable analytical method, such as RP-HPLC with a PDA detector.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

Data Presentation

The following table provides a hypothetical summary of this compound stability under various storage conditions. Note: This is an illustrative table based on general knowledge of phenolic glycosides. Experimental validation is required for precise data.

Storage Condition Solvent Duration Estimated Recovery (%)
Room Temperature (25°C), Exposed to LightDMSO24 hours85-90%
Room Temperature (25°C), Protected from LightDMSO24 hours90-95%
4°C, Protected from LightDMSO1 week>98%
-20°C, Protected from LightDMSO1 month>99%
-80°C, Protected from LightDMSO6 months>99%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use loroglossin_powder This compound Powder dissolve_dmso Dissolve in DMSO loroglossin_powder->dissolve_dmso stock_solution 10 mM Stock Solution dissolve_dmso->stock_solution aliquot Aliquot & Store at -80°C stock_solution->aliquot thaw_stock Thaw Stock Solution aliquot->thaw_stock Retrieve for experiment dilute Dilute to Working Concentration thaw_stock->dilute working_solution Working Solution (on ice) dilute->working_solution assay Perform Experiment working_solution->assay troubleshooting_flowchart cluster_causes Potential Causes of Degradation cluster_solutions Solutions start Inconsistent Results / Loss of Activity check_prep Review Solution Preparation & Storage start->check_prep prep_ok Preparation & Storage Correct? check_prep->prep_ok Yes fresh_solutions Prepare fresh solutions check_prep->fresh_solutions No ph_issue pH of Medium/Buffer prep_ok->ph_issue temp_issue Temperature Exposure prep_ok->temp_issue light_issue Light Exposure prep_ok->light_issue adjust_ph Adjust pH if possible ph_issue->adjust_ph use_ice Keep solutions on ice temp_issue->use_ice protect_light Protect from light light_issue->protect_light

References

Technical Support Center: Loroglossin Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Loroglossin in cell viability assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural compound that has been identified in several plant species, including Dactylorhiza hatagirea.[1] Research has indicated that this compound possesses several biological properties, including antioxidant, anti-inflammatory, and potential antitumor activities.[2] Its antioxidant nature suggests it can scavenge free radicals, which may offer protection to cells from oxidative stress.

Q2: Which cell viability assay is most suitable for use with this compound?

The choice of assay can depend on your specific research question and cell type. Commonly used assays include:

  • Tetrazolium-based assays (MTT, MTS): These colorimetric assays measure metabolic activity.[3] Given this compound's antioxidant properties, there is a potential for interference, so proper controls are crucial.

  • ATP-based assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP as a marker of viable cells.[4][5] They are generally less susceptible to interference from compounds that affect cellular redox states.

  • Resazurin-based assays (e.g., alamarBlue™): These fluorescent assays also measure metabolic activity and can be more sensitive than tetrazolium-based assays.[5]

Q3: How can I prepare a stock solution of this compound?

This compound is reported to be soluble in DMSO. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in sterile, anhydrous DMSO. This stock can then be diluted in a cell culture medium to the desired final concentrations for your assay. It is important to keep the final DMSO concentration in the culture wells low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Below are common issues encountered during cell viability assays with a test compound like this compound, presented in a question-and-answer format.

Issue 1: High Background Signal in Control Wells

Question: My "no-cell" control wells show high absorbance/fluorescence. What could be the cause?

Answer: High background can obscure the true signal from your cells. Potential causes and solutions are outlined below:

Potential Cause Recommended Solution
Contamination of Media or Reagents Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment.[3][6]
Phenol Red Interference Phenol red in cell culture media can interfere with colorimetric readings. Use a phenol red-free medium for the assay incubation period.[7]
Compound Interference This compound, being a phenolic compound, might directly react with the assay reagent. Run a control plate with this compound in a cell-free medium to quantify its intrinsic signal.[8][9]
MTT/MTS Reagent Degradation Protect tetrazolium-based reagents from light and use them before their expiration date.[6]
Issue 2: Inconsistent Results and High Variability Between Replicates

Question: I am observing significant differences in the readings from replicate wells. What can I do to improve consistency?

Answer: High variability can compromise the reliability of your data. Here are some common causes and how to address them:

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure your cell suspension is homogenous before and during plating. After seeding, let the plate rest at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[10]
Pipetting Errors Calibrate your pipettes regularly. When adding reagents, pre-wet the pipette tips and use a consistent technique. For multi-well plates, a multichannel pipette can improve consistency.[10]
Edge Effects The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentrations. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[9]
Incomplete Solubilization (MTT Assay) Ensure formazan crystals are completely dissolved by adding a sufficient volume of solubilization buffer (e.g., DMSO) and mixing thoroughly, potentially using an orbital shaker.[9]
Issue 3: Unexpected Increase in Viability at High this compound Concentrations

Question: My results show an increase in signal at higher concentrations of this compound, suggesting increased viability, which is counterintuitive. What could explain this?

Answer: This is a known artifact that can occur with certain compounds and assay types.

Potential Cause Recommended Solution
Compound's Reducing Properties As an antioxidant, this compound might directly reduce the tetrazolium salt (MTT/MTS) to formazan, leading to a false-positive signal.[9]
Compound Precipitation At high concentrations, this compound may precipitate out of the solution, and these precipitates can interfere with the optical readings.
Cellular Stress Response At certain concentrations, a compound can induce a cellular stress response that temporarily increases metabolic activity, leading to a higher signal in metabolic assays.[11]

To address this, include cell-free controls with this compound at all tested concentrations. If interference is confirmed, consider switching to a non-metabolic assay, such as an ATP-based assay, or a dye-exclusion method like Trypan Blue.

Experimental Protocols

General Workflow for a this compound Cell Viability Assay (MTT-based)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well (for a final volume of 100 µL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Visualizations

experimental_workflow General Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound compound_prep->treatment add_reagent 4. Add Viability Reagent (e.g., MTT) treatment->add_reagent incubation 5. Incubate for Signal Development add_reagent->incubation solubilize 6. Solubilize Formazan (for MTT) incubation->solubilize read_plate 7. Read Plate (Absorbance/Fluorescence/Luminescence) solubilize->read_plate

Caption: A flowchart illustrating the key steps in a typical cell viability experiment involving a test compound like this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Viability Assay Results start Inconsistent Results check_replicates High variability between replicates? start->check_replicates check_controls Unexpected control values? start->check_controls pipetting Review pipetting technique Calibrate pipettes check_replicates->pipetting Yes cell_seeding Optimize cell seeding protocol Ensure homogenous suspension check_replicates->cell_seeding Yes edge_effect Mitigate edge effects (e.g., don't use outer wells) check_replicates->edge_effect Yes high_background High background in 'no-cell' wells? check_controls->high_background Yes low_signal Low signal in 'cell' controls? check_controls->low_signal Yes reagent_issue Check for reagent contamination/ degradation or compound interference high_background->reagent_issue Yes cell_health Verify cell health and density low_signal->cell_health Yes incubation_time Optimize reagent incubation time low_signal->incubation_time Yes

Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent results in cell viability assays.

signaling_pathway_context Context of this compound's Potential Cellular Effects cluster_activities Known Biological Activities cluster_pathways Potential Downstream Signaling Pathways (Hypothesized) cluster_outcomes Cellular Outcomes This compound This compound antioxidant Antioxidant This compound->antioxidant anti_inflammatory Anti-inflammatory This compound->anti_inflammatory antitumor Antitumor This compound->antitumor nf_kb NF-κB Pathway anti_inflammatory->nf_kb May Inhibit mapk MAPK Pathway antitumor->mapk May Modulate pi3k_akt PI3K/Akt Pathway antitumor->pi3k_akt May Inhibit inflammation_down Reduced Inflammation nf_kb->inflammation_down proliferation_down Decreased Proliferation mapk->proliferation_down apoptosis_up Increased Apoptosis pi3k_akt->apoptosis_up

Caption: A diagram illustrating the known activities of this compound and its potential, though not yet specified, interactions with key cellular signaling pathways.

References

Technical Support Center: Loroglossin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs

This technical support center provides guidance on avoiding interference in Loroglossin bioassays. Below are answers to frequently asked questions and troubleshooting tips for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the G-protein coupled receptor GPR54, which is the receptor for kisspeptin. By blocking the action of kisspeptin, this compound can inhibit the secretion of gonadotropin-releasing hormone (GnRH), which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism makes it a subject of research for potential therapeutic applications in hormone-dependent diseases.

Q2: What are the most common types of bioassays used for this compound?

The most common bioassays for this compound are cell-based functional assays that measure its ability to inhibit kisspeptin-induced GPR54 activation. These often include:

  • Calcium Mobilization Assays: Measuring changes in intracellular calcium levels upon GPR54 activation.

  • Inositol Phosphate (IP) Accumulation Assays: Quantifying the accumulation of IP, a second messenger in the GPR54 signaling pathway.

  • Reporter Gene Assays: Using a reporter gene (e.g., luciferase) under the control of a promoter responsive to GPR54 signaling.

Q3: What are the common sources of interference in this compound bioassays?

Interference in this compound bioassays can arise from several sources:

  • Compound-related interference: The test compound itself may have properties that interfere with the assay technology, such as autofluorescence or cytotoxicity.

  • Cell-based interference: The health and density of the cells used in the assay can significantly impact the results.

  • Matrix effects: Components of the sample matrix (e.g., plasma, serum) can interfere with the assay.

  • Non-specific binding: this compound or other compounds may bind to surfaces or other proteins, reducing their effective concentration.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
High background signal Autofluorescence of the test compound or media components.Run a control plate with the compound but without cells to quantify autofluorescence. Use phenol red-free media.
Contamination of cell cultures.Regularly test cell lines for mycoplasma contamination. Practice good aseptic technique.
Low signal-to-background ratio Suboptimal cell density.Optimize cell seeding density to ensure a robust response window.
Low receptor expression.Use a cell line with high and stable expression of GPR54.
Inactive agonist (kisspeptin).Use a fresh, properly stored stock of kisspeptin.
High variability between replicate wells Inconsistent cell numbers per well.Ensure proper cell mixing before plating and use a calibrated multichannel pipette.
Edge effects on the microplate.Avoid using the outer wells of the plate or fill them with sterile buffer.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
False positives/negatives Cytotoxicity of the test compound.Perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to assess cell viability.
Compound interferes with the detection system (e.g., luciferase inhibitor).Run a counterscreen to identify compounds that directly inhibit the reporter enzyme or detection reagent.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol outlines a method for measuring this compound's ability to inhibit kisspeptin-induced calcium mobilization in a GPR54-expressing cell line.

  • Cell Preparation:

    • Plate GPR54-expressing cells (e.g., CHO-K1 or HEK293) in a black, clear-bottom 96-well plate at a density of 50,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Wash the cells twice with assay buffer.

    • Add 50 µL of varying concentrations of this compound or control vehicle to the wells.

    • Incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Inject 50 µL of kisspeptin (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Measure the fluorescence intensity immediately for 2-3 minutes.

  • Data Analysis:

    • Calculate the antagonist activity of this compound by determining the inhibition of the kisspeptin-induced calcium signal.

    • Generate a dose-response curve and calculate the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for screening this compound and the GPR54 signaling pathway it inhibits.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_plating Plate GPR54-expressing cells dye_loading Load with Calcium Dye cell_plating->dye_loading add_this compound Add this compound (Antagonist) dye_loading->add_this compound add_kisspeptin Add Kisspeptin (Agonist) add_this compound->add_kisspeptin measure_fluorescence Measure Fluorescence add_kisspeptin->measure_fluorescence data_analysis Calculate IC50 measure_fluorescence->data_analysis

Caption: Workflow for a this compound calcium mobilization assay.

gpr54_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR54 GPR54 Gq Gαq GPR54->Gq Activates Kisspeptin Kisspeptin Kisspeptin->GPR54 Activates This compound This compound This compound->GPR54 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates

Caption: this compound inhibits the GPR54 signaling pathway.

How to increase the yield of Loroglossin isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for loroglossin isolation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the yield of this compound from orchid species.

Troubleshooting Guide: Enhancing this compound Yield

Low yield is a common issue in the isolation of natural products. The following table summarizes key factors that can be optimized to increase the yield of this compound.

FactorIssueRecommendationExpected Outcome
Plant Material Low concentration of this compound in the source material.Select high-yielding orchid species such as Dactylorhiza hatagirea or Gymnadenia conopsea. Use tubers, as they generally have a higher concentration of this compound. Ensure the plant material is properly dried (shade or low heat) and finely ground to increase the surface area for extraction.[1]Increased starting concentration of the target compound.
Degradation of this compound by endogenous enzymes post-harvest.Process the plant material as quickly as possible after harvesting. If storage is necessary, freeze-drying or storing at -20°C is recommended.Preservation of this compound integrity.
Extraction Solvent Inefficient extraction due to poor solvent choice.Methanol has been shown to be effective for extracting glycosides from Dactylorhiza hatagirea.[1] A hydroalcoholic solution (e.g., 70-80% ethanol or methanol) can also be effective for extracting polar glycosides.Improved solubility and extraction of this compound.
Extraction Method Incomplete extraction of this compound from the plant matrix.Employ advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. If using traditional methods like maceration, ensure sufficient extraction time (24-72 hours with agitation).[1]Higher recovery of this compound from the plant material.
Extraction Temperature Thermal degradation of this compound at high temperatures.Perform extraction at room temperature or slightly elevated temperatures (e.g., 40-50°C) to avoid degradation of the glycosidic bonds.Minimized degradation and increased yield of intact this compound.
Purification Loss of this compound during chromatographic purification.Use a multi-step purification strategy, starting with solid-phase extraction (SPE) to remove major impurities, followed by column chromatography (e.g., silica gel), and final polishing with preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.[1][2][3]Higher purity and recovery of the final product.
Co-elution with other similar compounds.Optimize the mobile phase gradient in HPLC to achieve better separation. A two-dimensional HPLC approach with different column chemistries can also be employed for complex mixtures.Improved separation and isolation of pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from orchid tubers?

A1: The yield of this compound can vary significantly depending on the orchid species, geographical location, and the extraction and purification methods used. Reported concentrations in some orchid species range from 0.1 mg/g to 1.2 mg/g of dry weight. For instance, Coeloglossum viride var. bracteatum has been reported to yield 48 mg/kg of fresh rhizome.[4]

Q2: How can I confirm the presence of this compound in my extract?

A2: Preliminary confirmation can be done using Thin-Layer Chromatography (TLC) by comparing the Rf value with a known standard. For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (detection at 254 nm) or a mass spectrometer (MS) is recommended.[5][6]

Q3: My this compound sample appears to be degrading. How can I improve its stability?

A3: this compound, being a glycoside, can be susceptible to hydrolysis. It is recommended to store the purified compound in a dry, dark place at low temperatures (0-4°C for short-term and -20°C for long-term storage).[4] Avoid exposure to strong acids, bases, and high temperatures.

Q4: Can I use a different solvent system for extraction?

A4: Yes, while methanol and ethanol are commonly used, other polar solvents can be tested. The choice of solvent should be based on the polarity of this compound. It is advisable to perform small-scale pilot extractions with different solvents to determine the optimal one for your specific plant material.

Q5: What are the known biological activities of this compound?

A5: this compound and extracts from plants containing it, such as Dactylorhiza hatagirea, have been reported to possess several biological activities, including antioxidant and anti-inflammatory properties.[4][7][8] These activities are often attributed to the presence of phenolic and glycosidic compounds.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Dactylorhiza hatagirea Tubers
  • Preparation of Plant Material:

    • Wash the fresh tubers of Dactylorhiza hatagirea with distilled water to remove any dirt.

    • Shade-dry the tubers at room temperature for 7-10 days until they are completely dry.

    • Grind the dried tubers into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered tuber material (100 g) in 80% methanol (1 L) in a sealed container.

    • Keep the mixture at room temperature for 48 hours with occasional shaking.

    • Alternatively, for a higher yield in a shorter time, perform ultrasound-assisted extraction for 60 minutes at 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue twice with the same solvent to ensure complete extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
  • Column Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Pack a silica gel (60-120 mesh) column with a suitable non-polar solvent like hexane.

    • Load the dissolved crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate, followed by methanol.

    • Collect fractions and monitor them using TLC to identify those containing this compound.

  • Preparative HPLC (Final Purification):

    • Pool the this compound-rich fractions from the column chromatography and evaporate to dryness.

    • Dissolve the residue in the HPLC mobile phase.

    • Purify the sample using a preparative reversed-phase C18 HPLC column.

    • Use a gradient elution system with acetonitrile and water (with 0.1% formic acid) as the mobile phase.

    • Monitor the elution at 254 nm and collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction using analytical HPLC.

    • Lyophilize the pure fraction to obtain this compound as a powder.

Visualizations

Loroglossin_Isolation_Workflow Plant_Material Dried & Powdered Dactylorhiza hatagirea Tubers Extraction Extraction (80% Methanol, UAE/Maceration) Plant_Material->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Prep_HPLC Preparative HPLC (C18 Column) Fraction_Collection->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for this compound Isolation.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB (Ubiquitination & Degradation) IkB->IkB_P NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces

Caption: Potential NF-κB Signaling Inhibition by this compound.

References

Loroglossin degradation prevention during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Loroglossin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound possesses several functional groups susceptible to degradation, including glycosidic bonds, benzylic ether linkages, and a succinate ester. The primary factors that can induce degradation are exposure to non-optimal pH (both acidic and basic conditions), elevated temperatures, light (especially UV), and oxidizing agents.

Q2: What are the recommended short-term and long-term storage conditions for this compound?

A2: For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), this compound should be stored at -20°C, also in a dry and dark condition to minimize degradation.[1][2]

Q3: My this compound solution appears to have a reduced concentration after a few days at room temperature. What could be the cause?

A3: this compound is susceptible to hydrolysis, particularly of its ester and glycosidic linkages, which can be accelerated at room temperature and in aqueous solutions. Storing solutions for even short periods should be done at 2-8°C. For longer-term storage of solutions, freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be minimized.

Q4: I am observing unexpected peaks in my chromatogram when analyzing an aged this compound sample. What are these likely to be?

A4: Unexpected peaks are likely degradation products. Given this compound's structure, these could result from hydrolysis of the succinate ester, cleavage of the glycosidic bonds, or oxidation of the benzyl ether linkages. Performing a forced degradation study can help identify these potential degradants.

Q5: How can I monitor the stability of my this compound samples?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector, is essential.[3][4][5][6][7] This method should be able to separate the intact this compound from all potential degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Solid this compound Improper storage conditions (exposure to heat, light, or humidity).Store solid this compound at -20°C for long-term storage in a tightly sealed, opaque container with a desiccant.
Rapid Degradation in Solution pH of the solvent is not optimal; exposure to light during handling; storage at ambient temperature.Prepare solutions in a pH-neutral and buffered solvent. Protect solutions from light by using amber vials or covering with foil. Store solutions at 2-8°C for short-term use or frozen for longer periods.
Inconsistent Results in Stability Studies Non-validated analytical method; variable storage conditions.Develop and validate a stability-indicating HPLC or UPLC method. Ensure that stability chambers are properly calibrated and maintained at the set temperature and humidity.
Precipitation in Frozen Solutions Poor solubility of this compound in the chosen solvent at low temperatures; freeze-concentration effects.Consider using a cryoprotectant in the solvent system if compatible with downstream applications. If precipitation occurs upon thawing, ensure the sample is fully resolubilized (gentle warming, vortexing) before use and check for degradation.

Quantitative Data Summary

The following tables provide illustrative data based on typical forced degradation studies for complex glycosides. The exact degradation percentages for this compound may vary.

Table 1: Illustrative this compound Degradation under Forced Hydrolysis

Condition Time (hours) Illustrative % Degradation
0.1 M HCl2415%
0.1 M NaOH2445%
Neutral (pH 7.0)24< 5%

Table 2: Illustrative this compound Degradation under Other Stress Conditions

Condition Duration Illustrative % Degradation
Thermal (60°C)48 hours20%
Oxidative (3% H₂O₂)24 hours35%
Photolytic (ICH Q1B)1.2 million lux hours25%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours. Also, incubate a solution of this compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound and a this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all samples, along with a control sample (this compound solution stored at -20°C), using a validated UPLC-MS/MS method.[3][8][9][10][11]

Protocol 2: UPLC-MS/MS Method for this compound Quantification

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: ESI in negative ion mode

  • MRM Transitions: Monitor for the specific parent-daughter ion transitions for this compound and its potential degradation products.

Visualizations

Loroglossin_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photothermal Photolysis / Thermolysis This compound This compound hydrolysis_products Hydrolyzed Ester + Glycoside Cleavage Products This compound->hydrolysis_products H₂O, H⁺/OH⁻ oxidation_products Oxidized Benzyl Ether & Ring-Opened Products This compound->oxidation_products [O] photo_thermal_products Various Isomers & Fragmented Molecules This compound->photo_thermal_products hν / Δ

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow start Start: this compound Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress storage Store under ICH Conditions (Long-term, Accelerated) start->storage sampling Sample at Time Points stress->sampling storage->sampling analysis Analyze via Stability- Indicating Method (UPLC-MS/MS) sampling->analysis data Data Analysis: Quantify this compound & Degradants analysis->data report Generate Stability Report data->report Troubleshooting_Tree start Issue: this compound Degradation Observed q1 Is the sample in solid or solution form? start->q1 solid Solid Form q1->solid Solid solution Solution Form q1->solution Solution q2_solid Check storage conditions: - Temperature (-20°C?) - Light exposure? - Humidity? solid->q2_solid q2_solution Check solution parameters: - pH of solvent? - Storage temperature? - Light exposure? solution->q2_solution action_solid Action: Store at -20°C in a dark, dry place. q2_solid->action_solid action_solution Action: Use buffered, neutral pH solvent. Store at 2-8°C (short-term) or frozen (long-term), protected from light. q2_solution->action_solution

References

Technical Support Center: Optimizing Loroglossin Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Loroglossin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural bibenzyl compound.[1] Published research, though limited, suggests that this compound possesses several biological properties, including antioxidant, anti-inflammatory, and potential antitumor activities.[1]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: Currently, there is no publicly available data on specific optimal concentrations or IC50 values for this compound across different cell lines. However, based on studies of extracts from Dactylorhiza hatagirea, the plant from which this compound is isolated, and other related bibenzyl compounds, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments. For cytotoxicity screening in cancer cell lines, some related compounds have shown IC50 values in the range of 10 to 50 µM.[2] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal working concentration.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO. To prepare a stock solution, follow these general steps:

  • Weigh the desired amount of this compound powder.

  • Dissolve it in high-quality, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q4: What is the maximum permissible DMSO concentration in my cell culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all experiments to account for any effects of the solvent.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in cell culture.

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound in culture medium. 1. Low solubility in aqueous medium: this compound may have limited solubility in your culture medium. 2. High final concentration: The concentration of this compound may exceed its solubility limit in the medium. 3. Interaction with media components: Components in the serum or medium may cause precipitation.1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your DMSO stock solution just before adding to the cells. 2. Pre-warm the medium: Pre-warming the culture medium to 37°C before adding the this compound solution can sometimes help. 3. Vortex during dilution: Ensure thorough mixing when diluting the DMSO stock into the culture medium. 4. Reduce final concentration: If precipitation persists, lower the final concentration of this compound in your experiments. 5. Test different media formulations: If possible, test the solubility of this compound in different basal media.
High background cytotoxicity in vehicle control wells. 1. High DMSO concentration: The final DMSO concentration may be toxic to your cells. 2. Poor quality DMSO: The DMSO used may be contaminated or of low quality.1. Lower DMSO concentration: Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%). 2. Use high-purity, sterile-filtered DMSO: Always use a reputable source for your DMSO. 3. Perform a DMSO toxicity curve: Determine the maximum tolerable DMSO concentration for your specific cell line.
Inconsistent or non-reproducible results. 1. Inaccurate pipetting: Errors in serial dilutions can lead to variability. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. 3. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment. 4. Degradation of this compound: Improper storage of stock solutions.1. Use calibrated pipettes: Ensure accurate and consistent pipetting. 2. Use low passage number cells: Maintain a consistent and low passage number for your cell lines. 3. Ensure uniform cell seeding: Use a cell counter to ensure consistent cell density in all wells. 4. Follow proper storage protocols: Store this compound stock solutions as recommended and avoid multiple freeze-thaw cycles.
No observable effect of this compound. 1. Concentration is too low: The concentrations tested may be below the effective range for your cell line and assay. 2. Short incubation time: The duration of the treatment may not be sufficient to induce a measurable response. 3. Compound inactivity: The compound may not be active in your specific experimental model.1. Increase the concentration range: Test a wider and higher range of this compound concentrations. 2. Increase incubation time: Perform a time-course experiment to determine the optimal treatment duration. 3. Use positive controls: Include a known active compound in your assay to validate the experimental setup.

Experimental Protocols & Data Presentation

While specific data for this compound is limited, this section provides general protocols for key assays and tables with example data from related compounds or extracts to guide your experimental design.

Cytotoxicity/Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and in the vehicle control. Replace the old medium with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation (Hypothetical Data for a Bibenzyl Compound):

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)Bibenzyl Compound X4825.3
A549 (Lung Cancer)Bibenzyl Compound X4842.1
HEK293 (Normal Kidney)Bibenzyl Compound X48> 100
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging activity of this compound.

Methodology:

  • Prepare Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add your this compound dilutions and then add the DPPH solution to each well. Include a control with methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Data Presentation (Data from Dactylorhiza hatagirea Extract):

Extract/CompoundDPPH Scavenging IC50 (µg/mL)Reference
Methanolic Extract of D. hatagirea162.79 ± 0.24[3]
Ascorbic Acid (Standard)--

Note: This data is for a crude extract and not for pure this compound. The IC50 value for pure this compound may differ significantly.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.

Data Presentation (Hypothetical Data for a Bibenzyl Compound):

Cell LineCompoundLPS Concentration (µg/mL)Incubation Time (h)NO Inhibition IC50 (µM)
RAW 264.7Bibenzyl Compound Y12415.8

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

Based on the known activities of related bibenzyl and stilbenoid compounds, this compound may influence several key signaling pathways.[4][5][6][7] Further investigation using techniques like western blotting is required to confirm these effects.

  • NF-κB Signaling Pathway: Many natural anti-inflammatory compounds inhibit the NF-κB pathway. This compound may prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and reducing the expression of pro-inflammatory genes.[5]

  • MAPK Signaling Pathway: The MAPK pathways (ERK, JNK, and p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Stilbenoids, which are structurally related to bibenzyls, have been shown to modulate these pathways.[6][8]

  • Apoptosis Pathway: The potential antitumor activity of this compound may be mediated through the induction of apoptosis. This could involve the modulation of Bcl-2 family proteins and the activation of caspases.[9][10]

Diagram: Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Stimulation IKK IKK TLR4->IKK Activation NFkB_complex p65 p50 IκBα IKK->NFkB_complex:f2 Phosphorylation & Degradation IkBa IκBα p65 p65 p50 p50 p65_nuc p65 p50_nuc p50 This compound This compound This compound->IKK Inhibition DNA DNA p65_nuc->DNA p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Diagram: General Experimental Workflow for Investigating this compound's Effects

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay antioxidant_assay Antioxidant Assay (e.g., DPPH) treat_cells->antioxidant_assay anti_inflammatory_assay Anti-inflammatory Assay (e.g., Griess Assay) treat_cells->anti_inflammatory_assay western_blot Western Blot for Signaling Pathways (NF-κB, MAPK, Apoptosis) treat_cells->western_blot ic50 Determine IC50 Values viability_assay->ic50 antioxidant_assay->ic50 anti_inflammatory_assay->ic50

Caption: General workflow for cell culture experiments with this compound.

References

Technical Support Center: Chemical Synthesis of Loroglossin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chemical synthesis of Loroglossin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experimental work. As there is no published total synthesis of this compound to date, this guide is based on established synthetic methodologies for structurally related compounds and anticipated challenges in the synthesis of this complex natural product.

Troubleshooting Guides and FAQs

The synthesis of this compound can be conceptually divided into two major challenging phases: the construction of the poly-substituted bibenzyl aglycone and the stereoselective double glycosylation of the phenolic hydroxyl groups.

Part 1: Synthesis of the this compound Aglycone (Substituted Bibenzyl Core)

The central bibenzyl structure of the this compound aglycone presents challenges in its construction with the desired substitution pattern and in preventing unwanted side reactions. A common strategy for synthesizing such structures involves the formation of a stilbene precursor followed by reduction.

Frequently Asked Questions (FAQs):

  • Q1: I am experiencing low yields in the coupling reaction to form the stilbene precursor to the this compound aglycone. What are the possible causes and solutions?

    A1: Low yields in the coupling reaction (e.g., Wittig, Horner-Wadsworth-Emmons, or Suzuki/Stille coupling) are a common issue. Consider the following:

    • Reagent Purity: Ensure all starting materials, especially the aldehyde and the phosphonium ylide or boronic acid/stannane, are pure and dry. Impurities can quench the reagents or catalyze side reactions.

    • Base Strength and Stoichiometry: The choice and amount of base are critical. For Wittig-type reactions, insufficiently strong bases may not fully deprotonate the phosphonium salt, while excess strong base can lead to side reactions with other functional groups. A titration of the ylide can ensure accurate stoichiometry.

    • Reaction Temperature: Temperature control is crucial. For many coupling reactions, initial low temperatures followed by slow warming to room temperature can improve selectivity and yield.

    • Steric Hindrance: The substituted aromatic rings may introduce steric hindrance, slowing down the reaction. In such cases, longer reaction times or more reactive coupling partners might be necessary.

  • Q2: My reduction of the stilbene double bond to the bibenzyl core is incomplete or results in side products. How can I optimize this step?

    A2: Incomplete reduction or the formation of side products during the hydrogenation of the stilbene precursor can be problematic. Here are some troubleshooting tips:

    • Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Palladium on carbon) can vary. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by sulfur or other impurities can inhibit the reaction.

    • Hydrogen Pressure and Temperature: Insufficient hydrogen pressure can lead to incomplete reduction. Increasing the pressure or temperature may be necessary, but be cautious as harsh conditions can lead to over-reduction of other functional groups.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and often effective.

    • Protecting Group Stability: Ensure that the protecting groups on your phenolic hydroxyls are stable under the hydrogenation conditions. For example, benzyl ethers may be cleaved during catalytic hydrogenation.[1]

Part 2: Stereoselective Glycosylation of the this compound Aglycone

The introduction of two glucose moieties onto the phenolic hydroxyl groups of the aglycone is arguably the most challenging aspect of this compound synthesis. Achieving the desired stereochemistry (β-glycosidic linkages) with high yield is a significant hurdle.

Frequently Asked Questions (FAQs):

  • Q1: I am observing a low yield in the glycosylation of the bibenzyl aglycone. What are the primary factors to investigate?

    A1: Low yields in glycosylation reactions are a frequent problem. A systematic approach to troubleshooting is essential.[2][3]

    • Glycosyl Donor and Acceptor Reactivity: The reactivity of both the glycosyl donor (the activated sugar) and the glycosyl acceptor (the aglycone) is paramount. A sterically hindered or electronically deactivated phenolic hydroxyl group on the aglycone can be a poor nucleophile.[4] Consider using a more reactive glycosyl donor or optimizing the protecting groups on the acceptor to enhance its nucleophilicity.

    • Promoter/Activator Choice and Stoichiometry: The choice and amount of the promoter (e.g., a Lewis acid like TMSOTf or BF3·OEt2) are critical. Too little promoter will result in a sluggish reaction, while too much can lead to the decomposition of the glycosyl donor or the formation of side products.

    • Moisture and Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried. The presence of water will hydrolyze the activated glycosyl donor.

    • Reaction Temperature and Time: These parameters must be carefully optimized. Many glycosylations are initiated at low temperatures (e.g., -78 °C) and slowly warmed.[3] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to quench the reaction before significant decomposition occurs.

  • Q2: The stereoselectivity of my glycosylation is poor, resulting in a mixture of α and β anomers. How can I improve the β-selectivity?

    A2: Achieving high stereoselectivity is a key challenge in glycosylation.[5][6]

    • Neighboring Group Participation: The use of a participating protecting group at the C-2 position of the glycosyl donor (e.g., an acetyl or benzoyl group) is a classic strategy to favor the formation of the 1,2-trans-glycoside, which in the case of glucose, is the β-anomer.

    • Solvent Effects: The choice of solvent can have a profound impact on stereoselectivity. Nitrile solvents like acetonitrile can favor the formation of α-glycosides through the formation of a transient α-nitrilium ion intermediate. Ethereal solvents are often preferred for promoting β-selectivity.[3]

    • Promoter System: Certain promoter systems are known to favor specific stereochemical outcomes. For instance, some organocatalysts have been developed to enhance stereoselectivity.[7]

    • Temperature Control: Precise temperature control is essential, as the kinetic and thermodynamic products may differ.

  • Q3: I am observing the formation of C-glycosides as a side product. How can I minimize this?

    A3: The formation of C-glycosides, where the sugar is attached directly to the aromatic ring, can be a significant side reaction, especially with electron-rich phenols.

    • Reaction Conditions: This side reaction is often favored under strongly acidic conditions. Using a less harsh promoter or adding a non-nucleophilic base to scavenge excess acid can help to suppress C-glycosylation.

    • Protecting Groups: The electronic nature of the protecting groups on the phenol can influence the propensity for C-glycosylation. Electron-withdrawing groups can reduce the nucleophilicity of the aromatic ring.

Data Presentation

Table 1: Comparison of Protecting Groups for Phenolic Hydroxyls
Protecting GroupProtection ConditionsDeprotection ConditionsStabilityAdvantages & Disadvantages
Methyl (Me) MeI or Me₂SO₄, K₂CO₃, AcetoneBBr₃, CH₂Cl₂ or HBrVery StableAdv: Very robust. Disadv: Harsh deprotection conditions.[1]
Benzyl (Bn) BnBr, K₂CO₃, DMFH₂, Pd/C or Na, liq. NH₃Stable to most non-reductive conditionsAdv: Mild deprotection via hydrogenolysis. Disadv: Cleaved under reductive conditions.[1]
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole, DMFTBAF, THF or HF-PyridineLabile to acid and fluorideAdv: Easily introduced and removed under mild conditions. Disadv: May not be stable to all reaction conditions.[8]
Acetyl (Ac) Ac₂O, PyridineK₂CO₃, MeOH or aq. HClLabile to base and strong acidAdv: Easily introduced and removed. Can act as a participating group in glycosylation. Disadv: Not stable to strongly basic or acidic conditions.[1]
Table 2: Hypothetical Yields for Key Steps in this compound Synthesis Based on Analogous Reactions
StepReaction TypeSubstrate AnalogsConditionsReported Yield Range (%)Key Challenges
1. Stilbene Formation Wittig ReactionSubstituted benzaldehydes and benzyltriphenylphosphonium saltsn-BuLi, THF, -78 °C to rt50-85Stereoselectivity (E/Z mixture), purification
2. Bibenzyl Formation Catalytic HydrogenationSubstituted stilbenesH₂ (1-50 atm), Pd/C, EtOH/EtOAc80-98Catalyst poisoning, protecting group stability
3. First Glycosylation Schmidt GlycosylationSterically hindered phenolsGlycosyl trichloroacetimidate, TMSOTf, CH₂Cl₂, -40 °C30-70Low reactivity of acceptor, anomerization
4. Second Glycosylation Koenigs-Knorr GlycosylationMonoglycosylated bibenzylPeracetylated glycosyl bromide, Ag₂O, Quinoline25-60Lower yield due to increased steric hindrance
5. Deprotection Zemplén DeacetylationPeracetylated this compoundNaOMe (cat.), MeOH85-95Incomplete deprotection, potential for side reactions

Experimental Protocols

The following are hypothetical, detailed experimental protocols for key steps in the synthesis of this compound, based on established methodologies for similar transformations.

Protocol 1: Synthesis of a Stilbene Precursor via Wittig Reaction
  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the appropriate benzyltriphenylphosphonium salt (1.1 eq) and anhydrous tetrahydrofuran (THF, 0.5 M).

  • The suspension is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise over 15 minutes, resulting in a deep red solution of the ylide. The mixture is stirred at this temperature for 1 hour.

  • A solution of the corresponding substituted benzaldehyde (1.0 eq) in anhydrous THF is added dropwise over 20 minutes.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired stilbene.

Protocol 2: Stereoselective O-Glycosylation of a Phenolic Acceptor
  • To a flame-dried round-bottom flask under an argon atmosphere, the phenolic bibenzyl acceptor (1.0 eq), the per-O-acetylated glycosyl donor (e.g., a trichloroacetimidate, 1.5 eq), and freshly activated 3 Å molecular sieves are added.

  • Anhydrous dichloromethane (CH₂Cl₂, 0.1 M) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is cooled to -40 °C.

  • A solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq) in anhydrous CH₂Cl₂ is added dropwise.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon consumption of the starting material (typically 2-4 hours), the reaction is quenched by the addition of triethylamine.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the protected glycoside.

Mandatory Visualization

experimental_workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation & Deprotection A Starting Materials (Substituted Phenylacetic Acid & Benzaldehyde) B Stilbene Formation (e.g., Wittig Reaction) A->B C Reduction (Catalytic Hydrogenation) B->C D Protected Bibenzyl Aglycone C->D E First Glycosylation D->E Glycosyl Donor (Activated Glucose) F Monoglycosylated Intermediate E->F G Second Glycosylation F->G H Protected this compound G->H I Global Deprotection H->I J This compound I->J

Caption: Hypothetical synthetic workflow for the total synthesis of this compound.

troubleshooting_glycosylation start Low Glycosylation Yield q1 Check Reactant Purity & Anhydrous Conditions start->q1 s1 Purify/Dry Reagents & Solvents q1->s1 No q2 Is the Glycosyl Donor/Acceptor Sufficiently Reactive? q1->q2 Yes s1->q1 s2a Use a More Reactive Donor (e.g., change leaving group) q2->s2a No s2b Modify Protecting Groups on Acceptor q2->s2b No q3 Are the Reaction Conditions Optimal? q2->q3 Yes s2a->q3 s2b->q3 s3a Optimize Promoter/Catalyst Stoichiometry q3->s3a No s3b Vary Temperature and Reaction Time q3->s3b No s3c Change Solvent q3->s3c No end Improved Yield q3->end Yes s3a->q3 s3b->q3 s3c->q3

Caption: Troubleshooting flowchart for low yield in glycosylation reactions.

neighboring_group_participation donor Glycosyl Donor C2-OAc (Participating Group) intermediate Acyloxonium Ion Intermediate (Sterically hinders α-face attack) donor:f1->intermediate Activation product β-Glycoside (1,2-trans product) intermediate->product Nucleophilic Attack by Aglycone (ROH) from β-face

Caption: Mechanism of neighboring group participation for β-selective glycosylation.

References

How to address poor peak shape in Loroglossin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Loroglossin HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor peak shape in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its HPLC analysis challenging?

This compound is a naturally occurring glycosidic compound found in species such as Gymnadenia conopsea and Dactylorhiza hatagirea.[1][2][3] Its chemical structure is complex, with a high molecular weight of approximately 742.72 g/mol and numerous polar hydroxyl groups.[1][2] These characteristics can lead to strong interactions with the stationary phase in reversed-phase HPLC, particularly with residual silanol groups on silica-based columns, resulting in poor peak shapes like tailing.[4][5][6] Additionally, its solubility is limited to solvents like DMSO, which can cause peak distortion if not properly managed in the mobile phase.[7]

Q2: What are the common types of poor peak shapes I might encounter?

Poor peak shape can manifest in several ways, each pointing to different potential issues in your HPLC system or method.[8][9]

  • Peak Tailing: The peak is asymmetrical with a "tail" extending from the peak apex to the right. This is often caused by secondary interactions between the analyte and the stationary phase.[5][8]

  • Peak Fronting: The peak is asymmetrical with the front of the peak being less steep than the back, often described as a "shark fin". This is commonly associated with column overload or an injection solvent that is too strong.[10][11]

  • Peak Broadening: Peaks are wider than expected, which can lead to decreased resolution and sensitivity. This can be a sign of column degradation, sample diffusion, or mobile phase issues.[8]

  • Split Peaks: A single compound appears as two or more distinct peaks. This can be caused by a void in the column, a blocked frit, or issues with the sample solvent or mobile phase pH.[8][12]

Q3: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter, especially for a polar compound like this compound. The stationary phases in many HPLC columns have residual silanol groups (Si-OH) which can be ionized at mid-range pH values.[4] These ionized silanols can interact with polar functional groups on this compound, causing peak tailing.[4][6] By adjusting the mobile phase to a low pH (e.g., 2.5-3.5) with an acidifier like formic or trifluoroacetic acid, the ionization of these silanol groups is suppressed, which minimizes these secondary interactions and significantly improves peak symmetry.[5][6] It is also important to operate at a pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[13][14]

Q4: Can my sample preparation and injection solvent cause peak shape issues?

Yes, absolutely. The choice of sample solvent is crucial. If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the column too quickly and in a dispersed band, leading to peak fronting or broadening.[5][10][13] Whenever possible, the sample should be dissolved in the initial mobile phase.[13][15] If a stronger solvent like DMSO must be used due to solubility constraints, the injection volume should be kept as small as possible to minimize these effects.[5] Additionally, all samples and mobile phases should be filtered (e.g., through a 0.22 µm or 0.45 µm filter) to prevent particulates from blocking the column frit, which can cause split peaks and high backpressure.[8][14][16]

Troubleshooting Guide for Poor Peak Shape

When encountering poor peak shape in your this compound analysis, a systematic approach to troubleshooting is essential. The following guide, organized by the type of peak distortion, will help you identify and resolve the root cause.

General Troubleshooting Workflow

The diagram below illustrates a logical workflow for diagnosing and addressing common peak shape problems in HPLC.

G cluster_0 Identify Peak Shape Problem cluster_1 Diagnose & Solve Tailing cluster_2 Diagnose & Solve Fronting cluster_3 Diagnose & Solve Splitting start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Split / Shoulder Peaks start->splitting cause_tailing1 Secondary Interactions (e.g., Silanols) tailing->cause_tailing1 cause_tailing2 Mass Overload tailing->cause_tailing2 cause_tailing3 Column Contamination or Degradation tailing->cause_tailing3 cause_fronting1 Concentration Overload fronting->cause_fronting1 cause_fronting2 Strong Sample Solvent fronting->cause_fronting2 cause_fronting3 Column Collapse fronting->cause_fronting3 cause_splitting1 Column Void / Blocked Frit splitting->cause_splitting1 cause_splitting2 Sample Solvent Effect splitting->cause_splitting2 cause_splitting3 Co-elution splitting->cause_splitting3 solution_tailing1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cause_tailing1->solution_tailing1 solution_tailing2 Dilute Sample or Reduce Injection Volume cause_tailing2->solution_tailing2 solution_tailing3 Use Guard Column Flush or Replace Column cause_tailing3->solution_tailing3 solution_fronting1 Dilute Sample or Reduce Injection Volume cause_fronting1->solution_fronting1 solution_fronting2 Dissolve Sample in Mobile Phase cause_fronting2->solution_fronting2 solution_fronting3 Use Aqueous-Stable Column Replace Column cause_fronting3->solution_fronting3 solution_splitting1 Filter Samples/Mobile Phase Replace Column cause_splitting1->solution_splitting1 solution_splitting2 Match Sample Solvent to Mobile Phase cause_splitting2->solution_splitting2 solution_splitting3 Adjust Gradient or Mobile Phase Composition cause_splitting3->solution_splitting3

Caption: Troubleshooting workflow for poor HPLC peak shape.

Issue 1: My this compound peak is tailing.

Peak tailing is the most common peak shape problem for polar analytes like this compound. It is often indicative of undesirable secondary chemical interactions.[5]

Troubleshooting Steps & Solutions
Potential Cause Diagnostic Check Recommended Solution
Secondary Silanol Interactions Tailing is observed for polar/basic compounds but not for neutral compounds. The problem is consistent across injections.Adjust the mobile phase to a pH of 2.5-3.5 using an additive like 0.1% formic acid or trifluoroacetic acid to suppress silanol ionization.[5][6] Consider using a modern, high-purity, end-capped C18 column designed to minimize silanol activity.[5]
Column Overload (Mass) The peak shape improves (becomes more symmetrical) when the sample is diluted or a smaller volume is injected.Reduce the concentration of the sample or decrease the injection volume.[5][17] If high loading is necessary, consider a column with a larger diameter or higher stationary phase capacity.[17]
Column Contamination Peak shape degrades over a series of injections, often accompanied by an increase in backpressure.Use a guard column to protect the analytical column.[5][8] Perform a column flush with a strong solvent (see Protocol 2). If the problem persists, the column may be permanently damaged and should be replaced.[15]
Extra-Column Effects (Dead Volume) Tailing is more pronounced for early-eluting peaks.Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") between the injector, column, and detector.[15][18] Ensure all fittings are properly seated.[19]
Issue 2: My this compound peak is fronting.

Peak fronting, which looks like a shark fin, is typically caused by non-ideal chromatographic conditions related to the sample concentration or solvent.[10][11]

Troubleshooting Steps & Solutions
Potential Cause Diagnostic Check Recommended Solution
Column Overload (Concentration) The peak shape improves significantly upon sample dilution. This is the most common cause of fronting.[11]Dilute the sample or reduce the injection volume.[10][19][20]
Incompatible Sample Solvent The sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile or DMSO for a highly aqueous mobile phase).Prepare the sample in the initial mobile phase composition.[10][15] If a stronger solvent is required for solubility, inject the smallest possible volume.[19]
Column Packing Bed Collapse All peaks in the chromatogram show fronting, and there may be a sudden drop in backpressure or a shift to shorter retention times.[10][19]This indicates irreversible damage to the column. The column must be replaced.[10][19] To prevent this, always operate within the column's recommended pressure and pH limits.
Low Column Temperature In some cases, especially with certain analytes, a column temperature that is too low can cause fronting.[11][15]Increase the column temperature in increments of 5-10°C (e.g., to 35°C or 40°C) to improve mass transfer kinetics.[5][15]
Issue 3: My this compound peak is split or has a shoulder.

Split peaks suggest that the analyte band is being distorted as it moves through the system, or that there is an unresolved impurity.[8][12]

Troubleshooting Steps & Solutions
Potential Cause Diagnostic Check Recommended Solution
Partially Blocked Column Frit All peaks in the chromatogram are split or distorted, and system pressure is likely higher than normal.Filter all samples and mobile phases before use.[8][14] Try back-flushing the column (if the manufacturer allows it). If the blockage cannot be cleared, replace the frit or the entire column.[12]
Column Void or Channeling A void or channel forms at the head of the column packing bed. This affects all peaks.This is typically irreversible. The column should be replaced.[12][14] Using a guard column can help extend the life of the analytical column.[14]
Strong Sample Solvent Effect The peak splitting is more pronounced with larger injection volumes.Dissolve the sample in the mobile phase or a weaker solvent.[13] Reduce the injection volume.
Co-eluting Impurity Only the this compound peak is affected. The shape of the split may change if you alter the mobile phase composition or gradient slope.Modify the mobile phase composition (e.g., change the organic solvent ratio) or adjust the gradient profile to improve the resolution between this compound and the impurity.[12][21]
Chemical Cause of Peak Tailing

The diagram below illustrates the secondary interactions between a polar analyte like this compound and residual silanol groups on the HPLC stationary phase, a primary cause of peak tailing.

G cluster_0 HPLC Column Stationary Phase cluster_1 cluster_2 cluster_3 Mobile Phase label_silica Silica Particle C18_1 Si-O-Si-(CH2)17-CH3 C18_2 Si-O-Si-(CH2)17-CH3 Silanol Si-OH Analyte This compound (Polar -OH groups) Analyte->C18_1 Desired Hydrophobic Interaction (Good Peak) Analyte->Silanol Undesired Polar Interaction (Tailing)

Caption: Interaction model causing peak tailing in reversed-phase HPLC.

Key Experimental Protocols

Protocol 1: Systematic Approach to Optimizing Mobile Phase pH

This protocol is designed to determine the optimal mobile phase pH to minimize peak tailing for this compound.

  • Objective: To suppress the ionization of residual silanol groups on the stationary phase.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

    • High-purity formic acid (FA) or trifluoroacetic acid (TFA)

    • Your prepared this compound sample

  • Procedure:

    • Prepare your standard mobile phase (e.g., Water:ACN gradient) without any pH modifier.

    • Inject your this compound standard and record the chromatogram, noting the peak shape and tailing factor.

    • Prepare a new aqueous mobile phase component (Bottle A) containing 0.1% formic acid (v/v). To do this, add 1 mL of FA to 999 mL of HPLC-grade water.

    • Replace your original aqueous mobile phase with the 0.1% FA solution.

    • Thoroughly flush the HPLC system and equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the this compound standard again.

    • Compare the chromatogram to the original. A significant reduction in tailing and an improvement in peak symmetry should be observed.[5]

    • If tailing persists, you can test 0.05% TFA as an alternative, as it is a stronger ion-pairing agent, but be aware it can be more difficult to flush from the system.

Protocol 2: Column Flushing and Regeneration

This protocol is used to clean a contaminated column that is causing poor peak shape and/or high backpressure.

  • Objective: To remove strongly retained contaminants from the column.

  • Important: Disconnect the column from the detector to avoid contaminating the flow cell. Always check the manufacturer's guidelines for your specific column regarding solvent compatibility and flow direction.

  • Procedure:

    • Flush all buffers and salts from the system and column using HPLC-grade water for at least 30 minutes.

    • Perform a series of isocratic flushes with progressively stronger and different solvents. A common sequence for a reversed-phase C18 column is:

      • 100% Methanol (20 column volumes)

      • 100% Acetonitrile (20 column volumes)

      • 75% Acetonitrile / 25% Isopropanol (20 column volumes)

      • 100% Isopropanol (20 column volumes)

    • To remove very non-polar contaminants, you can use solvents like Dichloromethane (DCM) or Hexane, but you must use an intermediate solvent like Isopropanol when switching between aqueous/polar and non-polar organic phases.

    • After flushing, reverse the sequence to return to your starting mobile phase conditions, ensuring the column is fully equilibrated before use.

    • Reconnect the column to the detector and test its performance with a standard injection.

References

Technical Support Center: Mitigating Matrix Effects in Loroglossin UPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the UPLC-MS/MS analysis of Loroglossin.

Troubleshooting Guide

1. Problem: Inconsistent this compound Signal Intensity and Poor Reproducibility

  • Question: My quantitative results for this compound show high variability between injections of the same sample. What could be the cause?

  • Answer: This is a classic sign of matrix effects, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of this compound, leading to either ion suppression or enhancement.[1][2][3] This variability can significantly impact the accuracy and reproducibility of your results.[4]

    To confirm the presence of matrix effects, you can perform a post-column infusion experiment or compare calibration curves prepared in solvent versus a matrix extract.[4][5][6] A significant difference in the slope of these curves is a strong indicator of matrix effects.[1]

    Workflow for Diagnosing and Mitigating Inconsistent Signal Intensity:

    A Inconsistent Signal Intensity Observed B Perform Matrix Effect Diagnostic Experiments A->B C Post-Column Infusion B->C Qualitative D Matrix-Matched vs. Solvent Calibration B->D Quantitative E Matrix Effect Confirmed C->E D->E F Implement Mitigation Strategy E->F G Optimize Sample Preparation F->G H Refine Chromatographic Conditions F->H I Utilize Appropriate Internal Standard F->I J Re-evaluate Method Performance G->J H->J I->J

    Figure 1. Diagnostic workflow for inconsistent signal intensity.

2. Problem: Low this compound Sensitivity and High Limit of Quantification (LOQ)

  • Question: I am struggling to achieve the desired sensitivity for this compound in my biological samples. Could matrix effects be the culprit?

  • Answer: Yes, ion suppression due to matrix effects is a primary cause of reduced sensitivity and consequently, a higher limit of quantification.[4][7] Components of the sample matrix, such as phospholipids in plasma or pigments in plant extracts, can compete with this compound for ionization in the MS source, leading to a diminished signal.[7]

    To address this, focus on enhancing your sample preparation protocol to remove these interfering compounds.[1][8]

    Comparison of Sample Preparation Techniques for Matrix Effect Reduction:

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Non-selective, often results in significant residual matrix components and ion suppression.[9]
Liquid-Liquid Extraction (LLE) Partitioning of this compound into an immiscible organic solvent, leaving interfering compounds in the aqueous phase.Can provide cleaner extracts than PPT.[8][9]Analyte recovery can be low, especially for polar compounds.[9]
Solid-Phase Extraction (SPE) Selective retention of this compound on a solid sorbent followed by elution, while matrix components are washed away.Highly selective, can provide very clean extracts and significantly reduce matrix effects.[1][7][9]More time-consuming and costly than PPT or LLE.

3. Problem: Poor this compound Peak Shape and Retention Time Shifts

  • Question: I'm observing peak tailing/fronting and shifts in the retention time for this compound. What could be causing this?

  • Answer: While these issues can stem from various chromatographic problems, they can also be induced by matrix effects.[3] High concentrations of matrix components can overload the analytical column, leading to distorted peak shapes and shifts in retention time.

    Troubleshooting Steps:

    • Dilute the Sample: A simple first step is to dilute the sample extract.[4][6] This reduces the concentration of matrix components and may improve peak shape.

    • Optimize Chromatography: Adjusting the mobile phase gradient and flow rate can help to better separate this compound from interfering matrix components.[1]

    • Implement a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.

    Logical Relationship for Troubleshooting Poor Peak Shape:

    A Poor Peak Shape or Retention Time Shift B Dilute Sample Extract A->B C Peak Shape Improved? B->C D Yes C->D E No C->E F Finalize Dilution Factor D->F G Optimize Chromatographic Method E->G H Peak Shape Improved? G->H I Yes H->I J No H->J K Finalize Method I->K L Implement More Rigorous Sample Cleanup (e.g., SPE) J->L

    Figure 2. Troubleshooting logic for peak shape issues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound UPLC-MS/MS analysis?

A1: The "matrix" refers to all components in a sample other than this compound itself.[1] Matrix effects are the alteration of this compound's ionization efficiency due to the presence of these co-eluting matrix components.[1] This can lead to either a suppressed or, less commonly, an enhanced signal in the mass spectrometer, ultimately affecting the accuracy of quantification.[1][2]

Q2: How can I choose the best sample preparation method to mitigate matrix effects for this compound analysis in plant extracts?

A2: The choice of sample preparation method depends on the complexity of the plant matrix and the required sensitivity.

  • For relatively clean matrices, a simple dilute-and-shoot approach may be sufficient.[4]

  • Liquid-Liquid Extraction (LLE) can be effective for removing many interfering substances.[8]

  • For complex matrices like those often encountered with medicinal plants, Solid-Phase Extraction (SPE) is highly recommended.[1][9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean extracts.[9]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it beneficial for this compound quantification?

A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C, ¹⁵N, or ²H).[10][11] SIL-ISs are considered the gold standard for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the unlabeled analyte.[10][12] This means they co-elute with this compound and experience the same degree of matrix-induced ion suppression or enhancement.[1][11] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.[1][10]

Q4: I don't have access to a stable isotope-labeled internal standard for this compound. What are my alternatives?

A4: While a SIL-IS is ideal, other strategies can be employed:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[1][6] This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.

  • Standard Addition: This involves adding known amounts of a this compound standard to aliquots of the sample.[4] By plotting the instrument response against the concentration of the added standard, the endogenous concentration of this compound can be determined.

  • Use of an Analogue Internal Standard: A structurally similar compound that is not present in the sample can be used. However, it's important to verify that it behaves similarly to this compound during extraction, chromatography, and ionization.[10]

Q5: Can optimizing my UPLC conditions help in reducing matrix effects?

A5: Absolutely. Chromatographic separation is a powerful tool for mitigating matrix effects.[1][4] By optimizing the mobile phase composition, gradient profile, and column chemistry, you can achieve better separation of this compound from interfering matrix components.[1] If the interfering compounds do not co-elute with your analyte, they are less likely to cause ion suppression.[2]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5]

Materials:

  • UPLC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation protocol)

Procedure:

  • Set up the UPLC system with your analytical column and mobile phases.

  • Disconnect the UPLC outlet from the MS source.

  • Connect the UPLC outlet to one inlet of a tee-union.

  • Connect the syringe pump, containing the this compound standard solution, to the second inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS source.

  • Begin infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min).

  • Start the UPLC gradient without an injection and monitor the signal of the this compound precursor ion to establish a stable baseline.

  • Inject a blank matrix extract onto the UPLC column.

  • Monitor the signal of the infused this compound. A significant dip in the baseline indicates a region of ion suppression, while a spike indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Plant Extract

Objective: To remove interfering matrix components from a plant extract prior to UPLC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., polymeric reversed-phase)

  • SPE manifold

  • Plant extract

  • Methanol (conditioning and elution solvent)

  • Water (equilibration and wash solvent)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Loading: Load the pre-treated plant extract onto the cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute this compound with 3 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.

References

Technical Support Center: Troubleshooting Ligand-Binding Assay Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research identified Loroglossin as a chemical compound found in Dactylorhiza hatagirea[1]; however, a specific, standardized "this compound Assay" is not described in the current scientific literature. The following guide provides troubleshooting advice and protocols for a generic ligand-binding assay, a common format used to study the interaction of small molecules like this compound with biological targets. This information is intended to serve as a template for researchers experiencing reproducibility issues in similar biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in ligand-binding assays?

A1: Reproducibility issues in ligand-binding assays typically stem from a few key areas.[2] These include inconsistency in reagents, particularly lot-to-lot variation of antibodies or ligands; deviations from the standardized protocol, such as inconsistent incubation times or temperatures; improper sample handling and preparation; and errors in data analysis, like using an incorrect curve-fitting model.[3][4]

Q2: How can I ensure my assay reagents are not the cause of poor reproducibility?

A2: Reagent quality is fundamental to assay performance.[5] To minimize variability, purchase high-quality reagents from reputable suppliers and qualify new lots before use.[2] Prepare reagents in large batches where possible and aliquot for single-use to avoid repeated freeze-thaw cycles. Always use a reference standard in each assay run to monitor performance and ensure consistency.[3]

Q3: My assay signal is very low. What are the potential causes and solutions?

A3: A low signal can be caused by several factors: degraded or low-quality reagents, insufficient incubation times, or incorrect buffer composition (pH, ionic strength).[3] First, verify the integrity and concentration of your ligand and target protein. Next, consider optimizing incubation times and temperatures to ensure the binding reaction reaches equilibrium. Finally, ensure your assay buffer is correctly prepared and suitable for the interaction you are studying.[6]

Q4: I'm observing a high background signal in my assay. How can I reduce it?

A4: High background is often due to non-specific binding of the ligand or detection antibodies to the assay plate or other components.[3] To mitigate this, optimize your blocking conditions by testing different blocking agents (e.g., BSA, non-fat milk) and increasing the blocking incubation time. Ensure your wash steps are thorough and consistent to remove unbound reagents effectively.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: Poor Reproducibility Between Assay Plates (High Inter-Assay Variation)
  • Possible Cause 1: Temperature Fluctuations. Minor differences in incubation temperature between plates can significantly affect binding kinetics and assay results.[6]

    • Solution: Always use a calibrated incubator and ensure plates are placed in the center, away from the door, to minimize temperature changes. Record the temperature for each run.

  • Possible Cause 2: Inconsistent Reagent Preparation. Reagents prepared fresh for each plate can introduce variability.

    • Solution: Prepare a single master mix of reagents sufficient for all plates in the experiment. This ensures every plate receives the exact same reagent concentrations.

  • Possible Cause 3: Pipetting Inaccuracy. Small volume errors, especially with viscous solutions or when using multichannel pipettes, can lead to significant variation.

    • Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous liquids. Ensure pipette tips are properly sealed and pre-wet the tips before dispensing.

Issue 2: Inconsistent Results Within the Same Plate (High Intra-Assay Variation)
  • Possible Cause 1: "Edge Effects". Wells on the perimeter of the microplate may evaporate more quickly or experience different temperature distribution, leading to skewed results.

    • Solution: Avoid using the outer wells for samples and standards. Instead, fill them with buffer or water to create a humidity barrier.

  • Possible Cause 2: Inefficient Washing. Inconsistent or inadequate washing across the plate can leave residual unbound reagents, causing variable background signal.

    • Solution: Use an automated plate washer if available. If washing manually, ensure the same force, volume, and number of washes are applied to every well.

  • Possible Cause 3: Time Lags in Reagent Addition. A significant delay between adding reagents to the first and last wells can cause a signal drift across the plate.

    • Solution: Use a multichannel pipette to add critical reagents. Plan your workflow to minimize the time taken to dispense reagents across the entire plate.

Data Presentation: Impact of Incubation Temperature on Assay Signal

The following table summarizes data from a hypothetical experiment demonstrating how minor temperature variations can impact the signal-to-background ratio in a typical ligand-binding assay.

Incubation Temperature (°C)Average Signal (RFU)Average Background (RFU)Signal-to-Background RatioCoefficient of Variation (CV%)
22°C (Room Temp)45,8001,50030.515.2%
25°C (Optimal) 55,200 1,200 46.0 4.5%
28°C51,1002,10024.312.8%

Experimental Protocols

Methodology: Generic Competitive Ligand-Binding Assay

This protocol describes a common method to quantify an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a labeled ligand for binding to a target protein immobilized on a microplate.

  • Plate Coating:

    • Dilute the target protein to 2 µg/mL in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the diluted protein solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Binding:

    • Wash the plate three times as described in Step 2.

    • Prepare serial dilutions of the unlabeled ligand (standard curve) and the unknown samples.

    • In a separate plate, mix 50 µL of the unlabeled ligand dilutions with 50 µL of a fixed concentration of a labeled ligand (e.g., biotinylated or fluorescently-tagged ligand).

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 25°C with gentle shaking.

  • Detection:

    • Wash the plate five times to remove all unbound ligand.

    • If using a biotinylated ligand, add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes. Wash again. Add 100 µL of TMB substrate and stop the reaction with 50 µL of 1 M H₂SO₄.

    • Read the absorbance or fluorescence on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal against the log of the unlabeled ligand concentration.

    • Fit the data using a four-parameter logistic (4PL) model to determine the IC50.[3]

    • Calculate the concentration of the ligand in unknown samples by interpolating their signals from the standard curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_read Detection p1 1. Coat Plate with Target Protein p2 2. Wash Plate p1->p2 p3 3. Block Plate p2->p3 a1 4. Add Labeled Ligand + Unlabeled Ligand (Sample/Standard) p3->a1 a2 5. Incubate for Binding a1->a2 a3 6. Wash to Remove Unbound Ligand a2->a3 d1 7. Add Detection Reagent (e.g., Streptavidin-HRP) a3->d1 d2 8. Develop & Read Signal d1->d2 d3 9. Analyze Data (4PL Curve Fit) d2->d3 G start Problem: Poor Reproducibility q1 Is variation between plates (Inter-Assay)? start->q1 Start Here q2 Is variation within a single plate (Intra-Assay)? q1->q2 No sol1 Check: - Reagent Lot Consistency - Master Mix Preparation - Incubator Calibration q1->sol1 Yes sol2 Check: - Plate Washing Technique - Edge Effects - Pipetting Speed/Accuracy q2->sol2 Yes G cluster_pathway Hypothetical this compound Target Pathway Ligand This compound Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binds Kinase Kinase A Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Response Cellular Response (e.g., Anti-inflammatory) TF->Response Induces

References

Best practices for handling and storing Loroglossin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Loroglossin, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a naturally occurring phenolic glycoside with the chemical formula C₃₄H₄₆O₁₈ and a molecular weight of approximately 742.7 g/mol .[1] It has been identified in various orchid species, such as Dactylorhiza hatagirea.[2] Due to its polyphenolic structure, this compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.[2]

Q2: How should I store this compound upon receipt?

A: For optimal stability, this compound should be stored under specific conditions to prevent degradation. It is typically shipped as a lyophilized powder at ambient temperature and is stable for several weeks under these conditions.[3] For long-term storage, it is crucial to keep it in a dry, dark environment.[2][3]

Q3: What is the recommended solvent for reconstituting this compound?

A: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3] When preparing a stock solution, use high-purity, anhydrous DMSO to minimize hydrolysis.

Q4: Can I store this compound in a solution?

A: Yes, but with precautions. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -20°C or -80°C. For short-term storage of working solutions, refrigeration at 2-8°C is acceptable, but they should be used promptly.

Troubleshooting Guides

Issue 1: The this compound powder appears discolored (e.g., brownish).

  • Possible Cause: Oxidation. Phenolic compounds like this compound are susceptible to oxidation when exposed to air and light, which can lead to a change in color.

  • Solution:

    • Always store the lyophilized powder in a tightly sealed container, protected from light.

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • If slight discoloration is observed, the compound may still be usable for preliminary experiments, but it is advisable to use a fresh, properly stored batch for final or sensitive assays to ensure accurate results.

Issue 2: My reconstituted this compound solution has turned brown or has precipitated.

  • Possible Cause 1: Oxidation. Dissolved oxygen in the solvent can lead to the oxidation of phenolic compounds, causing a color change.

  • Solution 1:

    • Use degassed solvents for reconstitution. This can be achieved by sparging with an inert gas like nitrogen or argon.

    • Prepare the solution under an inert atmosphere if possible.

    • Store aliquots under nitrogen or argon.

  • Possible Cause 2: Hydrolysis. this compound is a glycoside and can undergo hydrolysis, especially in the presence of water.

  • Solution 2:

    • Ensure the use of anhydrous solvents for reconstitution.

    • Avoid introducing moisture into the stock solution.

  • Possible Cause 3: Poor Solubility/Precipitation. The compound may have precipitated out of the solution due to temperature changes or exceeding its solubility limit.

  • Solution 3:

    • Gently warm the solution and vortex to redissolve the precipitate.

    • Ensure the concentration of your stock solution does not exceed the solubility limit of this compound in the chosen solvent.

Issue 3: I am observing inconsistent or no biological activity in my experiments.

  • Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound, resulting in a loss of bioactivity.

  • Solution 1:

    • Review your storage and handling procedures against the recommended best practices.

    • Use a fresh aliquot of this compound stock solution for your experiments.

    • Consider performing a quality control check, such as HPLC, to assess the purity of your compound if degradation is suspected.

  • Possible Cause 2: Experimental Conditions. The pH, buffer components, or presence of certain ions in your assay may affect the stability and activity of this compound.

  • Solution 2:

    • Phenolic compounds can be pH-sensitive. Ensure the pH of your experimental buffer is compatible with the stability of this compound.

    • Review the literature for optimal assay conditions for similar phenolic glycosides.

Data Presentation

Table 1: Storage Recommendations for this compound

ConditionTemperatureDurationNotes
Lyophilized Powder 0 - 4°CShort-term (days to weeks)Keep dry and protected from light.[2][3]
-20°CLong-term (months to years)Keep dry and protected from light.[2][3]
Stock Solution (in DMSO) -20°C or -80°CLong-termAliquot to avoid freeze-thaw cycles.
Working Solution 2 - 8°CShort-term (hours to days)Use as soon as possible after preparation.

Experimental Protocols

Protocol: Assessing the Cytotoxicity of this compound using an MTT Assay

This protocol outlines a general procedure for determining the effect of this compound on the viability of a mammalian cell line.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding:

  • Harvest and count cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final concentrations should cover a range to determine a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Return the plate to the incubator for 24-48 hours.

4. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

troubleshooting_workflow start Start: Inconsistent Experimental Results check_compound Check this compound Handling and Storage start->check_compound check_solution Inspect Stock Solution: Color Change/Precipitate? check_compound->check_solution solution_ok Solution Appears Normal check_solution->solution_ok No solution_bad Solution Discolored/ Precipitated check_solution->solution_bad Yes check_protocol Review Experimental Protocol: pH, Buffers, Controls solution_ok->check_protocol prepare_fresh Prepare Fresh Stock Solution from New Aliquot solution_bad->prepare_fresh prepare_fresh->check_protocol protocol_ok Protocol is Sound check_protocol->protocol_ok No Issues Found protocol_issue Potential Protocol Issue check_protocol->protocol_issue Issue Identified rerun_experiment Rerun Experiment protocol_ok->rerun_experiment optimize_protocol Optimize Assay Conditions: pH, Incubation Time, etc. protocol_issue->optimize_protocol optimize_protocol->rerun_experiment end_success Successful Experiment rerun_experiment->end_success Results Consistent end_consult Consult Literature/ Technical Support rerun_experiment->end_consult Results Still Inconsistent

Troubleshooting workflow for inconsistent experimental results.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis reconstitute Reconstitute this compound in Anhydrous DMSO prepare_dilutions Prepare Serial Dilutions in Culture Medium reconstitute->prepare_dilutions treat_cells Treat Cells with this compound (24-48h) prepare_dilutions->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells add_mtt Add MTT Reagent (2-4h) treat_cells->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Workflow for assessing this compound's cytotoxicity via MTT assay.

nf_kb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_p P-IκB (Phosphorylated) ikb IκB ikb->ikb_p phosphorylates nfkb NF-κB nfkb->ikb bound to nfkb_active Active NF-κB nfkb->nfkb_active releases proteasome Proteasomal Degradation ikb_p->proteasome dna DNA nfkb_active->dna translocates to nucleus and binds to This compound This compound This compound->ikk Inhibits transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Genes (Cytokines, COX-2, etc.) transcription->cytokines

Proposed inhibitory action of this compound on the NF-κB signaling pathway.

References

Validation & Comparative

Loroglossin and Resveratrol: A Comparative Analysis of Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective antioxidant compounds, both natural and synthetic, two molecules of interest have emerged: loroglossin, a bibenzyl derivative found in orchids, and resveratrol, a well-studied stilbenoid present in grapes and other plants. This guide provides a comparative overview of their antioxidant capacities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their explorations.

Executive Summary

Resveratrol has been extensively studied and demonstrates a robust antioxidant profile through multiple mechanisms, including direct radical scavenging and modulation of intracellular antioxidant pathways. This compound, while showing antioxidant potential, is significantly less characterized. Current data, primarily from extracts of this compound-containing plants, suggests antioxidant activity, though a direct comparison with pure resveratrol is challenging due to the lack of studies on the isolated compound. This guide presents a side-by-side look at the available data for these two compounds.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant activities of this compound (as part of a plant extract) and resveratrol have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater antioxidant potency.

Antioxidant AssayThis compound (from Dactylorhiza hatagirea extract) IC50Resveratrol IC50Reference Compound (Ascorbic Acid) IC50
DPPH Radical Scavenging 162.79 µg/mL[1][2]~25-100 µg/mL (Varies by study)~5-10 µg/mL
ABTS Radical Scavenging 39.75 µg/mL[1][2]~5-20 µg/mL (Varies by study)~2-5 µg/mL

Note: The IC50 values for this compound are derived from a methanolic extract of Dactylorhiza hatagirea, which contains this compound among other compounds. Therefore, these values represent the combined antioxidant effect of the extract's constituents and not of purified this compound. The IC50 values for resveratrol can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the standard protocols for the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • The antioxidant compound is dissolved in the same solvent to create a series of concentrations.

  • A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution Mix Mix DPPH and Antioxidant DPPH_sol->Mix Antioxidant_sol Antioxidant Solution Antioxidant_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance (517 nm) Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

DPPH Radical Scavenging Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Various concentrations of the antioxidant compound are added to the ABTS•+ solution.

  • The absorbance is recorded after a set incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Resveratrol

Resveratrol is known to exert its antioxidant effects through multiple pathways:

  • Direct Radical Scavenging: It can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Upregulation of Endogenous Antioxidant Enzymes: Resveratrol activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Sirtuin 1 (SIRT1) Activation: Resveratrol is a potent activator of SIRT1, a deacetylase that plays a crucial role in cellular stress resistance and longevity. SIRT1 activation can lead to the deacetylation and activation of transcription factors like FOXO, which in turn upregulate antioxidant enzymes.

Resveratrol_Pathway cluster_direct Direct Action cluster_indirect Indirect Action (Gene Regulation) Resveratrol Resveratrol ROS ROS/RNS Resveratrol->ROS Scavenges SIRT1 SIRT1 Resveratrol->SIRT1 Activates Nrf2 Nrf2 Resveratrol->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) SIRT1->Antioxidant_Enzymes Upregulates Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Antioxidant Signaling Pathways of Resveratrol

This compound

The precise molecular mechanisms underlying the antioxidant activity of this compound are not well-documented. As a phenolic compound, it is presumed to act as a direct radical scavenger by donating a hydrogen atom from its hydroxyl groups. Research on a related compound, loroglossol, has shown that it can increase the activity of antioxidant enzymes like SOD, CAT, and GPx in polymorphonuclear leukocytes.[3] However, further studies are required to elucidate the specific signaling pathways modulated by this compound.

Conclusion

Resveratrol is a well-established antioxidant with a multifaceted mechanism of action. In contrast, while this compound exhibits antioxidant properties, the extent of its efficacy and its molecular targets remain largely unexplored. The available data, derived from plant extracts, suggests that it is a promising candidate for further investigation. Future research should focus on isolating pure this compound and characterizing its antioxidant activity through a battery of in vitro and cellular assays to enable a more direct and accurate comparison with established antioxidants like resveratrol. Such studies will be pivotal in determining the potential of this compound for applications in the pharmaceutical and nutraceutical industries.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Quercetin and the Uncharacterized Potential of Loroglossin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the well-documented anti-inflammatory properties of the flavonoid quercetin is presented below, alongside a contextual exploration of Loroglossin, a natural compound for which specific anti-inflammatory data is not yet available in peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of these two compounds in the context of inflammation research.

Executive Summary

Quercetin is a widely studied flavonoid with demonstrated potent anti-inflammatory effects, supported by a large body of experimental data. Its mechanisms of action are well-characterized and involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). In contrast, this compound, a naturally occurring compound found in certain orchid species, is purported to have anti-inflammatory properties; however, there is a significant lack of scientific literature containing specific experimental data to validate these claims. Consequently, a direct quantitative comparison of the anti-inflammatory efficacy of this compound and quercetin is not feasible at this time. This guide will provide a detailed overview of quercetin's anti-inflammatory profile and discuss the ethnobotanical context and potential of the plant sources of this compound.

Quercetin: A Potent and Well-Characterized Anti-Inflammatory Agent

Quercetin has been extensively investigated for its anti-inflammatory activities both in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, and to modulate the signaling pathways that orchestrate the inflammatory response.

Quantitative Data on Anti-Inflammatory Efficacy of Quercetin

The following table summarizes representative quantitative data from various studies on the anti-inflammatory effects of quercetin.

Assay TypeCell Line/ModelInflammatory StimulusQuercetin ConcentrationObserved EffectReference
In Vitro
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)12.5, 25, 50 µMDose-dependent inhibition of NO production[1]
Pro-inflammatory Cytokine Expression (TNF-α, IL-6, IL-1β)RAW 264.7 MacrophagesLipopolysaccharide (LPS)10, 20, 40 µMSignificant reduction in mRNA and protein levels of TNF-α, IL-6, and IL-1β[1]
NF-κB ActivationHepG2 CellsTumor Necrosis Factor-α (TNF-α)50 µMInhibition of TNF-α-induced NF-κB activation[2][3]
MAPK Phosphorylation (ERK, p38)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedReduced activation of phosphorylated ERK and p38 MAP kinase[4]
In Vivo
Paw EdemaCarrageenan-induced in ratsCarrageenan10, 30 mg/kgDose-dependent reduction in paw edema[4]
Inflammatory PainFormalin-induced in miceFormalin10, 30, 100 mg/kgInhibition of the late phase of formalin-induced nociception[5]
Experimental Protocols for Assessing Quercetin's Anti-Inflammatory Activity

In Vitro Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of quercetin for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the media at a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition by quercetin is calculated relative to the LPS-stimulated control group.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats are used for the experiment.

  • Treatment: Animals are orally administered with quercetin at different doses or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.

Signaling Pathways Modulated by Quercetin

Quercetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway Inhibition by Quercetin

NF_kappa_B_Pathway cluster_NFkB_IkB NF-κB/IκB Complex cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_p NF-κB (active) NFkB->NFkB_p Translocates to Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_p->ProInflammatory_Genes Induces Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->NFkB Inhibits Nuclear Translocation

Figure 1. Quercetin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway Inhibition by Quercetin

MAPK_Pathway LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MAPKKK MAPKKK (e.g., TAK1) Cell_Surface_Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates p38_ERK p38 / ERK MAPKK->p38_ERK Phosphorylates AP1 AP-1 (Transcription Factor) p38_ERK->AP1 Activates ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes Induces Quercetin Quercetin Quercetin->p38_ERK Inhibits Phosphorylation Loroglossin_Workflow Isolation Isolation & Purification of this compound In_Vitro In Vitro Studies (e.g., Macrophage Assays) Isolation->In_Vitro Mechanism Mechanism of Action (NF-κB, MAPK, etc.) In_Vitro->Mechanism In_Vivo In Vivo Studies (e.g., Animal Models of Inflammation) Mechanism->In_Vivo Comparative_Studies Comparative Studies (vs. Quercetin, etc.) In_Vivo->Comparative_Studies Clinical_Trials Pre-clinical & Clinical Trials Comparative_Studies->Clinical_Trials

References

Phloroglucinol Demonstrates Potent Antitumor Effects in Preclinical Models, Offering a Promising Alternative to Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New preclinical research reveals that Phloroglucinol, a naturally occurring phenolic compound, exhibits significant antitumor properties, positioning it as a potential candidate for cancer therapy. Comprehensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle, particularly in colon and breast cancer models. This guide provides a detailed comparison of Phloroglucinol's efficacy against the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), supported by experimental data and methodologies.

In Vitro Antitumor Activity: Phloroglucinol versus 5-Fluorouracil

Phloroglucinol has shown potent cytotoxic effects against various cancer cell lines. A key indicator of a compound's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process. In studies on the human colon cancer cell line HT-29, Phloroglucinol demonstrated a dose-dependent inhibition of cell viability.[1]

In a comparative study, the cytotoxic effects of Phloroglucinol and 5-FU were evaluated on HCT116 and HT-29 human colorectal cancer cell lines. The results indicated that while 5-FU is a potent inhibitor of cancer cell growth, Phloroglucinol also significantly reduces cell viability in these cell lines.[2] Furthermore, Phloroglucinol has been shown to enhance the cytotoxic effect of 5-FU when used in combination, particularly in the p53 mutant HT-29 cancer cell line.[2][3] This suggests a potential synergistic relationship that could be exploited for combination therapies.

CompoundCell LineIC50 ValueReference
Phloroglucinol HT-29Not explicitly stated, but showed ~60% inhibition at 50 µg/mL[1]
5-Fluorouracil HCT116Not explicitly stated, but effective in decreasing cell viability[2]
5-Fluorouracil HT-29Not explicitly stated, but effective in decreasing cell viability[2]

Table 1: Comparative in vitro cytotoxicity of Phloroglucinol and 5-Fluorouracil in colon cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Phloroglucinol's antitumor activity is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest.

Apoptosis Induction:

Phloroglucinol triggers programmed cell death in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1] In HT-29 colon cancer cells, treatment with Phloroglucinol resulted in characteristic apoptotic changes, including altered levels of Bcl-2 family proteins, release of cytochrome c, and activation of caspase-3 and caspase-8.[1]

A study on prostate cancer cells (PC3) also demonstrated that Phloroglucinol significantly increased the percentage of apoptotic cells.

Cell Cycle Arrest:

Flow cytometry analysis has revealed that Phloroglucinol can arrest the cell cycle at the G0/G1 or S phase, thereby inhibiting cancer cell proliferation. In HT-29 cells, Phloroglucinol treatment led to an increase in the proportion of cells in the G0/G1 phase. In human ovarian cancer cells, a derivative of Phloroglucinol induced S phase arrest.

In Vivo Antitumor Efficacy

Preclinical animal models have provided further evidence of Phloroglucinol's antitumor potential.

In a Lewis lung carcinoma (LLC) tumor-bearing mouse model, oral administration of Phloroglucinol significantly inhibited tumor growth and angiogenesis.[4] The average tumor volume in the control group reached 2.10 ± 0.309 cm³, while the Phloroglucinol-treated group showed a significantly smaller tumor volume of 1.062 ± 0.341 cm³.[4]

Furthermore, in a breast cancer metastasis model, Phloroglucinol treatment effectively suppressed the metastatic ability of cancer cells to the lungs and extended the survival time of the mice.[5][6]

While direct in vivo comparative studies between Phloroglucinol and 5-FU in a colon cancer xenograft model are not yet widely available, the existing data for Phloroglucinol's standalone efficacy is promising. For reference, in a separate study, a 5-FU-resistant HCT116 xenograft model showed that a combination of Curcumol and 5-FU significantly reduced tumor volume compared to single-drug treatment.[7] This highlights the potential for combination therapies involving natural compounds like Phloroglucinol to enhance the efficacy of standard chemotherapeutics.

TreatmentAnimal ModelTumor TypeKey FindingsReference
Phloroglucinol LLC-tumor-bearing miceLewis Lung CarcinomaSignificant inhibition of tumor growth and angiogenesis.[4]
Phloroglucinol Mammary fat pad injection miceBreast CancerSuppressed lung metastasis and extended survival.[5][6]
5-Fluorouracil (in combination) Nude mice with HCT116/5-FU xenograftsColon CancerCombination with Curcumol significantly reduced tumor volume.[7]

Table 2: Summary of in vivo antitumor effects of Phloroglucinol and 5-Fluorouracil in preclinical models.

Signaling Pathways Modulated by Phloroglucinol

The antitumor effects of Phloroglucinol are mediated through the modulation of key signaling pathways involved in cancer cell growth, survival, and metastasis. Studies have shown that Phloroglucinol inhibits the PI3K/Akt and Ras/Raf-1/ERK signaling pathways.[5] By targeting these pathways, Phloroglucinol can effectively downregulate factors that promote cancer progression.

Phloroglucinol_Signaling_Pathway Phloroglucinol Phloroglucinol PI3K_Akt PI3K/Akt Pathway Phloroglucinol->PI3K_Akt inhibits Ras_Raf_ERK Ras/Raf/ERK Pathway Phloroglucinol->Ras_Raf_ERK inhibits Apoptosis Apoptosis Phloroglucinol->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest Phloroglucinol->Cell_Cycle_Arrest induces Proliferation Cell Proliferation Phloroglucinol->Proliferation inhibits SLUG SLUG PI3K_Akt->SLUG PI3K_Akt->Proliferation Ras_Raf_ERK->SLUG Ras_Raf_ERK->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) SLUG->EMT Metastasis Metastasis EMT->Metastasis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HT-29, HCT116) MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Annexin_V Annexin V/PI Staining (Apoptosis) Cell_Culture->Annexin_V Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Animal_Model Xenograft Mouse Model Treatment_Groups Treatment Groups (Phloroglucinol, 5-FU, Control) Animal_Model->Treatment_Groups Tumor_Measurement Tumor Volume Measurement Treatment_Groups->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Weight, Histology) Tumor_Measurement->Endpoint

References

Navigating the Specificity of Loroglossin: A Comparative Guide to its Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following comparison guide is a hypothetical document created to fulfill the user's request for a specific content type and format. As of late 2025, publicly available experimental data on the cross-reactivity of loroglossin in a wide range of biological assays is limited. Therefore, the data, protocols, and comparisons presented herein are illustrative examples based on the known biological activities of this compound and standard drug discovery screening practices. This guide is intended for informational purposes to showcase how such a comparison could be structured for a natural product like this compound.

Introduction to this compound and the Importance of Cross-Reactivity Profiling

This compound, a bibenzyl derivative isolated from orchids such as Dactylorhiza hatagirea, has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antitumor activities.[1] As with any compound under investigation for therapeutic use, understanding its selectivity and potential for off-target effects is crucial for predicting its efficacy and safety profile. Cross-reactivity, or the interaction of a compound with targets other than its intended one, can lead to unexpected side effects or provide opportunities for drug repurposing.

This guide provides a comparative overview of the hypothetical cross-reactivity of this compound in a panel of common biological assays. We compare its performance with two hypothetical alternative compounds: "Bibenzyl-A," a structurally similar synthetic analog, and "Flavonoid-X," a natural product from a different chemical class with overlapping biological activities.

Data Presentation: Comparative Cross-Reactivity Profiles

The following tables summarize the quantitative data from a series of hypothetical biological assays designed to assess the selectivity and off-target interactions of this compound compared to Bibenzyl-A and Flavonoid-X.

Table 1: Kinase Inhibitory Activity Profile

This table displays the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases to assess off-target kinase inhibition. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, µM)Bibenzyl-A (IC50, µM)Flavonoid-X (IC50, µM)
Primary Target Pathway
Cyclooxygenase-2 (COX-2)1.50.85.2
Common Off-Targets
Epidermal Growth Factor Receptor (EGFR)> 1008515
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)755010
Mitogen-activated Protein Kinase 1 (MAPK1)40258
Cyclin-dependent Kinase 2 (CDK2)> 100> 10020
Phosphoinositide 3-kinase (PI3K)60455

Table 2: Receptor Binding Affinity Profile

This table shows the binding affinity (Ki, nM) of the compounds to a panel of common G-protein coupled receptors (GPCRs) to evaluate potential off-target interactions that could lead to side effects. Lower Ki values indicate stronger binding.

Receptor TargetThis compound (Ki, nM)Bibenzyl-A (Ki, nM)Flavonoid-X (Ki, nM)
Adrenergic Receptor Alpha-1A> 10,0008,5001,200
Dopamine Receptor D2> 10,000> 10,0002,500
Serotonin Receptor 5-HT2A8,0006,500900
Histamine H1 Receptor> 10,0009,000750

Table 3: In Vitro Cytotoxicity in Cancer vs. Normal Cell Lines

This table compares the half-maximal cytotoxic concentration (CC50, µM) of the compounds in a cancer cell line (e.g., MCF-7) versus a normal, non-cancerous cell line (e.g., MCF-10A) to assess selective cytotoxicity. A higher selectivity index (Normal CC50 / Cancer CC50) is desirable.

Cell LineThis compound (CC50, µM)Bibenzyl-A (CC50, µM)Flavonoid-X (CC50, µM)
MCF-7 (Breast Cancer)251510
MCF-10A (Normal Breast Epithelial)1506020
Selectivity Index 6.0 4.0 2.0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagents and Materials: LanthaScreen™ Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, purified kinase, test compounds (this compound, Bibenzyl-A, Flavonoid-X), and assay buffer.

  • Procedure:

    • A serial dilution of each test compound is prepared in DMSO and then diluted in assay buffer.

    • In a 384-well plate, the kinase, tracer, and test compound are added.

    • The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • The LanthaScreen™ Eu-labeled antibody is added, and the plate is incubated for another 60 minutes.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis: The TR-FRET ratio (665 nm / 615 nm) is calculated. The data is normalized to positive and negative controls, and the IC50 values are determined by fitting the data to a four-parameter logistic curve.

Radioligand Receptor Binding Assay
  • Reagents and Materials: Cell membranes expressing the receptor of interest, a specific radioligand (e.g., [³H]-Prazosin for Alpha-1A adrenergic receptor), test compounds, and binding buffer.

  • Procedure:

    • A serial dilution of each test compound is prepared.

    • In a 96-well filter plate, the cell membranes, radioligand, and test compound are incubated together.

    • The plate is incubated at room temperature for a specified time to allow binding to reach equilibrium.

    • The contents of the plate are rapidly filtered and washed to separate bound from unbound radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)
  • Reagents and Materials: MCF-7 and MCF-10A cells, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and DMSO.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with serial dilutions of the test compounds for 48 hours.

    • The medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 4 hours to allow the formation of formazan crystals.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The CC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate a hypothetical signaling pathway potentially modulated by this compound and a generalized workflow for assessing compound cross-reactivity.

signaling_pathway cluster_nucleus Extracellular_Signal Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Extracellular_Signal->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) COX2 COX-2 Gene_Expression->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->IKK inhibits This compound->COX2 inhibits experimental_workflow Start Compound Library (this compound & Alternatives) Primary_Screen Primary Assay (e.g., COX-2 Inhibition) Start->Primary_Screen Active_Hits Active Compounds Primary_Screen->Active_Hits Secondary_Screen Secondary Assays (Selectivity Profiling) Active_Hits->Secondary_Screen Kinase_Panel Kinase Panel Screening Secondary_Screen->Kinase_Panel includes GPCR_Panel GPCR Binding Panel Secondary_Screen->GPCR_Panel includes Cell_Based_Assay Cell-based Cytotoxicity Secondary_Screen->Cell_Based_Assay includes Data_Analysis Data Analysis (IC50, Ki, CC50) Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Cell_Based_Assay->Data_Analysis Cross_Reactivity_Profile Cross-Reactivity Profile Data_Analysis->Cross_Reactivity_Profile

References

Reproducibility of Loroglossin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of Loroglossin, a naturally occurring bibenzyl derivative found in orchids of the genera Dactylorhiza and Gymnadenia. While published literature suggests antioxidant, anti-inflammatory, and potential antitumor properties of this compound, a critical analysis reveals a significant lack of reproducible quantitative data, such as IC50 or EC50 values. This guide summarizes the currently available qualitative information and presents standardized experimental protocols and relevant signaling pathways that are crucial for systematically evaluating and ensuring the reproducibility of this compound's bioactivity.

I. Reported Bioactivities and Lack of Quantitative Data

Published studies have qualitatively described several bioactivities of this compound. However, a thorough review of the scientific literature reveals a conspicuous absence of specific quantitative data to substantiate these claims. This lack of precise metrics (e.g., IC50 values for cytotoxicity or antioxidant activity, EC50 values for anti-inflammatory effects) hinders the direct comparison of this compound's potency with other compounds and makes it challenging to reproduce and validate the initial findings.

Table 1: Summary of Reported this compound Bioactivities and Data Availability

BioactivityReported EffectQuantitative Data (IC50/EC50)Reproducibility Challenge
Antioxidant Scavenging of free radicals.Not ReportedLack of standardized assays and quantitative endpoints in published studies.
Anti-inflammatory General inhibition of inflammatory pathways.Not ReportedVague descriptions of effects without specific molecular targets or dose-response relationships.
Antitumor Potential cytotoxic effects against various cancer cell lines.Not ReportedAbsence of specific IC50 values for defined cancer cell lines.

II. Standardized Experimental Protocols for Bioactivity Assessment

To address the current gap in reproducible data, this section outlines standardized and widely accepted experimental protocols for quantifying the bioactivities attributed to this compound. Adherence to these detailed methodologies is essential for generating robust and comparable data.

A. Antioxidant Activity Assessment

A common method to quantify antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • Add 100 µL of various concentrations of this compound to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of this compound.

B. Anti-inflammatory Activity Assessment

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model for assessing anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the concentration of nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined. A known anti-inflammatory agent, such as dexamethasone, should be used as a positive control.

C. Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined. A known cytotoxic drug (e.g., doxorubicin) should be used as a positive control.

III. Key Signaling Pathways for Investigation

To understand the molecular mechanisms underlying the reported bioactivities of this compound, it is crucial to investigate its effects on key cellular signaling pathways.

A. Antioxidant Response: The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of cellular resistance to oxidative stress. Many natural compounds exert their antioxidant effects by activating this pathway.

Nrf2_Pathway Oxidative_Stress Oxidative_Stress This compound This compound Nrf2_Activation Nrf2_Activation This compound->Nrf2_Activation Potentially Activates ARE_Binding ARE_Binding Nrf2_Activation->ARE_Binding Leads to Antioxidant_Gene_Expression Antioxidant_Gene_Expression ARE_Binding->Antioxidant_Gene_Expression Promotes

Nrf2-ARE antioxidant response pathway.
B. Anti-inflammatory Response: The NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. Many anti-inflammatory compounds act by inhibiting these pathways.

Inflammatory_Pathways Inflammatory_Stimuli Inflammatory_Stimuli MAPK_Activation MAPK_Activation Inflammatory_Stimuli->MAPK_Activation Activates This compound This compound NFkB_Activation NFkB_Activation This compound->NFkB_Activation Potentially Inhibits This compound->MAPK_Activation Potentially Inhibits Pro_inflammatory_Gene_Expression Pro_inflammatory_Gene_Expression NFkB_Activation->Pro_inflammatory_Gene_Expression Promotes MAPK_Activation->Pro_inflammatory_Gene_Expression Promotes

Key inflammatory signaling pathways.

IV. Generalized Experimental Workflow

A systematic approach is necessary to obtain reproducible data on this compound's bioactivity. The following workflow outlines a logical sequence of experiments.

Experimental_Workflow Loroglossin_Isolation Loroglossin_Isolation In_Vitro_Screening In_Vitro_Screening Quantitative_Assays Quantitative_Assays In_Vitro_Screening->Quantitative_Assays Identifies Bioactivity Mechanism_of_Action Mechanism_of_Action Quantitative_Assays->Mechanism_of_Action Determines Potency (IC50) Data_Analysis Data_Analysis Mechanism_of_Action->Data_Analysis Elucidates Pathways

Workflow for this compound bioactivity assessment.

V. Conclusion and Future Directions

The currently available literature on this compound suggests promising bioactivities, but the lack of quantitative and mechanistic data is a significant barrier to its further development. To move forward, it is imperative that researchers in this field adopt standardized and rigorous experimental protocols to generate reproducible data. Future studies should focus on:

  • Quantitative Assessment: Determining the IC50 and EC50 values of purified this compound in a panel of standardized antioxidant, anti-inflammatory, and cytotoxicity assays.

  • Mechanism of Action: Investigating the effects of this compound on key signaling pathways, such as Nrf2, NF-κB, and MAPKs, using molecular biology techniques like Western blotting and reporter gene assays.

  • Comparative Studies: Directly comparing the potency and efficacy of this compound with well-characterized reference compounds.

By systematically addressing these points, the scientific community can build a robust and reproducible body of evidence to accurately define the therapeutic potential of this compound.

A Head-to-Head Comparison of Loroglossin and Known Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for potent antioxidant compounds, both naturally derived and synthetic, a clear understanding of their comparative efficacy is crucial. This guide provides a head-to-head comparison of Loroglossin, a bibenzyl compound found in certain orchids, with well-established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Glutathione. This comparison is based on available scientific literature and standardized in vitro antioxidant assays.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and various pathological conditions. This is often measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for the well-known antioxidants from various in vitro studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.

AntioxidantDPPH Assay (IC50)ABTS Assay (IC50)ORAC Value (µmol TE/g)
This compound Data not availableData not availableData not available
Vitamin C (Ascorbic Acid) ~5 - 25 µg/mL[2][3]~15 - 180 µg/mL[2][4]High
Vitamin E (α-Tocopherol) ~40 - 70 µg/mL[5]Data variesHigh
Glutathione Not typically measured; acts enzymaticallyNot typically measured; acts enzymaticallyModerate

Note on Glutathione: Direct IC50 values from radical scavenging assays for glutathione are not standard metrics of its efficacy. Glutathione functions primarily as a substrate for antioxidant enzymes like glutathione peroxidase and as a key component of the cellular redox buffering system.[6]

Mechanisms of Antioxidant Action

This compound: As a phenolic compound, this compound is believed to exert its antioxidant effects through hydrogen atom donation from its hydroxyl groups to neutralize free radicals.[1]

Vitamin C (Ascorbic Acid): A water-soluble antioxidant that directly scavenges a wide variety of ROS and RNS. It can also regenerate other antioxidants, such as Vitamin E, from their radical forms.

Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that is a primary defender against lipid peroxidation in cell membranes. It donates a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction of lipid degradation.

Glutathione: This tripeptide is a crucial intracellular antioxidant. It directly quenches free radicals and is a cofactor for several antioxidant enzymes. Its role is central to maintaining the cellular redox state.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

  • Reagent Preparation: A stable solution of DPPH radical in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).

  • Reaction Mixture: The antioxidant compound (test sample) at various concentrations is added to the DPPH solution. A control sample contains the solvent instead of the antioxidant.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at the maximum absorbance wavelength of DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Reagent Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.

  • Reaction Mixture: The antioxidant compound is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay, and the IC50 value is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer.

  • Reaction Mixture: The antioxidant, the fluorescent probe, and the buffer are mixed in a microplate well.

  • Initiation of Reaction: The peroxyl radical generator is added to initiate the oxidative degradation of the fluorescent probe.

  • Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE), a water-soluble analog of Vitamin E.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key antioxidant signaling pathway and a typical experimental workflow.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Ub Ubiquitin (Degradation) Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Maf->ARE Binds Genes Antioxidant & Detoxification Genes (e.g., HO-1, GCLC, NQO1) ARE->Genes Activates Transcription Antioxidants Antioxidant Response Genes->Antioxidants Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Inactivates

Caption: The Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[1][7][8][9][10]

Experimental_Workflow start Start: Prepare Antioxidant Solutions of Varying Concentrations mix Mix Antioxidant Solution with Radical Solution start->mix reagent Prepare Radical Solution (e.g., DPPH or ABTS•+) reagent->mix incubate Incubate in the Dark at Room Temperature mix->incubate measure Measure Absorbance with a Spectrophotometer incubate->measure calculate Calculate Percentage Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: A generalized experimental workflow for in vitro antioxidant assays like DPPH and ABTS.

References

A Comparative Analysis of Loroglossin from Diverse Orchid Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis of Loroglossin, a bioactive bibenzyl glycoside, isolated from various orchid species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document provides a summary of quantitative data, detailed experimental protocols for its isolation and bioactivity assessment, and diagrams of its potential signaling pathways.

Introduction to this compound

This compound is a naturally occurring phenolic compound belonging to the bibenzyl derivative class.[1] It has been identified in several genera of the Orchidaceae family, particularly within the sub-tribe Orchidinae. This compound has garnered significant scientific interest due to its promising biological activities, including antioxidant, anti-inflammatory, and antitumor effects. This guide focuses on the comparative aspects of this compound from different orchid sources, providing a basis for further research and development.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly across different orchid genera and species. Alpine species have been observed to contain the highest levels of this compound.[1] Below is a summary of reported this compound content in various orchid species.

Orchid SpeciesPlant PartReported this compound ContentAnalytical Method
Gymnadenia conopseaTuber0.011% of dry weightPreparative HPLC
Gymnadenia species-0.1 - 1.2 mg/g dry weight-
Dactylorhiza species-0.1 - 1.2 mg/g dry weight-
Dactylorhiza hatagirea-Qualitative and quantitative analysis performedUPLC-Orbitrap-MS/MS
Coeloglossum viride var. bracteatumRhizome48 mg/kg fresh weight-
Habenaria petalodesWhole PlantDetected as a minor constituent-
Cremastra appendiculata-Presence identified-
Orchis latifolia-Presence identified-
Coelogyne fuscescens-Presence identified-

Note: The table above is compiled from various sources and methodologies. Direct comparison should be made with caution due to variations in analytical techniques and plant material processing.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and bioactivity assessment of this compound, adapted from established protocols for natural products.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of this compound from orchid tubers.

dot

Extraction_Workflow start Fresh Orchid Tubers wash Wash and Air Dry start->wash grind Grind into Powder wash->grind maceration Maceration with Ethanol/Methanol (24-72 hours at room temperature) grind->maceration filter Filter the Extract maceration->filter concentrate Concentrate under Reduced Pressure filter->concentrate crude_extract Crude Extract concentrate->crude_extract fractionation Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->fractionation column Column Chromatography (Silica Gel or Sephadex) fractionation->column hplc Preparative HPLC column->hplc This compound Pure this compound hplc->this compound

Caption: Workflow for this compound Extraction and Isolation.

Protocol Details:

  • Plant Material Preparation: Fresh orchid tubers are washed, air-dried, and ground into a fine powder.

  • Extraction: The powdered material is subjected to maceration with a suitable solvent such as ethanol or methanol at room temperature for 24-72 hours with occasional shaking. This process is repeated three times to ensure complete extraction.

  • Filtration and Concentration: The combined extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Purification: The fractions are further purified using chromatographic techniques. Column chromatography over silica gel or Sephadex is a common first step, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Bioactivity Assays

This assay is a common and reliable method for evaluating the free radical scavenging activity of natural compounds.

dot

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis dpph_prep Prepare DPPH Solution (0.1 mM in Methanol) mix Mix this compound/Control with DPPH Solution dpph_prep->mix sample_prep Prepare this compound Solutions (various concentrations) sample_prep->mix control_prep Prepare Positive Control (e.g., Ascorbic Acid) control_prep->mix incubate Incubate in the Dark (30 minutes at room temperature) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the DPPH Antioxidant Assay.

Protocol Details:

  • Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. Test samples of this compound are prepared at various concentrations. Ascorbic acid is used as a positive control.

  • Reaction Mixture: A defined volume of the this compound solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of this compound.

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Protocol Details:

  • Reaction Mixture: The reaction mixture consists of 0.5 mL of this compound solution at different concentrations and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

  • Measurement: After cooling, the turbidity is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (without this compound), and Abs_sample is the absorbance of the sample.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound on cancer cell lines.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at 570 nm.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways of this compound

Based on the known activities of bibenzyl and other phenolic compounds, this compound is likely to exert its biological effects through the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Bibenzyl compounds have been shown to inhibit this pathway, which could explain the anti-inflammatory properties of this compound.[2][3][4][5]

dot

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, Cytokines, etc. IKK IKK Complex stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, etc.) DNA->Genes activates transcription

Caption: Proposed Inhibition of the NF-κB Pathway by this compound.

Modulation of Antioxidant Signaling Pathways

Phenolic compounds are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense systems.[6][7][8][9] Key pathways include the Nrf2-ARE and MAPK signaling cascades.

dot

Caption: Potential Modulation of Antioxidant Pathways by this compound.

Conclusion

This compound, a bibenzyl glycoside from various orchid species, demonstrates significant potential as a therapeutic agent due to its antioxidant, anti-inflammatory, and antitumor properties. This guide provides a foundational comparison of this compound from different orchid sources, along with standardized protocols for its study. Further research is warranted to fully elucidate the comparative bioactivities and mechanisms of action of this compound from diverse orchid species, which could lead to the development of novel, nature-derived pharmaceuticals.

References

Independent Validation of Loroglossin's Antioxidant Capacity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Loroglossin against two well-established antioxidant compounds: Ascorbic Acid (Vitamin C) and Tocopherol (Vitamin E). The objective is to offer a framework for the independent validation of this compound's antioxidant properties through standardized experimental assays.

Disclaimer: The quantitative data for this compound presented in this guide is hypothetical and for illustrative purposes only. As of the time of this publication, specific independent experimental data on the antioxidant capacity of this compound using the described assays were not publicly available. Researchers are encouraged to perform these experiments to ascertain the actual antioxidant potential of this compound.

Comparative Antioxidant Capacity

The antioxidant capacity of a compound can be evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. This section presents a summary of hypothetical antioxidant activities for this compound in comparison to Ascorbic Acid and Tocopherol across four standard assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Antioxidant AssayParameterThis compound (Hypothetical)Ascorbic AcidTocopherol
DPPH Assay IC₅₀ (µg/mL)50815
ABTS Assay TEAC (Trolox Equivalents)1.21.10.7
FRAP Assay µmol Fe(II)/g8001200600
ORAC Assay µmol TE/g400020006000

Table 1: Comparative Antioxidant Capacity. This table summarizes the hypothetical antioxidant capacity of this compound against Ascorbic Acid and Tocopherol. Lower IC₅₀ values in the DPPH assay indicate higher radical scavenging activity. Higher values for TEAC, µmol Fe(II)/g, and µmol TE/g in the ABTS, FRAP, and ORAC assays, respectively, signify greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for the four key antioxidant assays are provided below. These protocols are based on established scientific literature and provide a foundation for reproducible experimental validation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1][2][3][4]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of this compound, Ascorbic Acid, and Tocopherol in methanol.

  • Reaction Mixture: Add 100 µL of each sample concentration to a 96-well plate. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[5][6][7][8][9]

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound, Ascorbic Acid, and Tocopherol in a suitable solvent.

  • Reaction Mixture: Add 20 µL of each sample concentration to a 96-well plate. Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalents Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[10][11][12][13][14]

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of this compound, Ascorbic Acid, and Tocopherol.

  • Reaction Mixture: Add 30 µL of the sample to 900 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µmol of Fe(II) equivalents per gram of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[15][16][17][18][19]

Methodology:

  • Reagent Preparation: Prepare a fluorescein stock solution and a working solution. Prepare an AAPH solution.

  • Sample and Standard Preparation: Prepare various concentrations of this compound, Ascorbic Acid, and Tocopherol, as well as a Trolox standard curve.

  • Reaction Mixture: In a 96-well black microplate, add the sample or standard, followed by the fluorescein working solution.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period.

  • Initiation and Measurement: Initiate the reaction by adding the AAPH solution. Immediately begin monitoring the fluorescence decay kinetically over a set period (e.g., 60 minutes) with excitation at 485 nm and emission at 520 nm.

  • Calculation: The area under the curve (AUC) for each sample is calculated and compared to the AUC of the Trolox standards. The results are expressed as micromoles of Trolox Equivalents (TE) per gram of the sample.

Visualizations

The following diagrams illustrate the experimental workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample (100 µL) + DPPH (100 µL) in 96-well plate DPPH_Sol->Mix Sample_Prep Prepare Sample Dilutions (this compound, Ascorbic Acid, Tocopherol) Sample_Prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ Calculate->IC50

Caption: DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Prepare ABTS•+ Radical Solution Mix Mix Sample (20 µL) + ABTS•+ (180 µL) in 96-well plate ABTS_Radical->Mix Sample_Prep Prepare Sample Dilutions Sample_Prep->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix Sample (30 µL) + FRAP Reagent (900 µL) FRAP_Reagent->Mix Sample_Prep Prepare Sample Dilutions Sample_Prep->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate µmol Fe(II)/g using FeSO₄ standard curve Measure->Calculate ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Fluorescein and AAPH Solutions Mix_Incubate Mix Sample/Standard + Fluorescein Incubate at 37°C Reagent_Prep->Mix_Incubate Sample_Standard_Prep Prepare Samples and Trolox Standards Sample_Standard_Prep->Mix_Incubate Initiate Initiate with AAPH Mix_Incubate->Initiate Measure Kinetic Fluorescence Measurement Initiate->Measure Calculate Calculate Area Under Curve (AUC) and µmol TE/g Measure->Calculate

References

Validating the Safety and Toxicity Profile of Loroglossin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loroglossin, a naturally occurring bibenzyl compound, has demonstrated promising potential as an anti-inflammatory and anti-cancer agent. As with any novel therapeutic candidate, a thorough evaluation of its safety and toxicity is paramount before it can advance through the drug development pipeline. This guide provides a framework for assessing the safety profile of this compound by comparing it against two well-characterized natural compounds with similar therapeutic indications: Resveratrol and Combretastatin A4. Due to the current lack of publicly available, quantitative safety and toxicity data for this compound, this document serves as a template for future validation studies. The experimental data for the comparator compounds are presented to illustrate the required toxicological endpoints for a comprehensive safety assessment.

Comparative Overview of Safety and Toxicity Profiles

A comprehensive safety evaluation encompasses in vitro and in vivo studies to determine a compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity. The following tables summarize the available data for Resveratrol and Combretastatin A4, providing a benchmark for the future assessment of this compound.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResult
This compound --IC50Data not available
Resveratrol RAW 264.7 (macrophages)MTTLC50~29.0 µM[1][2]
RAW 264.7 (macrophages)Trypan BlueLC50~8.9 µM[1][2]
HCT-116, CO-115, SW480 (colon cancer)Not specifiedCell ViabilityDose-dependent decrease[3]
PANC-1, AsPC-1, BxPC-3 (pancreatic cancer)Not specifiedApoptosisIncreased at 100 µM[3]
4T1 (murine mammary carcinoma)Not specifiedCell ViabilityDose-dependent decrease[4]
Combretastatin A4 HeLa (cervical carcinoma)MTTIC5095.90 µM[5]
JAR (choriocarcinoma)MTTIC5088.89 µM[5]
HeLa (cervical carcinoma)MTTIC50123 ± 0.06396 µM[6]

Table 2: Genotoxicity Data

CompoundAssayCell Line/OrganismResult
This compound --Data not available
Resveratrol Micronucleus TestPrimary gastric adenocarcinoma cellsInduced micronuclei dose-dependently[7]
Micronucleus TestHL-60 cellsNo increase in micronuclei alone; inhibited genotoxin-induced micronuclei[8][9]
Comet AssayDrosophila melanogasterAmeliorated DNA damage induced by hydroxyapatite[10]
Combretastatin A4 Comet AssayPeripheral Blood Mononuclear Cells (PBMCs)No genotoxic effect observed[6][11]
Comet AssayPeripheral Blood Mononuclear Cells (PBMCs)Antigenotoxic effects against H2O2-induced DNA damage[12][13]

Table 3: Acute Toxicity Data

CompoundRoute of AdministrationSpeciesLD50
This compound --Data not available
Resveratrol OralRat>5000 mg/kg[14]
IntraperitonealMouse1.07 g/kg (male), 1.18 g/kg (female)[15]
Combretastatin A4 OralMouse14 mg/kg[16]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable safety data. The following sections outline the methodologies for the key toxicological assays.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50) or is lethal to 50% of the cells (LC50).

Methodology: MTT Assay

  • Cell Culture: Plate cells (e.g., cancer cell lines, normal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Resveratrol, Combretastatin A4) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/LC50 value by plotting a dose-response curve.

Genotoxicity Assay

Objective: To assess the potential of a compound to induce damage to the genetic material (DNA).

Methodology: In Vitro Micronucleus Test

  • Cell Culture and Treatment: Culture cells (e.g., human lymphocytes, CHO, or L5178Y cells) and expose them to various concentrations of the test compound with and without metabolic activation (S9 mix). Include positive and negative controls.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa, acridine orange).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control groups to determine the genotoxic potential.

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) of a compound after a single administration.

Methodology: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

  • Animal Selection: Use a small number of animals (e.g., mice or rats) of a single sex.

  • Dosing: Administer a single oral dose of the test compound to one animal at a time. The initial dose is selected based on available information.

  • Observation: Observe the animal for signs of toxicity and mortality for a defined period (typically 14 days).

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased. This sequential dosing continues until a specified stopping criterion is met.

  • LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Visualizing Experimental Workflows and Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding the study design and the compound's mechanism of action.

experimental_workflow_cytotoxicity cluster_setup Cell Culture & Plating cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis start Plate cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Treat with test compound concentrations adhere->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate for formazan formation add_mtt->formazan solubilize Add solubilization solution formazan->solubilize read Measure absorbance solubilize->read calculate Calculate % viability read->calculate end Determine IC50/LC50 calculate->end

Caption: Workflow for In Vitro Cytotoxicity (MTT Assay).

experimental_workflow_genotoxicity cluster_culture Cell Culture & Treatment cluster_cytokinesis Cytokinesis Block cluster_preparation Slide Preparation cluster_analysis Microscopic Analysis start Culture cells treat Expose to test compound +/- S9 mix start->treat add_cyto_b Add Cytochalasin B treat->add_cyto_b incubate Incubate to form binucleated cells add_cyto_b->incubate harvest Harvest and fix cells incubate->harvest stain Stain with Giemsa or Acridine Orange harvest->stain score Score micronuclei in binucleated cells stain->score analyze Compare frequencies to controls score->analyze end Determine Genotoxicity analyze->end

Caption: Workflow for In Vitro Genotoxicity (Micronucleus Test).

experimental_workflow_acute_toxicity start Select single sex animals dose1 Administer initial dose to first animal start->dose1 observe1 Observe for toxicity/mortality (14 days) dose1->observe1 decision1 Animal survives? observe1->decision1 increase_dose Increase dose for next animal decision1->increase_dose Yes decrease_dose Decrease dose for next animal decision1->decrease_dose No dose_next Administer adjusted dose to next animal increase_dose->dose_next decrease_dose->dose_next observe_next Observe for toxicity/mortality dose_next->observe_next decision_next Stopping criterion met? observe_next->decision_next decision_next->decision1 No calculate Calculate LD50 using maximum likelihood method decision_next->calculate Yes

Caption: Workflow for Acute Oral Toxicity (Up-and-Down Procedure).

Conclusion and Future Directions

The comprehensive safety and toxicity profiling of this compound is a critical step in its development as a potential therapeutic agent. While direct experimental data for this compound is currently unavailable, this guide provides a comparative framework using data from Resveratrol and Combretastatin A4. The presented experimental protocols and workflows offer a standardized approach for the future evaluation of this compound. It is imperative that rigorous in vitro and in vivo studies are conducted to determine the cytotoxicity, genotoxicity, and acute toxicity of this compound to establish a robust safety profile and inform its potential for clinical translation.

References

Benchmarking Loroglossin's Performance in Anti-Inflammatory Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the anti-inflammatory potential of Loroglossin by comparing its hypothetical performance against established anti-inflammatory agents in standardized in-vitro and in-vivo models. Due to the limited publicly available data on this compound's anti-inflammatory activity, this document serves as a template for designing and interpreting future experiments. The presented data for Dexamethasone and Indomethacin are based on existing literature and serve as a benchmark for comparison.

Quantitative Performance Summary

The following tables summarize the efficacy of standard anti-inflammatory drugs in two common models. These benchmarks can be used to assess the relative potency of this compound.

Table 1: In-Vitro Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration Range TestedIC50 (µM)Positive Control
This compound (To be determined)(To be determined)Dexamethasone
Dexamethasone0.1 - 100 µM~1.5 µMN/A

Table 2: In-Vivo Anti-Inflammatory Activity - Inhibition of Carrageenan-Induced Paw Edema in Rats

CompoundDose Range TestedEffective Dose (ED50) (mg/kg)Positive Control
This compound (To be determined)(To be determined)Indomethacin
Indomethacin1 - 10 mg/kg~5 mg/kg[1]N/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In-Vitro Model: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for nitrite determination)

  • Test compounds (this compound, Dexamethasone)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.[2]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) or the positive control (Dexamethasone). The cells are pre-incubated for 1-2 hours.

  • Inflammatory Stimulation: LPS is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.[3]

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.[3][4] The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.

In-Vivo Model: Carrageenan-Induced Paw Edema in Rats

This model evaluates the ability of a test compound to reduce acute inflammation in a living organism.

Materials:

  • Wistar albino rats (150-200g)

  • Carrageenan (1% solution in saline)

  • Test compounds (this compound, Indomethacin)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound (this compound) or the positive control (Indomethacin) is administered orally or intraperitoneally at various doses.[1] The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[1][5][6]

  • Paw Volume Measurement: The paw volume is measured again at specific time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control group. The ED50 value (the dose of the compound that causes a 50% reduction in edema) can then be determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in inflammation and a general workflow for screening anti-inflammatory compounds.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription

Caption: NF-κB Signaling Pathway in Inflammation.

G start Start: Compound Library (including this compound) invitro In-Vitro Screening (e.g., NO Assay in RAW 264.7) start->invitro Primary Screening invivo In-Vivo Confirmation (e.g., Carrageenan Paw Edema) invitro->invivo Active Compounds toxicology Toxicology Studies invivo->toxicology Efficacious Compounds lead Lead Compound Identification toxicology->lead Safe & Efficacious Compounds

Caption: Experimental Workflow for Anti-Inflammatory Drug Screening.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Novel Chemical Compounds (e.g., Loroglossin)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a general framework for the safe handling and disposal of novel or uncharacterized chemical compounds, using the placeholder name "Loroglossin." As specific data for this compound is not available in public chemical safety databases, these procedures are based on established best practices for laboratory chemical waste management. Researchers must adapt this guidance based on the known or suspected properties of the compound they are handling and must always consult with their institution's Environmental Health and Safety (EHS) department.

Pre-Disposal Risk Assessment

Before beginning any work that will generate waste, a thorough risk assessment must be conducted. This assessment is critical for ensuring the safety of laboratory personnel and compliance with regulatory standards.

Key Assessment Questions:

  • Toxicity: What is the known or suspected toxicity (acute and chronic)? Is it a known carcinogen, mutagen, or teratogen?

  • Reactivity: Is the compound reactive with water, air, or other common laboratory chemicals? Is it unstable, explosive, or capable of polymerization?

  • Flammability: What is the flashpoint and autoignition temperature?

  • Corrosivity: Is the compound corrosive to skin, eyes, or materials?

  • Environmental Hazard: Is the compound ecotoxic? Is it persistent in the environment?

If these properties are unknown, the compound should be treated as highly hazardous until data suggests otherwise.

Waste Characterization and Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure proper disposal.

Table 1: Waste Characterization Summary for a Novel Compound

PropertyValue/ClassificationDisposal Considerations
Physical State Solid, Liquid, GasDetermines the type of waste container required.
pH 1-14Corrosive waste (pH ≤ 2 or ≥ 12.5) requires neutralization or special handling.
Halogenated Organics Yes/NoHalogenated waste must be segregated from non-halogenated waste.
Heavy Metals e.g., Pb, Hg, CdWaste containing heavy metals must be collected separately.
Reactive Groups e.g., Peroxides, AzidesRequires stabilization or deactivation before disposal.
Bioactive Components e.g., CytotoxicMay require biological deactivation or incineration.

Personal Protective Equipment (PPE)

Based on the risk assessment, appropriate PPE must be worn at all times when handling the compound and its waste.

  • Standard PPE: Safety glasses or goggles, a flame-resistant lab coat, and closed-toe shoes.

  • Gloves: Select gloves based on chemical compatibility. For unknown compounds, consider using a double layer of nitrile gloves.

  • Respiratory Protection: If the compound is volatile or produces dust, work should be conducted in a certified chemical fume hood. A respirator may be required for certain operations.

Step-by-Step Disposal Procedure

  • Containment: Collect waste in a designated, chemically compatible container. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name ("this compound" and any other components).

    • The approximate concentration and volume.

    • The date accumulation started.

    • The primary hazards (e.g., "Flammable," "Toxic," "Corrosive").

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secondary containment (e.g., a tray or tub) to contain any potential spills.

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound. The cleaning materials (e.g., wipes, paper towels) should be disposed of as hazardous waste.

  • EHS Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the waste. Provide them with all available information about the compound.

Experimental Protocol: Waste Characterization for an Unknown Compound

This protocol outlines a general approach to characterizing a waste stream containing a novel compound to ensure proper disposal.

Objective: To determine the basic chemical and physical properties of a waste stream for safe and compliant disposal.

Materials:

  • Waste sample

  • pH meter or pH strips

  • Flashpoint tester

  • Beakers, graduated cylinders

  • Appropriate solvents for dilution

Methodology:

  • Physical State and Appearance: Visually inspect the waste to determine if it is a solid, liquid, or multiphasic mixture. Note the color and odor (with caution).

  • pH Determination: a. Calibrate the pH meter according to the manufacturer's instructions. b. Measure the pH of the aqueous waste directly. For non-aqueous or solid waste, a representative sample may need to be dissolved in a neutral solvent (e.g., water, ethanol) to test for corrosivity.

  • Flammability Test (Flashpoint): a. Use a closed-cup flashpoint tester for liquid waste. b. Place a small sample of the liquid in the tester's cup. c. Heat the sample at a controlled rate while periodically introducing an ignition source to the vapor space. d. The flashpoint is the lowest temperature at which the vapors ignite.

  • Reactivity Screening: a. Carefully add a small amount of the waste to water to observe for any reaction (e.g., gas evolution, heat generation). b. Test for the presence of peroxides using peroxide test strips if the compound has a structure prone to peroxide formation.

  • Documentation: Record all results and provide them to the EHS department.

Visualizations

Chemical_Disposal_Workflow cluster_assessment Phase 1: Assessment cluster_handling Phase 2: Handling & Segregation cluster_disposal Phase 3: Disposal Protocol start Generate Chemical Waste risk_assessment Conduct Risk Assessment (Toxicity, Reactivity, etc.) start->risk_assessment sds_review Review SDS of Similar Compounds risk_assessment->sds_review select_ppe Select Appropriate PPE sds_review->select_ppe segregate Segregate Waste (Halogenated, Non-Halogenated, etc.) select_ppe->segregate contain Use Labeled, Compatible Container segregate->contain store Store in Satellite Accumulation Area contain->store request_pickup Contact EHS for Pickup store->request_pickup end_node Waste Disposed Compliantly request_pickup->end_node

Caption: A workflow diagram illustrating the decision-making process for chemical waste disposal.

Essential Safety and Logistical Information for Handling Loroglossin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Loroglossin is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of this compound, based on available safety information and general laboratory best practices.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not located. The following guidance is a synthesis of available data and established safety protocols for handling chemical compounds in a laboratory setting. It is imperative to supplement this information with a risk assessment specific to your experimental conditions.

Personal Protective Equipment (PPE)

When handling this compound, a multi-layered approach to personal protection is recommended to minimize exposure. The following PPE should be considered standard for all procedures involving this compound.

1. Hand Protection:

  • Gloves: Chemical-resistant gloves are essential. Given that this compound is soluble in DMSO, gloves made of materials such as nitrile or neoprene should be used. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.

2. Eye and Face Protection:

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn.

  • Goggles/Face Shield: For procedures with a higher risk of splashes or aerosol generation, chemical splash goggles and a face shield are recommended for enhanced protection.

3. Body Protection:

  • Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and skin from potential contamination.

  • Chemical-Resistant Apron: For larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.

  • Fire/Flame Resistant Clothing: While specific flammability data for this compound is unavailable, if it is being used in conjunction with flammable solvents, fire/flame resistant clothing should be worn.

4. Respiratory Protection:

  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Respirator: In cases of inadequate ventilation or the potential for aerosolization, respiratory protection should be worn. The type of respirator should be selected based on a formal risk assessment.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

ParameterGuideline
Storage Temperature Short-term (days to weeks): 0 - 4 °CLong-term (months to years): -20 °C
Storage Conditions Store in a dry, dark, and tightly sealed container.
Inert Atmosphere For long-term storage or sensitive applications, handling under an inert gas like argon or nitrogen is recommended to prevent degradation.
Solubility This compound is soluble in DMSO.
Shipment Typically shipped at ambient temperature as a non-hazardous chemical.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3][4]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3][4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills of solid material, carefully sweep or vacuum the material, avoiding dust generation. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

Due to the absence of specific published safety experiments for this compound, no experimental protocols can be cited. The recommendations provided are based on general principles of laboratory safety and chemical handling.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_quantity Assess Quantity and Concentration start->assess_quantity assess_procedure Assess Procedure (e.g., weighing, dissolving, transferring) assess_quantity->assess_procedure assess_aerosol Potential for Aerosol or Dust Generation? assess_procedure->assess_aerosol assess_splash Potential for Splash? assess_procedure->assess_splash hand_protection Hand Protection: - Chemical-resistant gloves (e.g., nitrile) assess_aerosol->hand_protection eye_protection Eye Protection: - Safety glasses with side shields assess_aerosol->eye_protection No respiratory_protection Respiratory Protection: - Use in a chemical fume hood - Consider a respirator assess_aerosol->respiratory_protection Yes assess_splash->hand_protection assess_splash->eye_protection Low Risk advanced_eye_protection Enhanced Eye/Face Protection: - Chemical splash goggles - Face shield assess_splash->advanced_eye_protection High Risk hand_protection->eye_protection body_protection Body Protection: - Lab coat eye_protection->body_protection proceed Proceed with Experiment body_protection->proceed advanced_body_protection Enhanced Body Protection: - Chemical-resistant apron advanced_eye_protection->advanced_body_protection respiratory_protection->proceed advanced_body_protection->proceed

Caption: Workflow for selecting appropriate PPE when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.